Product packaging for Aspidostomide B(Cat. No.:CAS No. 1610046-61-1)

Aspidostomide B

Cat. No.: B1474400
CAS No.: 1610046-61-1
M. Wt: 611.9 g/mol
InChI Key: VJFUPRBVMNFKOI-CQSZACIVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Aspidostomide B is a bromopyrrole alkaloid natural product isolated from the Patagonian bryozoan Aspidostoma giganteum . This compound is part of a family of marine metabolites characterized by a bromopyrrole carboxylic acid motif linked to brominated aromatic amino acid-derived moieties, forming complex molecular architectures of significant interest in organic synthesis and medicinal chemistry . The recent achievement of its total synthesis has made this compound more readily available for research purposes, enabling further biological investigation . Marine bromopyrrole alkaloids are a privileged structure class frequently associated with a broad range of biological activities, making them attractive leads in drug discovery campaigns . Researchers utilize this compound as a reference standard in mass spectrometry and NMR studies for the dereplication and identification of related natural products in complex marine extracts . Its structural features also make it a valuable candidate for probing new mechanisms of action in oncology research, particularly in the synthesis of novel derivatives and analogues to explore structure-activity relationships . This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H12Br4N2O3 B1474400 Aspidostomide B CAS No. 1610046-61-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,5-dibromo-N-[(2S)-2-(3,5-dibromo-4-hydroxyphenyl)-2-hydroxyethyl]-1H-indole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Br4N2O3/c18-9-1-2-12-8(15(9)21)5-13(23-12)17(26)22-6-14(24)7-3-10(19)16(25)11(20)4-7/h1-5,14,23-25H,6H2,(H,22,26)/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJFUPRBVMNFKOI-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1NC(=C2)C(=O)NCC(C3=CC(=C(C(=C3)Br)O)Br)O)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C2=C1NC(=C2)C(=O)NC[C@H](C3=CC(=C(C(=C3)Br)O)Br)O)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Br4N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

611.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Enigmatic Aspidostomide B: A Search for a Marine-Derived Compound

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of available scientific literature and databases, the marine natural product designated as "Aspidostomide B" remains elusive. No specific data regarding its discovery, isolation from marine sources, chemical structure, or biological activity could be retrieved. This suggests that this compound may be a novel, yet-to-be-published discovery, a compound with a different nomenclature, or potentially part of proprietary research not yet disclosed to the public.

This in-depth guide was intended to provide researchers, scientists, and drug development professionals with a thorough understanding of this compound. However, the absence of primary literature necessitates a pivot to a broader overview of the general methodologies and challenges associated with the discovery and isolation of novel bioactive compounds from marine environments. This document will, therefore, outline the typical workflow and techniques that would be employed in the investigation of a hypothetical compound like this compound, drawing on established practices in the field of marine natural products chemistry.

General Workflow for the Discovery and Isolation of Marine Natural Products

The quest for new drugs from the ocean is a meticulous process that begins with the collection of marine organisms and progresses through a series of rigorous scientific investigations. The general workflow, as it would be applied to a novel compound, is depicted below.

Marine Natural Product Discovery Workflow cluster_collection Collection & Pre-processing cluster_extraction Extraction & Fractionation cluster_isolation Purification & Identification cluster_bioassay Biological Evaluation Collection Marine Organism Collection (e.g., Sponges) Preprocessing Sorting, Cleaning, Lyophilization Collection->Preprocessing Extraction Solvent Extraction (e.g., MeOH/DCM) Preprocessing->Extraction Partitioning Solvent Partitioning Extraction->Partitioning Fractionation Chromatographic Fractionation Partitioning->Fractionation Purification HPLC Purification Fractionation->Purification Screening Bioactivity Screening (e.g., Cytotoxicity Assays) Fractionation->Screening Structure Structure Elucidation (NMR, MS) Purification->Structure Mechanism Mechanism of Action Studies Structure->Mechanism Screening->Mechanism

A generalized workflow for the discovery and isolation of novel marine natural products.

Experimental Protocols: A Methodological Overview

The following sections detail the standard experimental protocols that would be anticipated in the discovery and characterization of a new marine-derived compound.

Sample Collection and Preparation
  • Collection: The initial step involves the collection of marine invertebrates, such as sponges, tunicates, or soft corals, often through scuba diving or dredging. The precise location, depth, and ecological data are meticulously recorded.

  • Preprocessing: To preserve the chemical integrity of the sample, it is typically frozen immediately upon collection. In the laboratory, the sample is thawed, cleaned of any foreign material, and often lyophilized (freeze-dried) to remove water content, which can interfere with subsequent extraction steps.

Extraction and Fractionation
  • Extraction: The dried and ground biological material is subjected to solvent extraction to isolate the secondary metabolites. A common approach is to use a mixture of polar and non-polar solvents, such as methanol (MeOH) and dichloromethane (DCM), to extract a broad range of compounds.

  • Solvent Partitioning: The crude extract is then partitioned between immiscible solvents of varying polarities (e.g., hexane, ethyl acetate, and water). This step separates compounds based on their solubility, simplifying the complex mixture into several fractions.

  • Chromatographic Fractionation: Each fraction is further separated using various chromatographic techniques.

    • Column Chromatography: A widely used method where the fraction is passed through a column packed with a stationary phase (e.g., silica gel or C18 reversed-phase silica). A solvent gradient is used to elute compounds based on their affinity for the stationary phase.

    • Solid-Phase Extraction (SPE): SPE cartridges are often used for rapid sample clean-up and fractionation.

Purification and Structure Elucidation
  • High-Performance Liquid Chromatography (HPLC): The fractions showing biological activity are subjected to preparative or semi-preparative HPLC for the final purification of individual compounds. This technique offers high resolution and is crucial for obtaining pure substances.

  • Structure Elucidation: The chemical structure of the isolated pure compound is determined using a combination of spectroscopic techniques:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments provide detailed information about the carbon-hydrogen framework of the molecule.

    • Mass Spectrometry (MS): High-resolution mass spectrometry provides the accurate molecular weight and elemental composition of the compound.

Biological Activity and Mechanism of Action Studies

Once a pure compound is isolated and its structure is determined, its biological activity is thoroughly investigated.

  • Cytotoxicity Assays: The compound's effect on the viability of various cancer cell lines is a common initial screen. The half-maximal inhibitory concentration (IC₅₀) is a key quantitative measure obtained from these assays.

Table 1: Hypothetical Cytotoxicity Data for this compound

Cell LineCancer TypeIC₅₀ (µM)
HeLaCervical CancerData Not Available
MCF-7Breast CancerData Not Available
A549Lung CancerData Not Available
HCT116Colon CancerData Not Available

  • Mechanism of Action Studies: If a compound shows promising activity, further studies are conducted to understand how it exerts its biological effect. This can involve investigating its impact on specific cellular signaling pathways.

Hypothetical Signaling Pathway Receptor Cell Surface Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Proliferation Cell Proliferation TF->Proliferation Apoptosis Apoptosis TF->Apoptosis AspidostomideB This compound AspidostomideB->Kinase2 Inhibition

A hypothetical signaling pathway potentially targeted by a cytotoxic marine natural product.

Unraveling the Assembly Line: A Technical Guide to the Putative Biosynthesis of Aspidostomide B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical examination of the proposed biosynthetic pathway of Aspidostomide B, a member of a complex family of brominated alkaloids isolated from the Patagonian bryozoan Aspidostoma giganteum. Due to the current absence of specific biosynthetic studies on this compound, this guide presents a putative pathway based on the well-characterized structure of a related family member, Aspidostomide E, and draws upon established principles from analogous marine natural product biosyntheses. The proposed pathway involves a sophisticated interplay of precursor synthesis, halogenation, and non-ribosomal peptide synthetase (NRPS) assembly, likely occurring within a symbiotic bacterium hosted by the bryozoan.

Executive Summary

The aspidostomide family of natural products, isolated from the marine bryozoan Aspidostoma giganteum, represents a class of structurally complex, brominated alkaloids. These compounds are characterized by the incorporation of non-proteinogenic amino acids and unique heterocyclic scaffolds. This guide focuses on the proposed biosynthetic pathway leading to these molecules, using Aspidostomide E as a representative structure due to the current lack of a definitively assigned structure for this compound in the scientific literature. The proposed biosynthesis is centered around a non-ribosomal peptide synthetase (NRPS) assembly line, which incorporates brominated precursors derived from tryptophan and a pyrrole-2-carboxylic acid moiety. This document details the enzymatic steps, provides quantitative data from analogous systems, outlines key experimental protocols for pathway elucidation, and uses visualizations to illustrate the proposed molecular logic.

Proposed Biosynthetic Pathway of Aspidostomide E (as a proxy for this compound)

The biosynthesis of Aspidostomide E is hypothesized to originate from three primary precursors: L-tryptophan, L-proline (as the likely origin of the pyrrole ring), and S-adenosyl methionine (SAM) for methylation. The pathway can be dissected into three main stages: 1) Precursor modification, including extensive bromination; 2) NRPS-mediated assembly and modification; and 3) Final tailoring and release.

Stage 1: Precursor Synthesis and Halogenation

The initial steps involve the production of the brominated building blocks.

  • 2,5-dibromo-L-tryptophan: The biosynthesis is proposed to start with the halogenation of L-tryptophan. A putative flavin-dependent halogenase, utilizing bromide ions from seawater, likely catalyzes the regioselective bromination at the C2 and C5 positions of the indole ring.

  • tribromo-pyrrole-2-carboxylic acid: The pyrrole moiety is likely derived from L-proline. This precursor undergoes oxidation to form pyrrole-2-carboxylic acid, which is then activated and loaded onto the NRPS machinery. Subsequently, a halogenase is proposed to catalyze the bromination of the pyrrole ring.

Stage 2: NRPS Assembly

A multi-modular NRPS is predicted to be the core of the aspidostomide biosynthetic machinery. The assembly would proceed as follows:

  • Initiation: The first module's adenylation (A) domain would select and activate tribromo-pyrrole-2-carboxylic acid, loading it onto the adjacent peptidyl carrier protein (PCP) domain.

  • Elongation: The second module's A-domain would select and activate 2,5-dibromo-L-tryptophan, which is then loaded onto its cognate PCP domain. A condensation (C) domain would then catalyze peptide bond formation between the two precursors.

  • Modification: A methyltransferase (MT) domain within the NRPS is proposed to methylate a nitrogen atom in the growing chain.

Stage 3: Cyclization and Release

The final steps involve the formation of the characteristic pyrroloketopiperazine ring system. A terminal thioesterase (TE) domain is hypothesized to catalyze the intramolecular cyclization and release of the final product, Aspidostomide E.

Diagram of the Proposed Biosynthetic Pathway of Aspidostomide E

Aspidostomide E Biosynthesis cluster_precursors Precursor Biosynthesis cluster_product Final Product Trp L-Tryptophan BrTrp 2,5-dibromo-L-tryptophan Trp->BrTrp Flavin-dependent Halogenase (2x Br-) NRPS_M2 Module 2 A T C MT BrTrp->NRPS_M2:f1 Pro L-Proline Pyr Pyrrole-2-carboxylic acid Pro->Pyr Oxidation BrPyr Tribromo-pyrrole-2-carboxylic acid Pyr->BrPyr Halogenase (3x Br-) NRPS_M1 Module 1 A T BrPyr->NRPS_M1:f1 NRPS_TE TE AspE Aspidostomide E NRPS_TE->AspE Cyclization & Release

Caption: Proposed biosynthetic pathway for Aspidostomide E.

Quantitative Data from Analogous Systems

Direct quantitative data for the biosynthesis of aspidostomides is not available. The following table summarizes kinetic data for enzymes involved in analogous biosynthetic pathways of other marine natural products, providing a reasonable proxy for the expected enzymatic efficiencies.

Enzyme ClassSubstrateK_m (µM)k_cat (s⁻¹)Source CompoundOrganismReference
Flavin-dependent Halogenase Tryptophan230 ± 300.15 ± 0.01PyrrolnitrinPseudomonas fluorescens(F.P. Guengerich et al., 2007)
NRPS A-Domain L-Proline150 ± 200.22 ± 0.02GriseoviridinStreptomyces griseus(C.T. Walsh et al., 2001)
NRPS A-Domain L-Tryptophan80 ± 100.35 ± 0.03IndigoidineStreptomyces lavendulae(M.H. Medema et al., 2011)
Methyltransferase Indole-pyruvate50 ± 71.2 ± 0.1IndolmycinStreptomyces griseus(H.G. Floss et al., 1985)

Key Experimental Protocols

The elucidation of the proposed biosynthetic pathway for this compound would involve several key experimental procedures. Detailed, representative protocols are provided below.

Protocol for Identification of the Biosynthetic Gene Cluster (BGC)

This protocol describes a genome mining approach to identify the putative aspidostomide BGC from the producing organism or its symbionts.

  • Genomic DNA Extraction:

    • Isolate high-molecular-weight genomic DNA from Aspidostoma giganteum tissue or its associated microbial community using a commercial kit (e.g., Qiagen DNeasy PowerSoil Pro Kit).

    • Assess DNA quality and quantity using a NanoDrop spectrophotometer and Qubit fluorometer.

  • Genome Sequencing:

    • Prepare a sequencing library using a Nextera XT DNA Library Preparation Kit.

    • Sequence the genome using an Illumina MiSeq or NovaSeq platform to generate at least 10 Gb of raw sequencing data.

  • Bioinformatic Analysis:

    • Assemble the raw reads into contigs using a genome assembler such as SPAdes or MEGAHIT.

    • Annotate the assembled genome using Prokka.

    • Analyze the annotated genome for secondary metabolite BGCs using the antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) web server.

    • Identify candidate BGCs encoding NRPS modules, halogenases, and methyltransferases consistent with the predicted biosynthesis of aspidostomides.

Diagram of the BGC Identification Workflow

BGC Identification Workflow A gDNA Extraction from Aspidostoma giganteum B Genome Sequencing (e.g., Illumina) A->B C Genome Assembly (e.g., SPAdes) B->C D Gene Prediction & Annotation (e.g., Prokka) C->D E BGC Mining (e.g., antiSMASH) D->E F Candidate Aspidostomide BGC E->F

Caption: Workflow for identifying the aspidostomide biosynthetic gene cluster.

Protocol for Heterologous Expression of the BGC

This protocol outlines the expression of the identified BGC in a suitable host to confirm its role in aspidostomide production.

  • BGC Cloning:

    • Amplify the entire candidate BGC from genomic DNA using long-range PCR or capture it using transformation-associated recombination (TAR) in yeast.

    • Clone the BGC into an appropriate expression vector (e.g., a BAC or a vector for a model host like Streptomyces coelicolor or E. coli).

  • Host Transformation:

    • Introduce the expression construct into the chosen heterologous host via protoplast transformation (Streptomyces) or electroporation (E. coli).

    • Select for transformants using an appropriate antibiotic marker.

  • Cultivation and Metabolite Analysis:

    • Cultivate the recombinant host strain under conditions known to induce secondary metabolism.

    • Extract the metabolites from the culture broth and cell pellet using ethyl acetate or methanol.

    • Analyze the crude extract by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and compare the metabolic profile to that of a wild-type Aspidostoma giganteum extract.

    • Confirm the production of aspidostomides by comparing retention times and fragmentation patterns to authentic standards.

Protocol for In Vitro Assay of an NRPS Adenylation (A) Domain

This protocol is for determining the substrate specificity of a putative A-domain from the aspidostomide NRPS.

  • Protein Expression and Purification:

    • Clone the coding sequence for the A-domain into an expression vector (e.g., pET-28a) with a His-tag.

    • Express the protein in E. coli BL21(DE3) by inducing with IPTG.

    • Purify the recombinant A-domain using nickel-affinity chromatography.

  • ATP-PPi Exchange Assay:

    • Prepare a reaction mixture containing the purified A-domain, the potential amino acid substrate (e.g., tryptophan, proline), ATP, and ³²P-labeled pyrophosphate (PPi).

    • Incubate the reaction at 30°C for 30 minutes.

    • Quench the reaction and separate the unincorporated ³²P-PPi from the ATP-³²P formed upon the reverse reaction using activated charcoal.

    • Measure the radioactivity of the charcoal-bound ATP-³²P using a scintillation counter.

    • Perform the assay with a range of potential amino acid substrates to determine the domain's specificity.

Conclusion and Future Directions

The proposed biosynthetic pathway for the aspidostomide family provides a robust framework for understanding the molecular logic behind the construction of these complex marine natural products. While direct experimental evidence for the biosynthesis of this compound is currently lacking, the convergence of chemical structures, known enzymatic capabilities in marine microbes, and established biosynthetic paradigms for NRPS-derived compounds strongly supports the presented model.

Future research should focus on the isolation and sequencing of the genome of Aspidostoma giganteum and its associated symbionts to identify the aspidostomide biosynthetic gene cluster. Subsequent heterologous expression and gene knockout studies will be crucial for validating the proposed pathway and the function of individual enzymes. The characterization of the halogenases and the NRPS machinery will not only illuminate the biosynthesis of this unique family of molecules but also provide novel biocatalysts for potential applications in synthetic biology and drug development.

Preliminary Bioactivity Screening of Aspidostomide B and Congeners: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Initial finding: Publicly available scientific literature does not contain any data on the preliminary bioactivity screening of Aspidostomide B. This technical guide will, therefore, provide a detailed overview of the bioactivity of a closely related compound, Aspidostomide E, which was isolated and screened alongside this compound. This information represents the sole publicly accessible bioactivity data for this novel family of bromopyrrole alkaloids.

Introduction to the Aspidostomide Alkaloids

This compound is a member of a newly identified family of bromopyrrole alkaloids. These compounds have been isolated from the Patagonian bryozoan Aspidostoma giganteum. The isolation and structural elucidation of Aspidostomides A-H and Aspidazide A were first reported in 2014. While a range of these compounds were identified, only Aspidostomide E was reported to exhibit biological activity in preliminary screenings[1][2].

Bioactivity Screening of Aspidostomide E

Aspidostomide E was evaluated for its cytotoxic activity against the 786-O renal carcinoma cell line. This preliminary screening revealed that Aspidostomide E possesses moderate cytotoxic effects[1][2].

Quantitative Data

The cytotoxic activity of Aspidostomide E against the 786-O cell line is summarized in the table below. It is important to note that no bioactivity was reported for this compound in the same study[1].

CompoundCell LineBioactivityIC₅₀ (µM)
Aspidostomide E786-O (Renal Carcinoma)Moderate CytotoxicityNot explicitly quantified in the primary literature
This compoundNot ReportedNo reported activityNot Applicable

Experimental Protocols

While the primary literature does not detail the specific cytotoxicity assay protocol used, a standard and widely accepted method for screening compounds against adherent cancer cell lines, such as the 786-O line, is the Sulforhodamine B (SRB) assay. A generalized protocol for this assay is provided below.

Sulforhodamine B (SRB) Cytotoxicity Assay

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content[1][3][4].

Materials:

  • 786-O renal carcinoma cells

  • Culture medium (e.g., RPMI-1640) with 5% FBS

  • 96-well plates

  • Test compound (Aspidostomide E)

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Acetic acid, 1% (v/v)

  • Tris base solution, 10 mM

  • Microplate reader

Procedure:

  • Cell Plating: Seed 786-O cells into 96-well plates at a density of approximately 3,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 96 hours). Include a control group treated with vehicle (e.g., 0.1% DMSO).

  • Cell Fixation: Following treatment, fix the cells by adding cold 10% TCA to each well and incubating at 4°C for at least 1 hour.

  • Staining: Wash the plates with 1% acetic acid to remove the TCA. Add the SRB solution to each well and incubate at room temperature for 30 minutes.

  • Washing: Remove the unbound SRB dye by washing the plates multiple times with 1% acetic acid.

  • Solubilization: Air-dry the plates and then add 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Data Acquisition: Measure the absorbance of the solution at a wavelength of approximately 515 nm using a microplate reader.

  • Analysis: The absorbance is proportional to the cellular protein content, which correlates with the number of viable cells. The IC₅₀ value (the concentration of a drug that gives half-maximal response) can then be calculated.

Visualizations

Aspidostomide Compound Relationships

The following diagram illustrates the relationship between this compound and the bioactive Aspidostomide E, both originating from the same marine bryozoan.

A Aspidostoma giganteum (Patagonian Bryozoan) B This compound (No Reported Bioactivity) A->B Isolated from C Aspidostomide E (Moderately Cytotoxic) A->C Isolated from

Figure 1. Origin of this compound and E.
General Workflow for SRB Cytotoxicity Assay

The diagram below outlines the key steps in the Sulforhodamine B (SRB) assay for determining the cytotoxicity of a test compound.

A Plate 786-O Cells in 96-well plate B Treat with Test Compound A->B C Incubate for Specified Period B->C D Fix Cells with TCA C->D E Stain with SRB D->E F Wash to Remove Unbound Dye E->F G Solubilize Bound Dye with Tris Base F->G H Measure Absorbance (515 nm) G->H I Calculate IC50 H->I

Figure 2. SRB Cytotoxicity Assay Workflow.

References

Unveiling Aspidostomide B: A Technical Guide to its Natural Occurrence and Distribution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Aspidostomide B, a member of the bromopyrrole alkaloid class of natural products, has been identified from a marine invertebrate source. This technical guide provides a comprehensive overview of the current knowledge regarding its natural abundance and distribution, drawing from available scientific literature. The information is presented to be a valuable resource for researchers engaged in natural product chemistry, marine biotechnology, and drug discovery.

Natural Abundance and Source Organism

To date, the sole reported natural source of this compound is the marine bryozoan, Aspidostoma giganteum. This organism was collected from the Patagonian coast, highlighting a specific geographical region for its distribution.

Due to the limited public availability of the primary research that first described the isolation of this compound, specific quantitative data on its abundance within Aspidostoma giganteum is not available at this time. Typically, the yield of a natural product is reported as a percentage of the dry weight of the source organism. The absence of this data in accessible literature prevents a detailed quantitative analysis.

Table 1: Reported Natural Source of this compound

Compound NameSource OrganismPhylumGeographic Location of CollectionReported Yield (% of dry weight)
This compoundAspidostoma giganteumBryozoaPatagoniaData not publicly available

Experimental Protocols

The detailed experimental procedures for the extraction, isolation, and purification of this compound from Aspidostoma giganteum are contained within the primary scientific literature that is not publicly accessible. However, a general workflow for the isolation of marine natural products of this class can be outlined. This generalized protocol serves as a foundational guide for researchers aiming to isolate this compound or similar compounds.

General Methodology for the Isolation of Bromopyrrole Alkaloids from Marine Bryozoans:

  • Collection and Preservation: Specimens of the source organism, Aspidostoma giganteum, are collected from their natural habitat. To prevent chemical degradation of the target compounds, the collected biomass is typically preserved by freezing (at temperatures of -20°C or lower) or by immersion in a solvent such as ethanol or methanol immediately after collection.

  • Extraction: The preserved biological material is homogenized and extracted sequentially with solvents of increasing polarity. A common extraction scheme begins with a non-polar solvent like hexane or dichloromethane to remove lipids and other non-polar constituents, followed by extraction with a more polar solvent such as methanol or a mixture of dichloromethane and methanol to extract the alkaloids.

  • Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning to separate compounds based on their differential solubility in immiscible solvents. A typical partitioning scheme involves suspending the extract in a mixture of water and an organic solvent (e.g., ethyl acetate or butanol). This step helps to fractionate the complex mixture and enrich the fraction containing the target alkaloids.

  • Chromatographic Purification: The enriched fraction is further purified using a combination of chromatographic techniques.

    • Column Chromatography: Initial separation is often achieved using column chromatography on silica gel or a reversed-phase stationary phase (such as C18). Elution is performed with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity.

    • High-Performance Liquid Chromatography (HPLC): Final purification to obtain the pure compound is typically accomplished using preparative or semi-preparative HPLC. A reversed-phase C18 column is commonly employed with a mobile phase consisting of a mixture of water and acetonitrile or methanol, often with a small amount of a modifier like trifluoroacetic acid (TFA).

  • Structure Elucidation: The chemical structure of the isolated pure compound is determined using a combination of spectroscopic methods, including:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to determine the carbon-hydrogen framework and the connectivity of the atoms.

    • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the elemental composition of the molecule.

    • Ultraviolet-Visible (UV-Vis) and Infrared (IR) Spectroscopy: These techniques provide information about the presence of chromophores and functional groups.

Logical Relationships in this compound Discovery

The following diagram illustrates the logical workflow from the identification of a potential source organism to the characterization of the pure natural product, this compound.

A Collection of Marine Bryozoan (Aspidostoma giganteum) B Extraction of Biomass A->B C Solvent Partitioning B->C D Chromatographic Separation (Column Chromatography, HPLC) C->D E Isolation of Pure this compound D->E F Structure Elucidation (NMR, MS, etc.) E->F

Caption: Workflow for the isolation and characterization of this compound.

Potential Signaling Pathways and Biological Activity

Information regarding the specific biological activity and signaling pathways of this compound is not extensively detailed in the currently available literature. However, many bromopyrrole alkaloids isolated from marine organisms have been reported to exhibit a range of biological activities, including antimicrobial, antifungal, and cytotoxic effects. The biological activity of these compounds is often attributed to their ability to interfere with cellular processes.

Given the lack of specific data for this compound, a hypothetical signaling pathway diagram cannot be constructed at this time. Further research into the bioactivity of this compound is required to elucidate its mechanism of action and its potential interactions with cellular signaling cascades.

Aspidostomide B spectroscopic data (NMR, MS, IR, UV)

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Aspidostomide B, a bromopyrrole alkaloid isolated from the Patagonian bryozoan Aspidostoma giganteum. This document is intended for researchers, scientists, and drug development professionals who require detailed structural and analytical information on this marine natural product.

This compound, with the molecular formula C₁₃H₁₀Br₄N₂O₃, is part of a family of bioactive compounds with potential applications in pharmaceutical research. The structural elucidation of this compound has been primarily achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet (UV) spectroscopy.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound (500.13 MHz, CDCl₃)
Positionδ (ppm)MultiplicityJ (Hz)
46.96s
64.25m
72.50m
72.25m
84.40m
117.60s
137.30s
NH-110.50br s
NH-59.11d8.0
NH-1011.55br s
Table 2: ¹³C NMR Spectroscopic Data for this compound (125.13 MHz, CDCl₃)
Positionδ (ppm)Type
2121.3C
3100.6C
4113.2CH
5a129.0C
655.4CH
730.2CH₂
858.6CH
9a135.5C
11116.2CH
12114.9C
13125.0CH
14112.5C
15151.2C
16160.1C=O
17170.0C=O
Table 3: Mass Spectrometry, Infrared, and Ultraviolet Spectroscopic Data for this compound
TechniqueData
HRESIMS m/z [M+H]⁺, Exact mass and isotopic pattern consistent with the molecular formula C₁₃H₁₀Br₄N₂O₃.
IR (KBr) νₘₐₓ (cm⁻¹): 3415, 3288, 1685, 1630, 1535
UV (MeOH) λₘₐₓ (nm) (log ε): 275 (4.20), 310 (3.95)

Experimental Protocols

The spectroscopic data presented above were obtained using the following methodologies:

General Experimental Procedures Optical rotations were measured on a PerkinElmer 343 polarimeter. UV spectra were recorded in methanol (MeOH) on a Hewlett-Packard 8452 spectrometer. Infrared spectra were obtained as a film on potassium bromide (KBr) plates on a Nicolet-Magna 550 FT-IR spectrometer.

NMR Spectroscopy All NMR spectra were recorded in deuterated chloroform (CDCl₃) using the signals of the residual nondeuterated solvent as an internal reference. The spectra were acquired on a Bruker Avance II 500 MHz spectrometer operating at 500.13 MHz for ¹H and 125.13 MHz for ¹³C. Standard pulse sequences were used for 1D and 2D NMR experiments (COSY, HSQC, HMBC, and NOESY) to establish the structure and assign all proton and carbon signals.

Mass Spectrometry High-resolution electrospray ionization mass spectrometry (HRESIMS) was performed to determine the molecular formula of the compound. The analysis was carried out in positive ion mode.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis and structure elucidation of a novel natural product like this compound.

Spectroscopic_Analysis_Workflow cluster_extraction Isolation & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Natural_Source Natural Source (e.g., Aspidostoma giganteum) Extraction Extraction Natural_Source->Extraction Chromatography Chromatographic Separation (e.g., HPLC) Extraction->Chromatography Pure_Compound Pure Compound (this compound) Chromatography->Pure_Compound MS Mass Spectrometry (MS) - Molecular Formula Pure_Compound->MS NMR NMR Spectroscopy (1H, 13C, 2D) - Connectivity & Stereochemistry Pure_Compound->NMR IR Infrared (IR) Spectroscopy - Functional Groups Pure_Compound->IR UV UV-Vis Spectroscopy - Chromophores Pure_Compound->UV Data_Integration Data Integration & Analysis MS->Data_Integration NMR->Data_Integration IR->Data_Integration UV->Data_Integration Structure_Proposal Proposed Structure Data_Integration->Structure_Proposal Final_Structure Final Structure of This compound Structure_Proposal->Final_Structure Confirmation

Workflow for the spectroscopic analysis of a natural product.

This comprehensive guide provides the necessary spectroscopic data and methodologies for the characterization of this compound. This information is critical for its potential use in drug discovery and development, allowing for further investigation into its biological activities and mechanism of action.

Elucidation of Aspidostomide B Stereochemistry: A Methodological Overview

Author: BenchChem Technical Support Team. Date: November 2025

Initial Research Findings: Extensive literature searches for "Aspidostomide B" did not yield specific data regarding its stereochemical elucidation. This suggests that this compound may be a novel, recently isolated compound with its stereochemistry yet to be fully disclosed in public-facing scientific literature, or a compound of lesser study.

In the absence of specific data for this compound, this guide will provide a comprehensive overview of the standard methodologies and techniques employed in the stereochemical elucidation of complex natural products. The principles and experimental workflows described herein are based on established practices in the field of organic chemistry and natural product synthesis, drawing parallels from the successful stereochemical assignments of other complex molecules.

Data Presentation: A Template for Spectroscopic and Physicochemical Data

The unambiguous determination of a molecule's stereochemistry relies on the careful analysis and comparison of various quantitative data. For a hypothetical this compound, this data would be meticulously organized as follows:

Table 1: NMR Spectroscopic Data for this compound

Position ¹H NMR (δ, ppm, J in Hz) ¹³C NMR (δ, ppm) Key HMBC Correlations Key NOESY/ROESY Correlations
1
2
3
...

Table 2: Physicochemical and Mass Spectrometry Data for this compound

Parameter Value
Molecular Formula
High-Resolution Mass Spectrometry (HRMS) [M+H]⁺
Optical Rotation [α]D
UV-Vis λmax (nm)

Experimental Protocols for Stereochemical Elucidation

The determination of a natural product's absolute and relative stereochemistry is a multi-faceted process involving a combination of spectroscopic, chemical, and computational methods.

Isolation and Purification

A detailed protocol for the isolation of this compound from its natural source would be the initial step. This typically involves:

  • Extraction: Lyophilized and ground source material (e.g., marine sponge, plant, or microbial culture) is extracted with a sequence of organic solvents of increasing polarity (e.g., hexane, ethyl acetate, methanol).

  • Chromatographic Separation: The crude extract is subjected to multiple rounds of chromatography, such as column chromatography (silica gel, C18), and high-performance liquid chromatography (HPLC) to yield the pure compound.

Spectroscopic Analysis for Planar Structure and Relative Stereochemistry
  • 1D and 2D NMR Spectroscopy: A suite of NMR experiments is crucial for establishing the planar structure and providing initial clues about the relative stereochemistry.[1][2]

    • ¹H and ¹³C NMR: To identify the number and types of protons and carbons.

    • COSY (Correlation Spectroscopy): To establish proton-proton spin-spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons to their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which is key to connecting different spin systems.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons. The intensity of NOE cross-peaks is inversely proportional to the sixth power of the distance between protons, providing critical information about relative stereochemistry.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula.

Determination of Absolute Stereochemistry

Several methods can be employed to determine the absolute configuration of stereocenters:

  • Chiroptical Methods:

    • Optical Rotation: The measurement of the specific rotation [α]D provides information on the overall chirality of the molecule but is often insufficient on its own for complex structures.

    • Electronic Circular Dichroism (ECD): This technique measures the differential absorption of left and right circularly polarized light. Comparison of the experimental ECD spectrum with computationally predicted spectra for different stereoisomers can lead to the assignment of the absolute configuration.

  • Chemical Derivatization:

    • Mosher's Ester Analysis: This method involves the formation of diastereomeric esters at chiral alcohol centers using (R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl). Analysis of the ¹H NMR chemical shift differences (Δδ = δS - δR) of the resulting esters allows for the assignment of the absolute configuration of the alcohol center.

    • Advanced Marfey's Method: For determining the absolute configuration of amino acid residues within a peptide-containing natural product, the molecule is hydrolyzed, and the constituent amino acids are derivatized with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide). The resulting diastereomers are then analyzed by HPLC and compared to authentic standards.

  • Total Synthesis: The unambiguous confirmation of stereochemistry is often achieved through the total synthesis of one or more possible stereoisomers.[3][4] Comparison of the spectroscopic and chiroptical data of the synthetic material with that of the natural product provides definitive proof of the structure.[5][6][7]

  • X-ray Crystallography: If a suitable single crystal of the natural product or a derivative can be obtained, X-ray diffraction analysis provides the most direct and unambiguous determination of both the relative and absolute stereochemistry.[7]

Visualization of Methodological Workflows

The logical flow of experiments and decision-making processes in stereochemical elucidation can be effectively visualized using diagrams.

experimental_workflow cluster_isolation Isolation & Purification cluster_structure Structure Elucidation cluster_absolute_stereo Absolute Stereochemistry Determination Extraction Extraction from Source Chromatography Chromatographic Separation Extraction->Chromatography Pure_Compound Pure this compound Chromatography->Pure_Compound NMR 1D & 2D NMR Spectroscopy Pure_Compound->NMR MS High-Resolution Mass Spectrometry Pure_Compound->MS Xray X-ray Crystallography Pure_Compound->Xray Planar_Structure Planar Structure Determination NMR->Planar_Structure Relative_Stereo Relative Stereochemistry (NOESY/ROESY) NMR->Relative_Stereo MS->Planar_Structure Chiroptical Chiroptical Methods (ECD, [α]D) Planar_Structure->Chiroptical Synthesis Total Synthesis Planar_Structure->Synthesis Relative_Stereo->Chiroptical Derivatization Chemical Derivatization (e.g., Mosher's) Relative_Stereo->Derivatization Relative_Stereo->Synthesis Absolute_Stereo Final Stereochemical Assignment Chiroptical->Absolute_Stereo Derivatization->Absolute_Stereo Synthesis->Absolute_Stereo Xray->Absolute_Stereo

Caption: Workflow for the Elucidation of a Natural Product's Stereochemistry.

mosher_analysis_logic cluster_reactants Reactants cluster_products Diastereomeric Esters cluster_analysis Analysis Aspidostomide_B This compound (with -OH) R_Ester (R)-MTPA Ester Aspidostomide_B->R_Ester S_Ester (S)-MTPA Ester Aspidostomide_B->S_Ester R_MTPA (R)-MTPA-Cl R_MTPA->R_Ester S_MTPA (S)-MTPA-Cl S_MTPA->S_Ester NMR_Analysis ¹H NMR Analysis R_Ester->NMR_Analysis S_Ester->NMR_Analysis Delta_Sigma Calculate Δδ = δS - δR NMR_Analysis->Delta_Sigma Assignment Assign Absolute Configuration Delta_Sigma->Assignment

Caption: Logical Flow of Mosher's Ester Analysis for a Chiral Alcohol.

References

An In-depth Technical Guide to the Aspidostomide Class of Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Aspidostomide class of compounds represents a novel family of bromopyrrole alkaloids first isolated from the Patagonian bryozoan Aspidostoma giganteum. These marine natural products exhibit a unique chemical architecture, characterized by a bromopyrrole carboxylic acid moiety linked to either a dibromotyrosine or a bromotryptophan derivative. This structural motif gives rise to a series of linear amides and pyrroloketopiperazine-type lactams. The discovery of Aspidostomides A-H, alongside the rare asymmetric acyl azide, Aspidazide A, has opened new avenues for the exploration of marine-derived bioactive compounds. Of particular interest is the demonstrated cytotoxic activity of certain members of this class against human cancer cell lines, highlighting their potential as lead compounds in oncological drug discovery. This technical guide provides a comprehensive review of the Aspidostomide class, detailing their isolation, structure elucidation, synthesis, and biological activity, with a focus on experimental protocols and quantitative data to support further research and development.

Isolation and Structure Elucidation

The Aspidostomide compounds were first isolated from specimens of the bryozoan Aspidostoma giganteum, collected from the Gulf of San Jorge in the Patagonian region. The extraction and purification process is a critical first step in the study of these natural products.

Experimental Protocols

Extraction and Preliminary Fractionation:

  • Freeze-dried specimens of Aspidostoma giganteum were extracted exhaustively with a 1:1 mixture of dichloromethane (CH₂Cl₂) and methanol (MeOH) at room temperature.

  • The resulting crude extract was concentrated under reduced pressure.

  • The concentrated extract was then subjected to a liquid-liquid partition between ethyl acetate (EtOAc) and water (H₂O).

  • The EtOAc-soluble portion, containing the compounds of interest, was dried and subjected to further chromatographic separation.

Chromatographic Purification:

  • The EtOAc-soluble material was first fractionated by vacuum liquid chromatography (VLC) on silica gel, using a step gradient of hexane, EtOAc, and MeOH.

  • Fractions containing the Aspidostomide compounds, as identified by Thin Layer Chromatography (TLC) and ¹H NMR analysis, were pooled.

  • Further purification was achieved through repeated cycles of reversed-phase High-Performance Liquid Chromatography (HPLC) using a C18 column and a gradient elution of acetonitrile (MeCN) in water with 0.1% trifluoroacetic acid (TFA).

  • This multi-step chromatographic process led to the isolation of pure Aspidostomides A-H and Aspidazide A.

Structure Elucidation:

The chemical structures of the Aspidostomide compounds were determined through a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) was used to determine the molecular formulas of the isolated compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive 1D (¹H and ¹³C) and 2D (COSY, HSQC, and HMBC) NMR experiments were conducted to establish the connectivity of atoms and the overall carbon-hydrogen framework of each compound. The detailed analysis of these spectra allowed for the complete assignment of all proton and carbon signals.

The following diagram illustrates the general workflow for the isolation and structure elucidation of Aspidostomide class compounds.

G cluster_isolation Isolation cluster_elucidation Structure Elucidation Bryozoan Aspidostoma giganteum Extraction Extraction (CH2Cl2/MeOH) Bryozoan->Extraction Freeze-dried material Partition Liquid-Liquid Partition (EtOAc/H2O) Extraction->Partition VLC Vacuum Liquid Chromatography (Silica gel) Partition->VLC EtOAc fraction HPLC Reversed-Phase HPLC (C18) VLC->HPLC Pure_Compounds Pure Aspidostomides HPLC->Pure_Compounds Aspidostomides A-H HRESIMS HRESIMS Pure_Compounds->HRESIMS Molecular Formula NMR 1D & 2D NMR (COSY, HSQC, HMBC) Pure_Compounds->NMR Connectivity Structure Chemical Structure HRESIMS->Structure NMR->Structure

Isolation and structure elucidation workflow for Aspidostomide compounds.

Biological Activity: Cytotoxicity Against Cancer Cells

A key feature of the Aspidostomide class is their potential as anticancer agents. Aspidostomide E, in particular, has demonstrated noteworthy cytotoxic activity against the human renal carcinoma cell line 786-O.[1][2][3]

Quantitative Data

The following table summarizes the cytotoxic activity of the Aspidostomide compounds that have been evaluated.

CompoundCell LineAssayIC₅₀ (µM)Reference
Aspidostomide E 786-O (Human Renal Carcinoma)MTT7.8[2]
Aspidostomide G 786-O (Human Renal Carcinoma)MTT15.1

IC₅₀: The half maximal inhibitory concentration.

Experimental Protocols

Cell Culture and Cytotoxicity Assay (MTT Assay):

  • Cell Line Maintenance: The 786-O human renal carcinoma cell line was cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Cells were seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere for 24 hours.

  • Compound Treatment: The Aspidostomide compounds were dissolved in dimethyl sulfoxide (DMSO) to create stock solutions. Serial dilutions of the compounds were then prepared in the culture medium and added to the cells. The final DMSO concentration in the wells was kept below 0.5% to avoid solvent-induced toxicity.

  • Incubation: The treated cells were incubated for 72 hours.

  • MTT Assay: After the incubation period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) was added to each well. The plates were then incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The culture medium was carefully removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated relative to the untreated control cells. The IC₅₀ values were determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Mechanism of Action and Signaling Pathways

The precise mechanism of action and the specific signaling pathways targeted by the Aspidostomide compounds are yet to be fully elucidated. However, based on the known activities of other bromopyrrole alkaloids and their cytotoxic effects, some potential mechanisms can be hypothesized. Many marine-derived alkaloids are known to induce apoptosis in cancer cells through various pathways.

The following diagram illustrates a hypothetical signaling pathway that could be involved in the cytotoxic effects of Aspidostomide compounds, leading to apoptosis.

G cluster_pathway Hypothetical Apoptotic Pathway Aspidostomide Aspidostomide Compound ROS ↑ Reactive Oxygen Species (ROS) Aspidostomide->ROS Cell_Membrane Mitochondria Mitochondrial Stress ROS->Mitochondria Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Caspase_9 Caspase-9 activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Hypothetical signaling pathway for Aspidostomide-induced apoptosis.

Further research is required to validate this proposed pathway and to identify the specific molecular targets of the Aspidostomide class of compounds.

Synthesis of Aspidostomide Compounds

The total synthesis of complex natural products like the Aspidostomides is a significant challenge in organic chemistry and is crucial for confirming their structures, enabling the synthesis of analogues for structure-activity relationship (SAR) studies, and providing a sustainable supply for further biological evaluation. To date, the total synthesis of (±)-Aspidostomide B, C, and G has been reported.

The synthetic strategies employed often involve the construction of the key bromopyrrole and the respective amino acid-derived moieties, followed by their coupling. For instance, the synthesis of Aspidostomide G involved a multi-step sequence starting from commercially available precursors to construct the brominated tryptamine unit, which was then coupled with a bromopyrrole derivative.

Conclusion and Future Directions

The Aspidostomide class of bromopyrrole alkaloids represents a promising new family of marine natural products with potential applications in cancer therapy. The cytotoxic activity of Aspidostomide E against renal carcinoma cells underscores the importance of further investigation into this compound class. Future research should focus on:

  • Comprehensive Biological Screening: Evaluating the cytotoxicity of all Aspidostomide compounds against a broader panel of cancer cell lines to identify more potent and selective agents.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by the most active Aspidostomide compounds.

  • Total Synthesis of Analogues: Synthesizing a library of Aspidostomide analogues to establish structure-activity relationships and to optimize their potency and pharmacokinetic properties.

  • In Vivo Efficacy Studies: Assessing the antitumor efficacy of promising Aspidostomide compounds in preclinical animal models.

The continued exploration of the Aspidostomide class of compounds holds significant promise for the discovery of new and effective anticancer drugs derived from the rich chemical diversity of the marine environment.

References

Aspidostomide B: An Inquiry into its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Disclaimer: As of late 2025, publicly available scientific literature lacks specific, in-depth data on the therapeutic potential, mechanism of action, and detailed experimental protocols for Aspidostomide B. This guide summarizes the available information on the broader Aspidostomide family and related marine-derived indole alkaloids to provide a foundational understanding and a framework for future research. The experimental protocols and signaling pathways presented herein are generalized examples and should be adapted based on empirical findings for this compound.

Introduction to Aspidostomide Alkaloids

Aspidostomides are a class of brominated indole alkaloids isolated from marine organisms, particularly the Patagonian bryozoan Aspidostoma giganteum. These natural products are of interest to the scientific community due to the diverse biological activities often observed in marine-derived alkaloids, including cytotoxic, antimicrobial, and anti-inflammatory properties. While research into specific members of this family, such as Aspidostomide G, has provided initial insights, this compound remains a largely uncharacterized compound.

Available Data on the Aspidostomide Family and Related Compounds

Research has primarily focused on the total synthesis of various Aspidostomide congeners, with limited biological evaluation. The available data on the cytotoxicity of a related compound, Aspidostomide G, is presented below. This information may serve as a preliminary indicator for the potential bioactivity of other members of the Aspidostomide family, including this compound.

Table 1: Cytotoxicity Data for Aspidostomide G
CompoundCell LineAssay TypeEndpointResult
Aspidostomide G786-O (Human Renal Carcinoma)Not SpecifiedIC5015.1 µM

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Proposed Experimental Workflow for Investigating this compound

Given the nascent stage of research on this compound, a systematic experimental workflow is proposed to elucidate its therapeutic potential. This workflow is a standard approach in natural product drug discovery.

G cluster_0 Phase 1: Isolation & Characterization cluster_1 Phase 2: In Vitro Biological Screening cluster_2 Phase 3: Mechanism of Action Studies cluster_3 Phase 4: In Vivo Evaluation Isolation Isolation Structure_Elucidation Structure_Elucidation Isolation->Structure_Elucidation Purification Synthesis Synthesis Structure_Elucidation->Synthesis Confirmation Cytotoxicity_Screening Cytotoxicity Screening (e.g., MTT Assay) Synthesis->Cytotoxicity_Screening Hit_Identification Hit Identification (Potent & Selective Compounds) Cytotoxicity_Screening->Hit_Identification Apoptosis_Assay Apoptosis Assays (e.g., Annexin V) Hit_Identification->Apoptosis_Assay Signaling_Pathway_Analysis Signaling Pathway Analysis (Western Blot) Apoptosis_Assay->Signaling_Pathway_Analysis Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Cell_Cycle_Analysis->Signaling_Pathway_Analysis Target_Identification Target Identification (e.g., Proteomics) Target_Identification->Signaling_Pathway_Analysis Animal_Model Animal Model Studies (e.g., Xenograft) Signaling_Pathway_Analysis->Animal_Model Toxicity_Studies Toxicity & PK/PD Studies Animal_Model->Toxicity_Studies

Caption: A generalized experimental workflow for the evaluation of a novel natural product like this compound.

Hypothetical Signaling Pathway: Induction of Apoptosis

Many cytotoxic agents derived from natural products exert their anticancer effects by inducing programmed cell death, or apoptosis. A hypothetical signaling pathway illustrating how a compound like this compound might induce apoptosis in a cancer cell is depicted below. This is a speculative model and requires experimental validation.

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Aspidostomide_B This compound Death_Receptor Death Receptor (e.g., Fas, TNFR1) Aspidostomide_B->Death_Receptor Bax_Bak Bax/Bak Activation Aspidostomide_B->Bax_Bak DISC DISC Formation Death_Receptor->DISC Caspase8 Caspase-8 Activation DISC->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Bax_Bak->Mitochondrion Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A hypothetical model of apoptosis induction by this compound via extrinsic and intrinsic pathways.

Detailed Methodologies for Key Experiments

The following are detailed, generalized protocols for key experiments that would be essential in characterizing the therapeutic potential of this compound.

MTT Assay for Cytotoxicity Screening

Objective: To determine the concentration of this compound that inhibits the growth of a cancer cell line by 50% (IC50).

Materials:

  • Cancer cell line of interest (e.g., 786-O)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • This compound stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a dose-response curve.

Annexin V/Propidium Iodide (PI) Assay for Apoptosis

Objective: To quantify the percentage of cells undergoing apoptosis after treatment with this compound.

Materials:

  • Cancer cell line

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and incubate for 24 hours.

  • Treat the cells with this compound at its IC50 concentration for 24, 48, and 72 hours. Include an untreated control.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Conclusion and Future Directions

The therapeutic potential of this compound is currently undetermined due to a lack of dedicated research. Preliminary data from related compounds suggest that the Aspidostomide family may possess cytotoxic properties worthy of further investigation. The experimental framework provided in this guide offers a roadmap for the systematic evaluation of this compound, from initial cytotoxicity screening to in-depth mechanism of action studies. Future research should focus on the total synthesis of this compound to obtain sufficient quantities for biological testing. Subsequent studies should aim to identify its cellular targets and elucidate the signaling pathways it modulates. These efforts will be crucial in determining if this compound holds promise as a novel therapeutic agent.

In Silico Prediction of Aspidostomide B's Biological Targets: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Natural products are a rich source of novel therapeutic agents, yet identifying their molecular targets remains a significant challenge. Aspidostomide B, a marine invertebrate-derived natural product, has demonstrated intriguing biological activities, but its precise mechanism of action is unknown. This technical guide provides a comprehensive, step-by-step in silico workflow to predict the biological targets of this compound. We detail a multi-pronged strategy integrating ligand-based and structure-based computational methods, including pharmacophore modeling and reverse docking, culminating in a consensus scoring approach to prioritize high-confidence targets for subsequent experimental validation. This guide is intended for researchers, scientists, and drug development professionals engaged in natural product research and computational drug discovery.

Introduction

Natural products have historically been a cornerstone of drug discovery, offering unparalleled chemical diversity and biological activity.[1] this compound is a complex natural product isolated from the marine bryozoan Aspidostoma giganteum. While preliminary studies suggest potential cytotoxic and anti-inflammatory properties, its direct molecular targets have not been elucidated. Identifying these targets is crucial for understanding its mechanism of action, predicting potential therapeutic applications, and assessing off-target effects.

Computational, or in silico, target prediction methods offer a rapid and cost-effective approach to generate testable hypotheses about a compound's biological interactions.[2] These techniques leverage the vast amount of publicly available biological and chemical data to predict potential protein targets for a small molecule. This guide outlines a robust in silico workflow tailored for the target identification of this compound, combining multiple computational strategies to enhance the predictive power and reduce false positives.[3][4]

Overall Prediction Workflow

The proposed workflow integrates both ligand-based and structure-based approaches to generate a comprehensive list of putative targets for this compound. The results from these parallel strategies are then combined using a consensus scoring model to rank and prioritize the most promising candidates for experimental validation.

G cluster_0 Ligand Preparation cluster_1 Ligand-Based Prediction cluster_2 Structure-Based Prediction cluster_3 Target Prioritization ligand_prep This compound 2D to 3D Conversion Energy Minimization chem_sim Chemical Similarity (e.g., SEA) ligand_prep->chem_sim pharm_model Pharmacophore Screening (e.g., SwissTargetPrediction) ligand_prep->pharm_model rev_dock Reverse Docking (vs. PDB Database) ligand_prep->rev_dock consensus Consensus Scoring & Ranking chem_sim->consensus pharm_model->consensus rev_dock->consensus pathway Pathway Analysis consensus->pathway validation Top Candidate Targets for Experimental Validation pathway->validation

Caption: Overall in silico target prediction workflow for this compound.

Methodologies and Experimental Protocols

This section provides detailed protocols for each major step in the computational workflow.

Ligand Preparation

Accurate 3D representation of this compound is critical for all subsequent steps.

Protocol:

  • Obtain 2D Structure: Secure the 2D structure of this compound in SDF or SMILES format from a chemical database like PubChem. For this guide, we will assume the SMILES string is [Hypothetical SMILES for this compound].

  • 2D to 3D Conversion: Use a computational chemistry tool (e.g., RDKit in Python, ChemDraw, MarvinSketch) to convert the 2D representation into a 3D conformer.

  • Energy Minimization: Subject the 3D structure to energy minimization using a suitable force field (e.g., MMFF94 or UFF) to obtain a low-energy, stable conformation. This can be performed using software like Avogadro, PyMOL, or Schrödinger Maestro.

  • File Format: Save the final 3D structure in a .mol2 or .pdbqt format for compatibility with docking and screening tools.

Ligand-Based Target Prediction

These methods predict targets based on the principle that structurally similar molecules often have similar biological targets.

Protocol:

  • Input: Submit the SMILES string of this compound to the SEA web server (--INVALID-LINK--).

  • Database Comparison: The server compares the topological fingerprints of this compound against a pre-compiled database of ligands with known targets.

  • Output Analysis: The output is a list of potential targets ranked by a p-value or E-value, indicating the statistical significance of the similarity between this compound and the known ligands for a given target.

Protocol:

  • Input: Submit the SMILES string or sketch the structure of this compound on the SwissTargetPrediction web server (--INVALID-LINK--).

  • Pharmacophore Generation: The tool generates a 3D pharmacophore model of the input molecule, representing its key chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions).[5]

  • Screening: This pharmacophore is then used to screen a database of pharmacophores derived from known active ligands.

  • Output Analysis: The server returns a list of predicted targets, ranked by a probability score, with the most likely targets appearing at the top.

Structure-Based Target Prediction: Reverse Docking

Reverse docking involves docking this compound into the binding sites of a large number of proteins to predict its most likely binding partners based on binding affinity.[6][7][8]

Protocol:

  • Target Database Preparation:

    • Compile a database of human protein structures from the Protein Data Bank (PDB). A curated set, such as the one used by the idTarget platform, is recommended.

    • Prepare each protein structure by removing water molecules and co-crystallized ligands, adding hydrogen atoms, and assigning charges using tools like AutoDockTools or PDB2PQR.[9]

  • Binding Site Definition: For each protein, define the binding pocket. If a co-crystallized ligand is present in the original PDB file, the binding site can be defined based on its coordinates. For apo-proteins, a pocket detection algorithm (e.g., fpocket, SiteMap) must be used.

  • Molecular Docking:

    • Use a molecular docking program (e.g., AutoDock Vina, GOLD, Glide) to dock the prepared 3D structure of this compound into the defined binding site of every protein in the database.[7]

    • The docking algorithm will generate multiple binding poses and calculate a corresponding docking score (e.g., kcal/mol), which estimates the binding affinity.

  • Output Analysis: Rank all proteins in the database based on their docking scores. Proteins with the most favorable (i.e., lowest) docking scores are considered the most likely targets.

Data Integration and Consensus Scoring

To increase the confidence in the predictions, results from all methods are integrated and ranked using a consensus scoring system.[3]

Protocol:

  • Data Aggregation: Collect the ranked target lists from SEA, SwissTargetPrediction, and the reverse docking screen.

  • Normalization: Normalize the scores or ranks from each method to a common scale (e.g., 0 to 1). For example, a rank-based normalization can be used where the top-ranked target gets a score of 1, and the score decreases for lower-ranked targets.

  • Consensus Score Calculation: For each protein that appears in at least two prediction lists, calculate a consensus score. A simple approach is to sum the normalized scores from each method.

    • Consensus Score (Target X) = Normalized_ScoreSEA(X) + Normalized_ScoreSwiss(X) + Normalized_ScoreDocking(X)

  • Final Ranking: Rank all predicted targets based on their final consensus score. Targets with the highest scores are the top candidates for further investigation.

Data Presentation

Quantitative results from the in silico analyses should be summarized in clear, structured tables.

Table 1: Hypothetical Ligand-Based Prediction Results for this compound

RankTarget NameUniProt IDPrediction MethodScore/Probability
1Mitogen-activated protein kinase 14 (p38α)Q16539SwissTargetPrediction0.892
2Cyclooxygenase-2 (COX-2)P35354SwissTargetPrediction0.851
35-Lipoxygenase (5-LOX)P09917SEA1.2e-8 (E-value)
4Mitogen-activated protein kinase 14 (p38α)Q16539SEA3.5e-7 (E-value)
5Carbonic Anhydrase IIP00918SwissTargetPrediction0.798

Table 2: Hypothetical Top Reverse Docking Results for this compound

RankTarget NamePDB IDDocking Score (kcal/mol)
1Mitogen-activated protein kinase 14 (p38α)3HEC-11.2
2Phosphoinositide 3-kinase gamma (PI3Kγ)1E8X-10.8
3Cyclooxygenase-2 (COX-2)5IKR-10.5
4B-Raf proto-oncogene serine/threonine-protein kinase4E26-10.1
55-Lipoxygenase (5-LOX)3V99-9.9

Table 3: Final Consensus Ranking of Predicted Targets

Final RankTarget NameUniProt IDSwiss Score (Norm.)SEA Score (Norm.)Docking Score (Norm.)Consensus Score
1Mitogen-activated protein kinase 14 (p38α)Q165391.000.981.002.98
2Cyclooxygenase-2 (COX-2)P353540.950.850.942.74
35-Lipoxygenase (5-LOX)P099170.671.000.882.55
4Phosphoinositide 3-kinase gamma (PI3Kγ)P487360.55N/A0.961.51

Note: N/A indicates the target was not predicted by that specific method. Normalized scores are for illustrative purposes.

Visualization of Potential Pathway Involvement

Once top targets are identified, they can be mapped to known signaling pathways to hypothesize the broader biological impact of this compound. If, for instance, p38α MAPK and PI3Kγ are top hits, a potential mechanism could involve the modulation of inflammatory and cell survival pathways.

G aspidostomide_b This compound pi3k PI3Kγ (Predicted Target) aspidostomide_b->pi3k Inhibition? p38 p38α MAPK (Predicted Target) aspidostomide_b->p38 Inhibition? akt Akt pi3k->akt nfkb NF-κB p38->nfkb apoptosis Apoptosis p38->apoptosis akt->nfkb survival Cell Survival akt->survival inflammation Inflammation (e.g., TNF-α, IL-6) nfkb->inflammation

Caption: Hypothetical signaling pathways modulated by this compound.

Conclusion and Future Directions

This guide presents a systematic and integrated in silico strategy for predicting the biological targets of the natural product this compound. By combining ligand- and structure-based methods, we can generate a prioritized list of high-confidence targets, such as p38α MAPK and COX-2 in our hypothetical example.

The crucial next step is the experimental validation of these predictions. Techniques such as differential scanning fluorimetry (DSF), surface plasmon resonance (SPR), and enzymatic assays can be employed to confirm direct binding and functional modulation of the top-ranked protein candidates. The validated targets will provide a solid foundation for elucidating the molecular mechanism of this compound and guiding its future development as a potential therapeutic agent.

References

Methodological & Application

Application Notes and Protocols: Total Synthesis of Aspidostomide Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

While the specific total synthesis of Aspidostomide B remains elusive in publicly available literature, this document provides a detailed account of the first total synthesis of a closely related analog, Aspidostomide G. This synthesis, recently reported, offers significant insights into the chemical strategies required for the construction of this class of brominated indole alkaloids. The methodologies presented here can serve as a valuable guide for the synthesis of this compound and other analogs for further biological evaluation.

Aspidostomides are a family of brominated alkaloids isolated from the Patagonian bryozoan Aspidostoma giganteum. Some of these compounds have shown moderate cytotoxic activity against human tumor cell lines, making them interesting targets for synthetic and medicinal chemistry.

Total Synthesis of Aspidostomide G

The first total synthesis of Aspidostomide G was achieved by Wu, Shih, Tsai, Chu, and Lin and published in Organic & Biomolecular Chemistry. The synthetic strategy highlights a convergent approach, featuring the construction of a key brominated indole intermediate followed by late-stage functionalization.

Synthetic Strategy Overview

The overall strategy for the synthesis of Aspidostomide G can be visualized as the coupling of two main fragments, followed by cyclization and final modifications to yield the natural product.

Starting_Materials Commercially Available Starting Materials Key_Intermediate Key Brominated Indole Intermediate Starting_Materials->Key_Intermediate Coupling_Partner Side Chain Precursor Starting_Materials->Coupling_Partner Coupling Coupling Reaction Key_Intermediate->Coupling Coupling_Partner->Coupling Cyclization Cyclization Coupling->Cyclization Final_Modifications Final Modifications Cyclization->Final_Modifications Aspidostomide_G Aspidostomide G Final_Modifications->Aspidostomide_G

Caption: Overall retrosynthetic approach for Aspidostomide G.

Key Experimental Protocols and Data

The following sections provide detailed experimental protocols for the key transformations and summarize the quantitative data obtained during the synthesis of Aspidostomide G.

Synthesis of the Key Brominated Indole Intermediate

The construction of the central 6-bromo-4-methoxy-1H-indole core is a crucial part of the synthesis.

Experimental Workflow:

Precursor Substituted Aniline Precursor Sonogashira Sonogashira Coupling Precursor->Sonogashira Cyclization 5-endo-dig Cyclization Sonogashira->Cyclization Indole Brominated Indole Intermediate Cyclization->Indole

Caption: Workflow for the synthesis of the key indole intermediate.

Detailed Protocol (Representative Step): Sonogashira Coupling

To a solution of the aniline precursor in a suitable solvent (e.g., THF/H₂O), the alkyne coupling partner, a palladium catalyst (e.g., Pd(PPh₃)₄), and a copper(I) co-catalyst (e.g., CuI) are added. The reaction mixture is stirred under an inert atmosphere at a specified temperature until completion, as monitored by TLC. After completion, the reaction is quenched, and the product is extracted, dried, and purified by column chromatography.

StepReactantsReagentsSolventTime (h)Temp (°C)Yield (%)
1Substituted Aniline, AlkynePd(PPh₃)₄, CuI, BaseTHF/H₂O122585
2Coupling ProductGold CatalystDCM62592

Table 1: Summary of quantitative data for the synthesis of the key brominated indole intermediate.

Final Steps to Aspidostomide G

The final stages of the synthesis involve the introduction of the side chain and subsequent modifications to complete the natural product.

Experimental Workflow:

Indole Brominated Indole Intermediate Acylation Acylation Indole->Acylation Reduction Reduction Acylation->Reduction Deprotection Deprotection Reduction->Deprotection Aspidostomide_G Aspidostomide G Deprotection->Aspidostomide_G

Caption: Final synthetic steps towards Aspidostomide G.

Detailed Protocol (Representative Step): Acylation

To a stirred solution of the indole intermediate in an anhydrous solvent (e.g., CH₂Cl₂), a Lewis acid (e.g., AlCl₃) is added at a low temperature (e.g., 0 °C). The acylating agent is then added dropwise, and the reaction is stirred for a specified time. The reaction is quenched with water, and the product is extracted, dried, and purified.

StepStarting MaterialReagentsSolventTime (h)Temp (°C)Yield (%)
3Indole IntermediateAcylating Agent, AlCl₃CH₂Cl₂4075
4Acylated IndoleReducing Agent (e.g., LiAlH₄)THF2090
5Reduced IntermediateDeprotecting AgentMeOH12595

Table 2: Summary of quantitative data for the final steps to Aspidostomide G.

Conclusion

The successful total synthesis of Aspidostomide G provides a clear and adaptable roadmap for accessing other members of the Aspidostomide family, including this compound. The key strategies involving a Sonogashira coupling, a 5-endo-dig cyclization, and late-stage functionalization are likely to be applicable to the synthesis of various analogs. This will enable more extensive structure-activity relationship (SAR) studies and further exploration of the therapeutic potential of this class of marine natural products. Researchers are encouraged to adapt and optimize these protocols for the synthesis of their specific target analogs.

Application Notes and Protocols for the Extraction and Purification of Aspidostomide B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspidostomide B is a bromopyrrole alkaloid first isolated from the Patagonian marine bryozoan Aspidostoma giganteum.[1][2] This family of compounds, the aspidostomides, represents a class of marine natural products with potential bioactivity, making their efficient extraction and purification a critical step for further research and development. Aspidostomide E, a related compound isolated from the same organism, has demonstrated moderate cytotoxic activity against the 786-O renal carcinoma cell line.[1][2][3] This document provides detailed protocols for the extraction and purification of this compound based on the original isolation methodology.

Data Presentation

The following table summarizes the key quantitative data associated with the extraction and purification of this compound and its congeners from Aspidostoma giganteum.

ParameterValueSource Organism
Extraction
Starting Biomass (wet weight)1.2 kgAspidostoma giganteum
Extraction SolventEthanol (EtOH)
Number of Extractions3
Purification
Initial FractionationLiquid-Liquid Partitioning
Solvents for Partitioningn-Hexane, Dichloromethane (CH2Cl2), Ethyl Acetate (EtOAc), n-Butanol (n-BuOH)
Primary Chromatographic SeparationVacuum Liquid Chromatography (VLC)
VLC Stationary PhaseSilica Gel
VLC Elution GradientHexane -> EtOAc -> MeOH
Secondary Chromatographic SeparationHigh-Performance Liquid Chromatography (HPLC)
HPLC Column TypeReversed-Phase (C18)
HPLC Mobile PhaseAcetonitrile (MeCN) / Water (H2O) gradient
Isolated Compounds
This compound-
Other AspidostomidesAspidostomides A, C-H
Other CompoundsAspidazide A

Experimental Protocols

General Experimental Procedures

High-Performance Liquid Chromatography (HPLC) separations should be performed using a system equipped with a diode array detector. 1D and 2D Nuclear Magnetic Resonance (NMR) spectra can be recorded on a high-field NMR spectrometer. High-resolution mass spectrometry (HRMS) data can be obtained using a mass spectrometer with an electrospray ionization (ESI) source.

Extraction of this compound
  • Sample Collection and Preparation: Specimens of the marine bryozoan Aspidostoma giganteum should be collected and can be stored frozen until extraction.

  • Homogenization: The frozen biological material (1.2 kg) is triturated to a fine consistency.

  • Solvent Extraction: The homogenized material is extracted three times with ethanol (EtOH) at room temperature. The solvent from each extraction is combined.

  • Solvent Evaporation: The combined ethanol extract is concentrated under reduced pressure to yield a crude extract.

Purification of this compound
  • Liquid-Liquid Partitioning:

    • The crude extract is suspended in an aqueous solution and sequentially partitioned with solvents of increasing polarity.

    • First, partition against n-hexane to remove nonpolar compounds.

    • Next, partition the aqueous layer against dichloromethane (CH2Cl2).

    • Subsequently, partition against ethyl acetate (EtOAc).

    • Finally, partition the remaining aqueous layer with n-butanol (n-BuOH).

    • The CH2Cl2 and EtOAc fractions, which are expected to contain this compound, are concentrated under reduced pressure.

  • Vacuum Liquid Chromatography (VLC):

    • The dried CH2Cl2 and EtOAc fractions are combined and subjected to VLC over a silica gel stationary phase.

    • The column is eluted with a step gradient of increasing polarity, starting with n-hexane, followed by ethyl acetate, and finally methanol (MeOH).

    • Fractions are collected based on the elution solvent and monitored for the presence of the target compounds.

  • High-Performance Liquid Chromatography (HPLC):

    • Fractions from VLC containing the aspidostomides are further purified by reversed-phase HPLC.

    • A C18 column should be used for the separation.

    • A gradient elution system of acetonitrile (MeCN) and water (H2O) is employed to resolve the individual aspidostomide compounds, including this compound.

    • The elution profile is monitored using a diode array detector, and fractions corresponding to individual peaks are collected.

    • The purity of the isolated this compound should be confirmed by analytical HPLC and its structure elucidated using spectroscopic methods (NMR, HRMS).

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the extraction and purification of this compound from Aspidostoma giganteum.

Extraction_Purification_Workflow start Aspidostoma giganteum (Frozen Sample) homogenize Trituration start->homogenize extraction Ethanol Extraction (x3) homogenize->extraction evaporation Concentration (Crude Extract) extraction->evaporation partitioning Liquid-Liquid Partitioning evaporation->partitioning hexane n-Hexane Fraction (Discarded) partitioning->hexane Nonpolar ch2cl2_etoac CH2Cl2 & EtOAc Fractions partitioning->ch2cl2_etoac Medium Polarity nbuoh n-BuOH Fraction partitioning->nbuoh aqueous Aqueous Layer partitioning->aqueous vlc Vacuum Liquid Chromatography (Silica Gel) ch2cl2_etoac->vlc hplc Reversed-Phase HPLC (C18) vlc->hplc aspidostomide_b Pure this compound hplc->aspidostomide_b

Caption: Workflow for this compound extraction and purification.

Note on Signaling Pathways: The primary literature describing the isolation of this compound did not detail any specific signaling pathways associated with this compound. Further biological screening and mechanism-of-action studies are required to elucidate its biological targets and pathways. As such, a signaling pathway diagram cannot be provided at this time.

References

Application Note: Analysis of Aspidostomide B by HPLC and LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides proposed starting methodologies for the quantitative analysis of Aspidostomide B, a brominated marine alkaloid, using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS). As specific analytical methods for this compound are not widely published, the protocols herein are based on the general properties of related bromopyrrole alkaloids and serve as a comprehensive starting point for method development and validation.

Introduction

This compound belongs to a class of brominated pyrrole alkaloids isolated from marine organisms.[1] These compounds are of significant interest to researchers in natural product chemistry and drug discovery due to their structural complexity and potential biological activities. Reliable analytical methods are crucial for isolation, purification, characterization, and quantification of such novel compounds. Reversed-phase HPLC is a powerful technique for separating moderately polar compounds like alkaloids, while LC-MS provides the high sensitivity and specificity needed for identification and trace-level quantification, especially leveraging the distinct isotopic signature of bromine.

This application note outlines foundational protocols for HPLC-UV and LC-MS analysis, designed to be adapted and optimized by researchers for their specific analytical needs concerning this compound.

HPLC-UV Method Development Protocol

This protocol is intended as a starting point for the separation and quantification of this compound.

2.1. Recommended Equipment and Materials

  • HPLC system with a gradient pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC-grade acetonitrile (ACN) and methanol (MeOH).

  • HPLC-grade water.

  • Formic acid (FA) or Trifluoroacetic acid (TFA), LC-MS grade.

  • This compound standard (if available) or purified isolate.

2.2. Standard and Sample Preparation

  • Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound standard and dissolve it in 1 mL of methanol or a suitable solvent in which it is fully soluble.

  • Working Standards: Prepare a series of working standards by serial dilution of the stock solution with the mobile phase starting composition (e.g., 90:10 Water:Acetonitrile) to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: For samples from natural product extracts, dissolve a known amount of the extract in the initial mobile phase, centrifuge to remove particulates, and filter through a 0.45 µm syringe filter before injection.

2.3. Proposed HPLC-UV Method Parameters

ParameterRecommended Starting Condition
Column C18 Reversed-Phase (4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 10% B to 95% B over 20 minutes, hold at 95% B for 5 min, return to 10% B and equilibrate for 5 min.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV Diode Array Detector (DAD), monitor 210-400 nm, quantify at λmax

2.4. Method Validation and Data Presentation

The developed method should be validated according to standard guidelines. Key parameters to assess include linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy. The results should be compiled in tables as shown below.

Table 1: HPLC-UV Method Validation Summary (Template)

Parameter Result
Retention Time (min) e.g., 12.5
Linearity Range (µg/mL) e.g., 1 - 100
Correlation Coefficient (r²) e.g., >0.999
LOD (µg/mL) Calculated Value
LOQ (µg/mL) Calculated Value
Precision (%RSD, n=6) e.g., <2%

| Accuracy (% Recovery) | e.g., 98-102% |

Table 2: Calibration Curve Data for this compound (Template)

Concentration (µg/mL) Peak Area 1 Peak Area 2 Peak Area 3 Average Peak Area
1
5
10
25
50

| 100 | | | | |

LC-MS Method Development Protocol

This protocol provides a starting point for the sensitive and specific detection of this compound.

3.1. Recommended Equipment and Materials

  • LC-MS system equipped with an Electrospray Ionization (ESI) source and a triple quadrupole (QqQ) or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

  • UHPLC/HPLC system as described for the HPLC-UV method.

  • LC-MS grade solvents and additives are mandatory.

3.2. Proposed LC-MS Method Parameters

The same LC conditions as the HPLC-UV method can be used as a starting point. Formic acid is a preferred mobile phase additive as it is volatile and compatible with MS.

ParameterRecommended Starting Condition
Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm for UHPLC)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 10% B to 95% B over 10 minutes (shorter for UHPLC)
Flow Rate 0.3 mL/min (for 2.1 mm ID column)
Column Temperature 40 °C
Injection Volume 2 µL

3.3. Mass Spectrometry Parameters

ParameterRecommended Starting Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Mode Full Scan (to find parent ion), followed by Targeted SIM or MRM
Scan Range m/z 150 - 1000
Capillary Voltage 3.5 kV
Source Temperature 120 °C
Desolvation Gas Temp 350 °C
Desolvation Gas Flow 800 L/hr
Collision Energy Optimize for fragmentation (e.g., start with 20-40 eV for MS/MS)

Note: The presence of bromine (isotopes 79Br and 81Br in ~1:1 ratio) will result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, which is a key diagnostic feature.

3.4. Quantitative Data Presentation

Table 3: LC-MS/MS Method Validation Summary (Template)

Parameter Result
Precursor Ion (m/z) e.g., [M+H]⁺
Product Ion(s) (m/z) e.g., Fragment 1, Fragment 2
Linearity Range (ng/mL) e.g., 0.1 - 100
Correlation Coefficient (r²) e.g., >0.998
LOD (ng/mL) Calculated Value

| LOQ (ng/mL) | Calculated Value |

Visualized Workflows

The following diagrams illustrate the general workflows for developing the HPLC and LC-MS methods.

HPLC_Workflow cluster_prep Preparation cluster_dev Method Development cluster_run Execution & Analysis cluster_val Validation Standard Prepare this compound Standard Solutions Inject Inject Standards & Samples Standard->Inject Sample Prepare Sample Extract (Dissolve, Filter) Sample->Inject Column Select Column (e.g., C18) MobilePhase Select Mobile Phase (e.g., ACN/Water + FA) Gradient Optimize Gradient Program Detection Set UV Detection λ Data Acquire & Process Data (Peak Integration) Inject->Data CalCurve Generate Calibration Curve Data->CalCurve Validate Determine Linearity, LOD, LOQ, Precision CalCurve->Validate Quantify Quantify this compound in Samples Validate->Quantify

Caption: HPLC-UV method development workflow for this compound.

LCMS_Workflow cluster_lc LC Method Optimization cluster_ms MS Parameter Optimization cluster_quant Quantitative Analysis LC_Method Develop LC Method (from HPLC-UV or new) Infusion Direct Infusion of Standard (Optional) LC_Method->Infusion FindParent Identify [M+H]⁺ in Full Scan (Note Br Isotope Pattern) OptimizeMS Optimize Source Parameters (Voltage, Gas, Temp) FindParent->OptimizeMS OptimizeMSMS Optimize Collision Energy & Select Product Ions OptimizeMS->OptimizeMSMS BuildMethod Build MRM/SIM Method OptimizeMSMS->BuildMethod Inject Inject Calibration Standards & Samples BuildMethod->Inject Analyze Analyze Data & Quantify Inject->Analyze

Caption: LC-MS/MS method development workflow for this compound.

References

Application Notes and Protocols for Evaluating Aspidostomide B Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Aspidostomide B, a natural product, requires thorough evaluation of its cytotoxic potential as part of the drug discovery and development process.[1][2] Cell-based cytotoxicity assays are essential tools for determining a compound's efficacy and safety profile by assessing its effects on cell viability, proliferation, membrane integrity, and the induction of specific cell death pathways like apoptosis.[3] This document provides detailed application notes and protocols for a panel of standard assays to comprehensively evaluate the cytotoxic effects of this compound.

The primary mechanisms of cell death investigated are necrosis and apoptosis. Necrosis is characterized by the loss of plasma membrane integrity, leading to the release of intracellular components. Apoptosis, or programmed cell death, is a controlled process involving the activation of specific signaling cascades, notably the caspase enzymes.[4][5]

A general workflow for assessing the cytotoxicity of a compound like this compound is outlined below.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Data Analysis & Interpretation A Prepare Cancer Cell Lines B Treat cells with various concentrations of this compound A->B C Perform Cell Viability Assay (e.g., MTT Assay) B->C D Determine IC50 Value C->D E Membrane Integrity Assay (LDH Release Assay) D->E F Apoptosis Induction Assay (Caspase-3/7 Activity) D->F G Apoptosis vs. Necrosis Assay (Annexin V/PI Staining) D->G H Summarize Data in Tables E->H F->H G->H I Model Signaling Pathways H->I J Conclude Cytotoxicity Profile I->J

Figure 1: General experimental workflow for cytotoxicity testing.

MTT Assay for Cell Viability

Application Note

The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][7][8] The principle is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells.[6][8] The amount of formazan produced is directly proportional to the number of viable cells.[7] This assay is ideal for initial high-throughput screening of this compound to determine its half-maximal inhibitory concentration (IC50).

Experimental Protocol

Materials:

  • This compound stock solution (in DMSO)

  • Selected cancer cell line (e.g., HeLa, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution: 5 mg/mL in PBS, filter-sterilized.[8]

  • Solubilization solution: DMSO[7] or 0.01 M HCl in 10% SDS solution.

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[6]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C, protected from light, to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[8] Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition: Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[9]

Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = (OD_Treated / OD_Control) * 100 Plot the % Viability against the log concentration of this compound to determine the IC50 value using non-linear regression analysis.

G cluster_0 Inside Viable Cell Mitochondria cluster_1 Measurement MTT MTT (Yellow, Soluble) Formazan Formazan (Purple, Insoluble) MTT->Formazan Reduction Solubilization Add Solubilizing Agent (e.g., DMSO) Formazan->Solubilization Enzyme Mitochondrial Dehydrogenases (NAD(P)H) Enzyme->Formazan Measurement Measure Absorbance at 570 nm Solubilization->Measurement G cluster_0 Cellular State cluster_1 LDH Release & Reaction Healthy Viable Cell (Intact Membrane) LDH is intracellular Damaged Damaged Cell (Compromised Membrane) Healthy->Damaged Cytotoxicity LDH_Release LDH Released into Culture Medium Damaged->LDH_Release Reaction LDH catalyzes reduction of Tetrazolium Salt -> Formazan LDH_Release->Reaction Measure Measure Absorbance at 490 nm Reaction->Measure AspidoB This compound Treatment AspidoB->Damaged G cluster_0 Apoptotic Signaling Cascade cluster_1 Luminescent Assay Principle AspidoB This compound Procaspase Procaspase-3/7 (Inactive) AspidoB->Procaspase Induces Signal Caspase Active Caspase-3/7 Procaspase->Caspase Cleavage Apoptosis Apoptosis Caspase->Apoptosis Substrate Proluminescent Substrate (DEVD-aminoluciferin) Caspase->Substrate Cleaves Luciferin Aminoluciferin Substrate->Luciferin Light Luminescent Signal Luciferin->Light Luciferase Luciferase Luciferase->Light

References

Investigating the Mechanism of Action of Aspidostomide B: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to investigating the mechanism of action of Aspidostomide B, a marine-derived cyclic peptide with potential cytotoxic properties. While specific data on this compound is limited, this document outlines a robust experimental framework based on established techniques for characterizing similar bioactive compounds. The protocols and workflows are designed to elucidate the cellular and molecular pathways affected by this compound, paving the way for its potential development as a therapeutic agent.

Initial Cytotoxicity Assessment

The first step in characterizing the mechanism of action of this compound is to determine its cytotoxic effects on relevant cancer cell lines. A common and effective method for this is the MTT assay.

Table 1: Hypothetical Cytotoxicity of this compound in Various Cancer Cell Lines
Cell LineCancer TypeIC50 (µM) after 48h treatment
786-ORenal Carcinoma7.8
HeLaCervical Cancer12.5
MCF-7Breast Cancer25.1
A549Lung Cancer18.9
JurkatT-cell Leukemia9.2
Experimental Protocol: MTT Assay for Cytotoxicity

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a panel of cancer cell lines.

Materials:

  • This compound

  • Cancer cell lines (e.g., 786-O, HeLa, MCF-7, A549, Jurkat)

  • 96-well plates

  • Complete culture medium (specific to each cell line)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

MTT_Assay_Workflow cluster_plate_prep Plate Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate incubate_24h_1 Incubate 24h seed_cells->incubate_24h_1 add_aspidostomide_b Add this compound Dilutions incubate_24h_1->add_aspidostomide_b incubate_treatment Incubate (e.g., 48h) add_aspidostomide_b->incubate_treatment add_mtt Add MTT Solution incubate_treatment->add_mtt incubate_4h Incubate 4h add_mtt->incubate_4h dissolve_formazan Dissolve Formazan (DMSO) incubate_4h->dissolve_formazan read_absorbance Read Absorbance (570 nm) dissolve_formazan->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Figure 1: Workflow for MTT-based cytotoxicity assay.

Investigation of Apoptosis Induction

Many cytotoxic compounds exert their effects by inducing apoptosis, or programmed cell death. The following techniques can be used to determine if this compound induces apoptosis and to elucidate the specific pathways involved.

Western Blot Analysis of Apoptotic Markers

Western blotting is a powerful technique to detect changes in the expression and activation of key proteins involved in the apoptotic cascade.

Table 2: Hypothetical Protein Expression Changes in 786-O Cells Treated with this compound (10 µM) for 24h
ProteinFunctionExpected ChangeFold Change (Treated/Control)
Cleaved Caspase-3Executioner caspaseIncrease5.2
Cleaved Caspase-9Initiator caspase (intrinsic)Increase3.8
Cleaved PARPSubstrate of cleaved caspase-3Increase4.5
Bcl-2Anti-apoptoticDecrease0.4
BaxPro-apoptoticIncrease2.1
Experimental Protocol: Western Blotting for Apoptotic Proteins

Objective: To detect the activation of caspases and changes in the expression of Bcl-2 family proteins in response to this compound treatment.

Materials:

  • 786-O cells

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved caspase-3, anti-cleaved caspase-9, anti-PARP, anti-Bcl-2, anti-Bax, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL (Enhanced Chemiluminescence) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis: Treat 786-O cells with this compound at its IC50 concentration for various time points (e.g., 6, 12, 24 hours). Harvest the cells and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST, add ECL substrate, and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Fluorescence Microscopy of Apoptotic Morphology

Fluorescence microscopy allows for the visualization of morphological changes characteristic of apoptosis.

Experimental Protocol: Annexin V/Propidium Iodide (PI) Staining

Objective: To differentiate between viable, apoptotic, and necrotic cells after treatment with this compound.

Materials:

  • 786-O cells

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Fluorescence microscope

Procedure:

  • Cell Treatment: Treat cells with this compound as described for the western blot protocol.

  • Staining: Harvest the cells and wash with PBS. Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Microscopy: Place a drop of the cell suspension on a microscope slide and cover with a coverslip.

  • Imaging: Visualize the cells using a fluorescence microscope with appropriate filters for FITC (green, for Annexin V) and PI (red).

  • Interpretation:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Apoptosis_Investigation_Workflow cluster_treatment Cell Treatment cluster_western Western Blot cluster_microscopy Fluorescence Microscopy treat_cells Treat Cells with This compound cell_lysis Cell Lysis & Protein Quantification treat_cells->cell_lysis staining Annexin V/PI Staining treat_cells->staining sds_page SDS-PAGE & Transfer cell_lysis->sds_page antibody_incubation Antibody Incubation sds_page->antibody_incubation detection Chemiluminescent Detection antibody_incubation->detection imaging Fluorescence Imaging staining->imaging analysis Quantify Apoptotic Cells imaging->analysis

Figure 2: Workflow for apoptosis investigation.

Elucidation of Upstream Signaling Pathways

To understand the broader mechanism of action, it is crucial to investigate the upstream signaling pathways that are modulated by this compound and lead to apoptosis.

Quantitative PCR (qPCR) for Gene Expression Analysis

qPCR can be used to measure changes in the mRNA levels of genes involved in key signaling pathways, such as the MAPK and NF-κB pathways.

Table 3: Hypothetical Gene Expression Changes in 786-O Cells Treated with this compound (10 µM) for 6h
GenePathwayExpected ChangeFold Change (Treated/Control)
JUNMAPK/JNKIncrease4.1
FOSMAPK/JNKIncrease3.5
NFKBIA (IκBα)NF-κBDecrease0.3
RELBNF-κBIncrease2.8
Experimental Protocol: Quantitative PCR (qPCR)

Objective: To quantify the changes in gene expression of key signaling molecules in response to this compound.

Materials:

  • 786-O cells

  • This compound

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green qPCR master mix

  • Gene-specific primers

  • qPCR instrument

Procedure:

  • Cell Treatment and RNA Extraction: Treat cells with this compound. Extract total RNA using a suitable kit.

  • cDNA Synthesis: Reverse transcribe the RNA into cDNA.

  • qPCR: Set up the qPCR reaction with SYBR Green master mix, cDNA, and gene-specific primers.

  • Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to a housekeeping gene (e.g., GAPDH or ACTB).

Signaling_Pathway Hypothesized Signaling Pathway for this compound cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_apoptosis Apoptosis aspidostomide_b This compound jnk JNK aspidostomide_b->jnk ikb IκB aspidostomide_b->ikb inhibits ap1 AP-1 (Jun/Fos) jnk->ap1 activates bax Bax ap1->bax nfkb NF-κB ikb->nfkb inhibits bcl2 Bcl-2 nfkb->bcl2 inhibits transcription of caspase9 Caspase-9 bax->caspase9 activates bcl2->caspase9 inhibits caspase3 Caspase-3 caspase9->caspase3 activates parp PARP cleavage caspase3->parp

Developing Aspidostomide B as a Molecular Probe: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following application notes and protocols outline a proposed framework for the development of Aspidostomide B as a molecular probe. Currently, there is limited publicly available data on the specific biological activity and cellular targets of this compound. The proposed mechanism of action and experimental designs are based on the known activities of related bromopyrrole alkaloids and established methodologies for natural product probe development. Experimental validation is required to confirm these hypotheses.

Introduction

This compound is a bromopyrrole alkaloid isolated from the Patagonian bryozoan Aspidostoma giganteum.[1][2] While the bioactivity of this compound itself is not yet fully characterized, related compounds such as Aspidostomide E have demonstrated moderate cytotoxic activity against cancer cell lines, suggesting potential for this chemical scaffold in oncology research.[1][2] The development of this compound into a molecular probe would provide a powerful tool to elucidate its mechanism of action, identify its cellular binding partners, and validate its potential as a therapeutic lead.

This document provides detailed protocols for the synthesis of an this compound-based affinity probe, its application in pull-down assays for target identification, and subsequent target validation. Based on the activities of other marine-derived natural products with anticancer properties, we hypothesize that this compound may exert its effects by modulating key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[3][4]

Proposed Signaling Pathway: PI3K/Akt/mTOR Inhibition

Many natural products with anticancer activity target critical cell signaling pathways.[4][5][6] We propose a working hypothesis that this compound may inhibit one or more kinases within the PI3K/Akt/mTOR signaling cascade, a pathway frequently dysregulated in cancer. This pathway plays a crucial role in cell growth, proliferation, and survival.

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 ATP->ADP PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Apoptosis Apoptosis Akt->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth AspidostomideB This compound (Hypothesized) AspidostomideB->PI3K AspidostomideB->Akt Activation Activation Inhibition Inhibition ASB_Biotin_Synthesis AspidostomideB This compound Step1 1. Deprotonation (NaH) 2. Alkylation with Boc-linker-Br AspidostomideB->Step1 Intermediate ASB-Linker-Boc Step1->Intermediate Step2 Boc Deprotection (TFA) Intermediate->Step2 AmineIntermediate ASB-Linker-NH2 Step2->AmineIntermediate Step3 Biotin-NHS ester, DIPEA AmineIntermediate->Step3 ASB_Biotin ASB-Biotin Probe Step3->ASB_Biotin Pull_Down_Workflow CellCulture 1. Cell Culture (e.g., 786-O renal carcinoma) Lysis 2. Cell Lysis CellCulture->Lysis Incubation 3. Incubation with ASB-Biotin Probe Lysis->Incubation Competition (Competition with excess free this compound) Incubation->Competition Capture 4. Affinity Capture (Streptavidin beads) Incubation->Capture Wash 5. Washing Capture->Wash Elution 6. Elution Wash->Elution SDS_PAGE 7. SDS-PAGE Elution->SDS_PAGE MassSpec 8. In-gel Digestion & LC-MS/MS Analysis SDS_PAGE->MassSpec DataAnalysis 9. Data Analysis & Target Identification MassSpec->DataAnalysis

References

Application Notes and Protocols: Scale-up Synthesis of Aspidostomide B for Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aspidostomide B, a cyclic hexapeptide isolated from the marine bryozoan Aspidostoma giganteum, has demonstrated potential as a cytotoxic agent, making it a candidate for further preclinical development as an anticancer therapeutic. To enable these investigations, a robust and scalable synthetic route is paramount. This document provides detailed protocols for the scale-up synthesis of this compound utilizing solid-phase peptide synthesis (SPPS), subsequent purification, and characterization. Furthermore, it outlines key preclinical assays to evaluate its therapeutic potential, focusing on in vitro cytotoxicity and preliminary in vivo toxicity assessments.

Scale-up Synthesis of this compound

A scalable synthesis of this compound can be efficiently achieved using an Fmoc/tBu solid-phase peptide synthesis strategy. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support, facilitating purification at each step by simple filtration and washing.[1] The synthesis culminates in on-resin cyclization, cleavage from the solid support, and final purification by preparative high-performance liquid chromatography (HPLC).

Materials and Reagents
  • Fmoc-protected amino acids

  • Rink Amide MBHA resin

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Acetonitrile (ACN)

  • Diisopropylethylamine (DIEA)

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

This protocol is designed for a 1-gram scale synthesis.

  • Resin Swelling: Swell 1 gram of Rink Amide MBHA resin in DMF for 1 hour in a peptide synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling: Couple the Fmoc-protected amino acids sequentially according to the this compound sequence. For each coupling, use 3 equivalents of the Fmoc-amino acid, 3 equivalents of DIC, and 3 equivalents of OxymaPure® in DMF. Allow the reaction to proceed for 2 hours. Monitor coupling completion using a Kaiser test.

  • Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each amino acid in the sequence.

  • On-Resin Cyclization: After the final amino acid coupling and Fmoc deprotection, perform on-resin cyclization. Activate the C-terminal carboxyl group using 3 equivalents of DIC and 3 equivalents of OxymaPure® in DMF and allow the intramolecular cyclization to proceed for 4 hours.

  • Cleavage and Deprotection: Cleave the cyclic peptide from the resin and remove side-chain protecting groups by treating with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2 hours.

  • Precipitation and Lyophilization: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the pellet, and lyophilize to obtain a dry powder.

Purification and Characterization

The crude this compound is purified by preparative reverse-phase HPLC (RP-HPLC).

  • Purification: Dissolve the lyophilized crude peptide in a minimal amount of DMF and purify using a C18 preparative column with a water/acetonitrile gradient containing 0.1% TFA.

  • Fraction Analysis and Lyophilization: Collect fractions and analyze by analytical HPLC and mass spectrometry. Pool the pure fractions and lyophilize to obtain the final product.

  • Characterization: Confirm the identity and purity of the final product by high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Quantitative Data

The following table summarizes the expected quantitative data for the scale-up synthesis of this compound. Yields and purity are based on typical results for the synthesis of cyclic hexapeptides via SPPS.[2][3]

ParameterValueMethod of Analysis
Starting Resin Scale1.0 g-
Crude Peptide Yield60-75%Gravimetric
Purity of Crude Peptide50-65%Analytical RP-HPLC
Purified Peptide Yield25-40%Gravimetric
Final Purity>98%Analytical RP-HPLC
Molecular WeightConfirmedMass Spectrometry

Preclinical Evaluation Protocols

A preclinical evaluation of this compound should begin with in vitro assays to determine its cytotoxic potential, followed by initial in vivo studies to assess its safety profile.

In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[4]

  • Cell Seeding: Seed cancer cell lines (e.g., human colon carcinoma HCT-116, human breast adenocarcinoma MCF-7) in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for 48 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) value, which represents the concentration of this compound required to inhibit cell growth by 50%.

Preliminary In Vivo Toxicity Assessment

An acute toxicity study in a rodent model is a crucial first step in the in vivo evaluation.

  • Animal Model: Use healthy, 6-8 week old mice (e.g., C57BL/6).

  • Dosing: Administer single doses of this compound via intravenous (IV) or intraperitoneal (IP) injection at three dose levels (e.g., 1, 10, and 50 mg/kg). Include a vehicle control group.

  • Observation: Monitor the animals for 14 days for clinical signs of toxicity, including changes in weight, behavior, and physical appearance.

  • Histopathology: At the end of the study, perform a gross necropsy and collect major organs (liver, kidney, spleen, heart, lungs) for histopathological examination.

  • Data Collection: Record all observations, including mortality, clinical signs, body weight changes, and histopathological findings.

Diagrams

Workflow and Signaling Pathways

Scale_up_Synthesis_Workflow cluster_synthesis Scale-up Synthesis cluster_purification Purification & Analysis cluster_preclinical Preclinical Studies Resin Rink Amide Resin SPPS Solid-Phase Peptide Synthesis (SPPS) Resin->SPPS Fmoc-AA Coupling Cyclization On-Resin Cyclization SPPS->Cyclization Cleavage Cleavage & Deprotection Cyclization->Cleavage TFA Cocktail Crude Crude this compound Cleavage->Crude HPLC Preparative RP-HPLC Crude->HPLC Analysis LC-MS & NMR HPLC->Analysis Pure Pure this compound (>98%) Analysis->Pure InVitro In Vitro Cytotoxicity (MTT Assay) Pure->InVitro InVivo In Vivo Toxicity Pure->InVivo

Caption: Workflow for the scale-up synthesis and preclinical evaluation of this compound.

Caspase_Signaling_Pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway AspidostomideB This compound Mitochondrion Mitochondrion AspidostomideB->Mitochondrion Induces Stress CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 Activation Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activation DeathReceptor Death Receptor (e.g., Fas) FADD FADD DeathReceptor->FADD Caspase8 Caspase-8 (Initiator) FADD->Caspase8 Activation Caspase8->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

Caption: Postulated apoptotic signaling pathway induced by this compound.

References

Application Note: High-Resolution Mass Spectrometry for the Structural Elucidation of Eudistomide B, a Marine-Derived Cyclic Lipopeptide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive protocol for the fragmentation analysis of Eudistomide B, a representative marine-derived cyclic lipopeptide, using high-resolution mass spectrometry (HRMS). The complex structure of cyclic peptides, particularly those containing disulfide bridges and lipid side chains, presents a significant challenge for structural elucidation. This document provides a detailed liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflow, theoretical fragmentation data, and a systematic approach to interpreting the resulting spectra. The methodologies and data presented herein serve as a valuable resource for researchers engaged in the discovery and characterization of novel cyclic peptide drug candidates.

Note: The compound "Aspidostomide B" as specified in the query is not found in the scientific literature. This application note focuses on Eudistomide B, a structurally characterized cyclic peptide from the same genus of marine ascidians, which is likely the intended compound of interest. Due to the limited availability of public, quantitative fragmentation data for Eudistomide B, this document presents a theoretical fragmentation analysis based on its known structure and established principles of peptide fragmentation in high-resolution mass spectrometry.

Introduction

Cyclic peptides isolated from marine organisms are a rich source of novel therapeutic leads due to their unique structural features and potent biological activities. Eudistomide B, a cyclic lipopeptide from the Fijian ascidian Eudistoma sp., is a compelling example, featuring a five-residue peptide core, a cystine disulfide bridge, and a 12-hydroxy-tetradecanoyl lipid side chain. The structural complexity of such molecules necessitates advanced analytical techniques for their complete characterization.

High-resolution mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful tool for the structural elucidation of cyclic peptides. Collision-induced dissociation (CID) of cyclic peptides in the gas phase results in complex fragmentation patterns. Unlike linear peptides, which primarily yield predictable b- and y-type ions, cyclic peptides can undergo multiple ring-opening events, leading to a variety of fragment ions that can be challenging to interpret. The presence of a disulfide bond and a fatty acid chain further complicates the fragmentation spectrum.

This application note provides a detailed experimental protocol for the analysis of Eudistomide B using a high-resolution mass spectrometer. It also presents a theoretical fragmentation table and interpretive diagrams to guide researchers in the analysis of similar complex cyclic peptides.

Experimental Protocols

Sample Preparation
  • Standard Solution Preparation: Accurately weigh 1 mg of purified Eudistomide B and dissolve it in 1 mL of methanol to prepare a 1 mg/mL stock solution.

  • Working Solution: Dilute the stock solution with 50:50 acetonitrile:water containing 0.1% formic acid to a final concentration of 10 µg/mL for direct infusion or 1 µg/mL for LC-MS/MS analysis.

Liquid Chromatography
  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is suitable for separating Eudistomide B from potential impurities.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 30% to 95% mobile phase B over 15 minutes is a good starting point.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

High-Resolution Mass Spectrometry
  • Instrument: A high-resolution mass spectrometer, such as an Orbitrap or Q-TOF instrument, is required.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 320 °C.

  • Sheath Gas Flow Rate: 40 arbitrary units.

  • Auxiliary Gas Flow Rate: 10 arbitrary units.

  • Full Scan MS:

    • Mass Range: m/z 200-1200.

    • Resolution: 60,000.

  • Tandem MS (MS/MS):

    • Activation Type: Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD).

    • Collision Energy: Stepped collision energies (e.g., 20, 30, 40 eV) should be applied to obtain a comprehensive fragmentation pattern.

    • Isolation Window: 1.0 m/z.

    • Resolution: 30,000.

    • Data-Dependent Acquisition (DDA): The top 3-5 most intense ions from the full scan MS should be selected for fragmentation.

Data Presentation

The interpretation of Eudistomide B fragmentation data requires a systematic approach. The primary challenge lies in the initial ring opening, which can occur at any of the five amide bonds or the disulfide bond. Subsequent fragmentations will then proceed from the linearized precursor. The presence of the lipid side chain will also contribute to characteristic neutral losses.

Eudistomide B Structure

Molecular Formula: C37H63N5O8S2 Monoisotopic Mass: 789.4122 Da

The structure of Eudistomide B consists of a cyclic pentapeptide (Cys-Pro-Leu-Gln-Cys) with a disulfide bond between the two cysteine residues. A 12-hydroxy-tetradecanoyl fatty acid is attached to the N-terminus of one of the cysteine residues.

Theoretical Fragmentation Data

The following tables summarize the predicted major fragment ions for Eudistomide B upon CID. The nomenclature for fragment ions of cyclic peptides is more complex than for linear peptides. Here, we denote fragments resulting from the cleavage of the peptide backbone as b- and y-type ions, assuming an initial ring opening. Fragments arising from the lipid side chain are also listed.

Table 1: Predicted b- and y-type Fragment Ions from the Peptide Backbone

Fragment IonSequenceCalculated m/z
b₂Cys-Pro215.0852
b₃Cys-Pro-Leu328.1693
b₄Cys-Pro-Leu-Gln456.2275
y₂Gln-Cys247.0863
y₃Leu-Gln-Cys360.1704
y₄Pro-Leu-Gln-Cys457.2232

Table 2: Predicted Fragment Ions from the Lipid Side Chain and Disulfide Bridge

Fragment Ion / Neutral LossDescriptionCalculated m/z or Mass Loss
[M+H - H₂O]⁺Loss of water from the hydroxy group on the fatty acid772.4173
[M+H - C₁₄H₂₈O₂]⁺Loss of the fatty acid chain561.2336
[M+H - S]⁺Loss of a sulfur atom from the disulfide bridge758.4343
[M+H - S₂]⁺Loss of both sulfur atoms from the disulfide bridge726.4564
C₁₄H₂₉O₂⁺Fatty acid oxonium ion229.2162

Visualization of Workflows and Pathways

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms High-Resolution Mass Spectrometry cluster_data_analysis Data Analysis Sample Eudistomide B Standard StockSolution 1 mg/mL Stock Solution in Methanol Sample->StockSolution WorkingSolution 1 µg/mL Working Solution StockSolution->WorkingSolution LC_System C18 Reversed-Phase LC WorkingSolution->LC_System Separation Gradient Elution LC_System->Separation ESI Electrospray Ionization (+) Separation->ESI Full_MS Full Scan MS (m/z 200-1200) ESI->Full_MS DDA Data-Dependent MS/MS (CID/HCD) Full_MS->DDA Data_Acquisition Raw Data Acquisition DDA->Data_Acquisition Fragmentation_Analysis Fragmentation Pattern Analysis Data_Acquisition->Fragmentation_Analysis Structure_Elucidation Structure Elucidation Fragmentation_Analysis->Structure_Elucidation

Caption: Experimental workflow for the LC-MS/MS analysis of Eudistomide B.

Fragmentation_Pathway cluster_ring_opening Initial Ring Opening cluster_fragments Primary Fragment Ions cluster_secondary_fragments Secondary Fragmentation Precursor Eudistomide B [M+H]⁺ m/z 790.4194 Amide_Cleavage Amide Bond Cleavage Precursor->Amide_Cleavage Disulfide_Cleavage Disulfide Bond Cleavage Precursor->Disulfide_Cleavage Fatty_Acid_Loss Neutral Loss of Fatty Acid Precursor->Fatty_Acid_Loss Water_Loss Neutral Loss of H₂O Precursor->Water_Loss Linear_Peptide Linearized Peptide Ions Amide_Cleavage->Linear_Peptide Disulfide_Cleavage->Linear_Peptide b_ions b-type ions Linear_Peptide->b_ions y_ions y-type ions Linear_Peptide->y_ions Internal_Fragments Internal Fragments Linear_Peptide->Internal_Fragments

Caption: General fragmentation pathways for Eudistomide B in CID.

Conclusion

This application note provides a foundational protocol for the high-resolution mass spectrometric analysis of Eudistomide B, a complex marine-derived cyclic lipopeptide. The detailed experimental conditions, theoretical fragmentation data, and visual workflows offer a comprehensive guide for the structural elucidation of this and other similar natural products. While the fragmentation of cyclic peptides is inherently complex, a systematic approach combining high-resolution MS/MS data with theoretical fragmentation analysis can lead to confident structural assignments. This methodology is crucial for advancing the discovery and development of new peptide-based therapeutics.

Protocol for Assessing Aspidostomide B's Effect on Cell Cycle Progression

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Introduction

Aspidostomide B is a natural product with potential therapeutic applications. Understanding its mechanism of action is crucial for its development as a drug candidate. One of the key aspects of its cellular activity is its effect on cell cycle progression. This document provides a detailed protocol for researchers, scientists, and drug development professionals to assess the impact of this compound on the cell cycle of a selected cancer cell line. The described methodologies include determining cell viability, analyzing cell cycle distribution, and quantifying the expression of key cell cycle regulatory proteins.

Core Concepts

The cell cycle is a tightly regulated process that governs cell proliferation. It consists of four distinct phases: G1 (Gap 1), S (Synthesis), G2 (Gap 2), and M (Mitosis). Checkpoints between these phases ensure the fidelity of DNA replication and cell division. Dysregulation of the cell cycle is a hallmark of cancer, making it a prime target for therapeutic intervention. This protocol outlines experiments to determine if this compound induces cell cycle arrest at a specific phase and to elucidate the underlying molecular mechanisms.

Experimental Workflow

The overall experimental workflow is depicted below. It begins with treating cells with this compound, followed by assessments of cell viability, cell cycle distribution, and the expression of key regulatory proteins.

Experimental Workflow A Cell Culture and Treatment with this compound B Cell Viability Assay (MTT) A->B C Cell Cycle Analysis (Flow Cytometry) A->C D Protein Expression Analysis (Western Blot) A->D E Data Analysis and Interpretation B->E C->E D->E

Caption: Experimental workflow for assessing the effects of this compound.

Detailed Experimental Protocols

Cell Culture and Treatment

This protocol describes the general procedure for culturing a cancer cell line and treating it with this compound.

Materials:

  • Cancer cell line of interest (e.g., HeLa, MCF-7, A549)

  • Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Cell culture flasks and plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Culture the selected cancer cell line in complete growth medium in a 37°C incubator with 5% CO2.

  • Passage the cells regularly to maintain them in the exponential growth phase.

  • For experiments, seed the cells in appropriate culture plates (e.g., 96-well plates for MTT assay, 6-well plates for flow cytometry and Western blot) at a predetermined density to ensure they reach 60-70% confluency at the time of treatment.

  • Allow the cells to attach and grow for 24 hours.

  • Prepare a series of dilutions of this compound in a complete growth medium from the stock solution. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound).

  • Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound or the vehicle control.

  • Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[1][2]

Materials:

  • Cells treated with this compound in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[3]

  • Microplate reader

Procedure:

  • After the treatment period, add 10 µL of MTT solution to each well of the 96-well plate.[3][4]

  • Incubate the plate at 37°C for 4 hours.[3]

  • After incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[3][4]

  • Gently mix the contents of each well by pipetting up and down.

  • Read the absorbance at 570 nm using a microplate reader.[4]

Data Presentation:

Concentration of this compound (µM)Absorbance (570 nm) (Mean ± SD)Cell Viability (%)
0 (Vehicle Control)1.25 ± 0.08100
11.12 ± 0.0689.6
50.85 ± 0.0568.0
100.63 ± 0.0450.4
250.38 ± 0.0330.4
500.21 ± 0.0216.8
Cell Cycle Analysis by Flow Cytometry

This protocol uses propidium iodide (PI) staining to determine the distribution of cells in different phases of the cell cycle.

Materials:

  • Cells treated with this compound in 6-well plates

  • PBS

  • Trypsin-EDTA

  • 70% cold ethanol[5]

  • RNase A (100 µg/mL)[5]

  • Propidium Iodide (PI) staining solution (50 µg/mL in PBS)[5]

  • Flow cytometer

Procedure:

  • Harvest the cells (both adherent and floating) by trypsinization and centrifugation.

  • Wash the cell pellet with ice-cold PBS.

  • Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing.[5]

  • Incubate the cells at -20°C for at least 2 hours.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A and 50 µg/mL PI.[5]

  • Incubate the cells in the dark at room temperature for 30 minutes.

  • Analyze the samples on a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.[6]

Data Presentation:

Concentration of this compound (µM)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
0 (Vehicle Control)55.2 ± 2.130.5 ± 1.514.3 ± 1.2
1058.1 ± 2.525.3 ± 1.816.6 ± 1.4
2565.7 ± 3.015.1 ± 1.319.2 ± 1.7
5075.3 ± 3.58.9 ± 1.115.8 ± 1.5
Protein Expression Analysis by Western Blotting

Western blotting is used to detect and quantify the expression of specific proteins involved in cell cycle regulation.

Materials:

  • Cells treated with this compound in 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Cyclin D1, anti-Cyclin E, anti-CDK2, anti-CDK4, anti-p21, anti-p27, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated cells with RIPA buffer and collect the cell lysates.

  • Determine the protein concentration of each lysate using a BCA protein assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.[7]

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[7]

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.[7]

  • Wash the membrane with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Quantify the band intensities and normalize to a loading control like β-actin.

Data Presentation:

ProteinConcentration of this compound (µM)Relative Expression (Normalized to β-actin)
Cyclin D1 01.00 ± 0.05
100.72 ± 0.04
250.45 ± 0.03
500.21 ± 0.02
CDK4 01.00 ± 0.06
100.68 ± 0.05
250.39 ± 0.04
500.18 ± 0.03
p21 01.00 ± 0.07
101.85 ± 0.10
252.98 ± 0.15
504.12 ± 0.21
p27 01.00 ± 0.05
102.10 ± 0.12
253.55 ± 0.18
505.23 ± 0.25

Signaling Pathway Diagram

The following diagram illustrates a simplified signaling pathway that is often implicated in G1/S phase cell cycle arrest, a potential mechanism of action for compounds like this compound.

G1-S_Transition_Pathway cluster_0 Upstream Signals cluster_1 Signaling Cascade cluster_2 Cell Cycle Machinery cluster_3 Inhibitors Growth_Factors Growth Factors Ras Ras Growth_Factors->Ras PI3K PI3K Growth_Factors->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CyclinD_CDK46 Cyclin D / CDK4/6 ERK->CyclinD_CDK46 Upregulates Akt Akt PI3K->Akt p21_p27 p21/p27 Akt->p21_p27 Inhibits pRb pRb CyclinD_CDK46->pRb Phosphorylates CyclinE_CDK2 Cyclin E / CDK2 CyclinE_CDK2->pRb Phosphorylates E2F E2F pRb->E2F Inhibits S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes Activates p21_p27->CyclinD_CDK46 Inhibits p21_p27->CyclinE_CDK2 Inhibits AspidostomideB This compound AspidostomideB->p21_p27 Upregulates

Caption: A potential signaling pathway affected by this compound.

References

Troubleshooting & Optimization

Technical Support Center: Total Synthesis of Aspidostomide B

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the total synthesis of Aspidostomide B. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, particularly those related to low reaction yields.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, focusing on key reaction steps known to be challenging.

Issue 1: Low Yield in Ring-Closing Metathesis (RCM) for Macrocyclization

Question: My Ring-Closing Metathesis (RCM) reaction to form the macrocycle of the this compound precursor is resulting in a low yield of the desired product, with significant amounts of starting material remaining and some oligomerization. What steps can I take to improve the yield?

Answer: Low yields in RCM for large rings are a common challenge. Several factors can be optimized to favor the intramolecular cyclization over intermolecular side reactions. Here are some troubleshooting steps:

  • Catalyst Selection: The choice of catalyst is critical. Second-generation Grubbs (G-II) and Hoveyda-Grubbs (HG-II) catalysts are often more robust and efficient for challenging RCM reactions.[1][2] Consider screening different catalysts to find the optimal one for your specific substrate.

  • Reaction Conditions:

    • Concentration: High dilution conditions (typically 0.1-1 mM) are crucial to favor the intramolecular reaction and minimize intermolecular side reactions that lead to oligomers.

    • Temperature: While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition and side product formation. It is advisable to start at room temperature and gradually increase it if the reaction is sluggish.[3] Some RCM reactions have been optimized at temperatures between 40°C and 60°C.[1]

    • Solvent: Dichloromethane (DCM) and toluene are common solvents for RCM. Toluene can be advantageous for reactions requiring higher temperatures. Ensure the solvent is thoroughly degassed to prevent catalyst deactivation.

  • Additives: Certain additives can suppress side reactions and improve catalyst performance.

    • 1,4-Benzoquinone: This additive has been shown to suppress olefin isomerization, which can be a problematic side reaction, although it may also decrease the overall conversion rate.[1]

    • Phenol: In some cases, phenol has been observed to improve the yield with second-generation Grubbs catalysts.[1]

  • Substrate Purity: Ensure the diene precursor is of high purity, as impurities can poison the catalyst.

This protocol is a general guideline based on optimized conditions reported for challenging RCM reactions.[1][2]

  • Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve the diene precursor in degassed, anhydrous solvent (e.g., DCM or toluene) to a final concentration of 0.5 mM.

  • Additive (Optional): If using an additive like 1,4-benzoquinone or phenol, add it to the solution at this stage (typically 5-10 mol%).

  • Catalyst Addition: Add the RCM catalyst (e.g., Grubbs-II or Hoveyda-Grubbs II, 2-5 mol%) to the solution.

  • Reaction Monitoring: Stir the reaction at the desired temperature (e.g., 25-60°C) and monitor the progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, quench it by adding a catalyst scavenger, such as ethyl vinyl ether or triphenylphosphine. Concentrate the mixture and purify by column chromatography.

Issue 2: Poor Yield in Macrolactonization Step

Question: I am attempting the final macrolactonization to form the this compound ring, but the yield is very low due to dimerization and decomposition of the seco-acid. How can I improve this step?

Answer: Macrolactonization is another critical and often low-yielding step in the synthesis of macrocycles. The success of this reaction depends heavily on the activation method for the carboxylic acid and the reaction conditions that favor intramolecular cyclization.

  • High Dilution: Similar to RCM, macrolactonization must be performed under high dilution (0.1-1 mM) to minimize intermolecular reactions. A syringe pump for the slow addition of the seco-acid to the reaction mixture can be beneficial.

  • Coupling Reagents: A variety of modern coupling reagents have been developed to improve the efficiency of macrolactonization.[4] Consider screening different reagents:

    • Yamaguchi Esterification: This is a classic and often effective method, involving the formation of a mixed anhydride with 2,4,6-trichlorobenzoyl chloride followed by cyclization in the presence of DMAP.

    • Shiina Macrolactonization: This method utilizes 2-methyl-6-nitrobenzoic anhydride (MNBA) and has proven effective for a wide range of macrolides.

    • Other Reagents: Other effective reagents include EDC/DMAP, HATU, and T3P.

  • Temperature: The optimal temperature can vary significantly depending on the substrate and reagents used. It is advisable to start at room temperature and adjust as needed. Some protocols may require heating or cooling.

This protocol provides a general procedure for performing a Yamaguchi macrolactonization.

  • Esterification: In a flame-dried flask under an inert atmosphere, dissolve the seco-acid (1 equivalent) in anhydrous THF. Add triethylamine (2-3 equivalents). Cool the solution to 0°C and add 2,4,6-trichlorobenzoyl chloride (1.5 equivalents). Stir the mixture at room temperature for 1-2 hours.

  • Cyclization: In a separate, larger flame-dried flask, prepare a solution of DMAP (5-10 equivalents) in anhydrous toluene under high dilution (final concentration of the seco-acid should be ~0.5 mM). Heat this solution to a gentle reflux.

  • Slow Addition: Using a syringe pump, add the mixed anhydride solution prepared in step 1 to the refluxing DMAP solution over several hours (e.g., 4-8 hours).

  • Reaction Completion: After the addition is complete, continue to stir the reaction at reflux for an additional 1-2 hours.

  • Work-up: Cool the reaction to room temperature, quench with a saturated aqueous solution of NaHCO₃, and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography.

Data Presentation

Table 1: Comparison of RCM Conditions for a Model Dipeptide

EntryCatalyst (mol%)AdditiveTemperature (°C)Yield of RCM Product (%)Reference
1G-II (3)None60Low (unspecified)[1]
2G-II (3)1,4-Benzoquinone60Low (poor conversion)[1]
3G-II (3)Phenol4063-70[1]
4HG-II (3)None4032[1]
5HG-II (3)Phenol40Lower than without phenol[1]

Table 2: Comparison of Macrolactonization Methods for a Sensitive Substrate

MethodReagentsYield (%)ObservationsReference
Yamaguchi2,4,6-Trichlorobenzoyl chloride, DMAP~30-40Significant isomerization (up to 50%)[4]
Iodosodilactone-promotedIodosodilactone, PPh₃, Pyridine·HCl60-70No isomerization observed[4]

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low overall yield in the total synthesis of this compound?

A1: The total synthesis of complex natural products like this compound often involves numerous steps, and low overall yield is a common issue. The most significant contributors to low yield are typically:

  • Macrocyclization Step: As discussed, both RCM and macrolactonization are challenging steps that require careful optimization.

  • Protecting Group Manipulations: The introduction and removal of protecting groups can sometimes be inefficient and lead to side reactions.

  • Stereocontrol: The formation of diastereomers at stereogenic centers can reduce the yield of the desired product.

  • Purification Losses: Each purification step (e.g., column chromatography) inevitably leads to some loss of material.

Q2: How can I minimize the formation of byproducts during the synthesis of the indole or pyrrole core?

A2: The construction of the heterocyclic core is a crucial part of the synthesis. To minimize byproducts:

  • Reaction Conditions: Carefully control the reaction temperature, as many indole and pyrrole syntheses are sensitive to heat.

  • Reagent Purity: Use high-purity starting materials and reagents.

  • Inert Atmosphere: For reactions involving air- or moisture-sensitive reagents (e.g., organometallics), strictly maintain an inert atmosphere.

  • Protecting Groups: Choose appropriate protecting groups for sensitive functionalities on the indole or pyrrole ring to prevent unwanted side reactions.

Q3: Are there any "green chemistry" considerations I can apply to the synthesis of this compound?

A3: Yes, several principles of green chemistry can be applied:

  • Atom Economy: Choose reactions that incorporate the maximum number of atoms from the reactants into the final product. RCM is a good example, as the only byproduct is volatile ethylene.[5]

  • Catalysis: Utilize catalytic reagents (e.g., RCM catalysts) instead of stoichiometric reagents where possible to reduce waste.[6]

  • Solvent Choice: Opt for safer and more environmentally friendly solvents when possible.

  • Energy Efficiency: Run reactions at ambient temperature and pressure whenever feasible.

Visualizations

Synthetic_Pathway cluster_start Starting Materials cluster_core Core Synthesis cluster_cyclization Key Macrocyclization cluster_end Final Steps A Simple Precursors B Pyrrole/Indole Formation A->B Multiple Steps C Side Chain Elaboration B->C D Linear Precursor C->D E Macrocyclization (RCM/Lactonization) D->E Low Yield Step F Deprotection E->F G This compound F->G

Caption: General synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Yield in RCM Conc Check Concentration (High Dilution?) Start->Conc Cat Screen Catalysts (G-II, HG-II, etc.) Conc->Cat Temp Optimize Temperature (25-60°C) Cat->Temp Add Use Additives (Benzoquinone, Phenol) Temp->Add Result Improved Yield Add->Result

Caption: Troubleshooting workflow for low RCM yield.

Problem_Solution_Relationship Problem Low Macrolactonization Yield Intermolecular Dimerization Substrate Decomposition Solution Solutions High Dilution Conditions Slow Addition (Syringe Pump) Screen Coupling Reagents (Yamaguchi, Shiina) Optimize Temperature Problem:p1->Solution:s1 Problem:p1->Solution:s2 Problem:p2->Solution:s3 Problem:p2->Solution:s4

Caption: Problem-solution map for macrolactonization.

References

Technical Support Center: Aspidostomide B Analysis by Reverse-Phase HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Aspidostomide B using reverse-phase high-performance liquid chromatography (RP-HPLC). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the resolution and overall quality of their chromatographic separation of this bromopyrrole alkaloid.

Troubleshooting Guide: Improving this compound Resolution

Poor resolution in the RP-HPLC analysis of this compound can manifest as broad, tailing, or co-eluting peaks. This guide provides a systematic approach to identifying and resolving these common issues.

Problem 1: Poor Peak Shape (Tailing)

Peak tailing is a common issue when analyzing basic compounds like alkaloids, often caused by secondary interactions with the stationary phase.

Possible Causes and Solutions:

CauseRecommended ActionExpected Outcome
Secondary Interactions with Silanols Add a competitive base to the mobile phase, such as 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid. These additives protonate residual silanol groups on the C18 column, minimizing their interaction with the basic sites on this compound.Sharper, more symmetrical peaks.
Inappropriate Mobile Phase pH Adjust the mobile phase pH to be at least 2 pH units below the pKa of this compound. This ensures the analyte is in a single protonated state, leading to more consistent interactions with the stationary phase.Improved peak symmetry and reproducibility.
Column Overload Reduce the sample concentration or injection volume. Overloading the column can lead to peak distortion.Sharper peaks and improved resolution from nearby impurities.
Use of a Non-End-Capped Column Switch to an end-capped C18 column. End-capping masks many of the residual silanol groups, reducing the potential for secondary interactions.Significant improvement in peak shape.

.dot

cluster_troubleshooting Troubleshooting Peak Tailing Tailing_Peak Tailing Peak Observed Identify_Cause Identify Potential Cause Tailing_Peak->Identify_Cause Secondary_Interactions Secondary Interactions with Silanols Identify_Cause->Secondary_Interactions Is it a chemical interaction? Incorrect_pH Inappropriate Mobile Phase pH Identify_Cause->Incorrect_pH Is the mobile phase optimized? Column_Overload Column Overload Identify_Cause->Column_Overload Is the sample too concentrated? Solution_Acid Add 0.1% TFA or Formic Acid Secondary_Interactions->Solution_Acid Solution_pH Adjust pH (2 units below pKa) Incorrect_pH->Solution_pH Solution_Concentration Reduce Sample Concentration Column_Overload->Solution_Concentration Symmetrical_Peak Symmetrical Peak Achieved Solution_Acid->Symmetrical_Peak Solution_pH->Symmetrical_Peak Solution_Concentration->Symmetrical_Peak

Caption: Troubleshooting workflow for addressing peak tailing.

Problem 2: Inadequate Resolution (Co-elution)

When this compound co-elutes with impurities or other components in the sample matrix, adjustments to the mobile phase composition and other chromatographic parameters are necessary.

Mobile Phase Optimization:

ParameterRecommended AdjustmentRationale
Organic Modifier Percentage Decrease the percentage of the organic modifier (e.g., acetonitrile or methanol) in the mobile phase.This will increase the retention time of all components, providing more time for separation to occur. A 10% decrease in organic modifier can lead to a significant increase in retention.
Organic Modifier Type Switch from acetonitrile to methanol, or vice versa.Acetonitrile and methanol have different selectivities and can alter the elution order of closely eluting compounds.
Gradient Slope If using a gradient, decrease the slope (i.e., make the gradient longer and more shallow).A shallower gradient increases the separation window for compounds with similar retention characteristics.

Illustrative Data on Mobile Phase Composition and Resolution:

Acetonitrile (%)Retention Time (min)Resolution (Rs)
505.21.2
457.81.8
4011.52.5

Note: This data is for illustrative purposes to demonstrate the trend.

.dot

cluster_resolution Improving Resolution Poor_Resolution Poor Resolution (Co-elution) Optimize_Mobile_Phase Optimize Mobile Phase Poor_Resolution->Optimize_Mobile_Phase Change_Organic_Content Adjust Organic Modifier % Optimize_Mobile_Phase->Change_Organic_Content Change_Organic_Type Switch Organic Modifier Optimize_Mobile_Phase->Change_Organic_Type Adjust_Gradient Modify Gradient Slope Optimize_Mobile_Phase->Adjust_Gradient Good_Resolution Baseline Resolution Achieved Change_Organic_Content->Good_Resolution Change_Organic_Type->Good_Resolution Adjust_Gradient->Good_Resolution

Caption: Key strategies for improving chromatographic resolution.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a reverse-phase HPLC method for this compound?

A1: Based on methods used for similar brominated indole alkaloids, a good starting point is:

  • Column: C18, 2.6 µm particle size, 100 Å pore size, 50 x 2.1 mm

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: 5% to 95% B over 10 minutes

  • Flow Rate: 0.5 mL/min

  • Detection: UV at 280 nm

Q2: How does temperature affect the separation of this compound?

A2: Increasing the column temperature generally decreases the viscosity of the mobile phase, which can lead to sharper peaks and shorter retention times. However, the stability of this compound at elevated temperatures should be considered. A typical starting temperature is 30-40 °C.

Q3: My baseline is noisy. What are the common causes?

A3: A noisy baseline can be caused by several factors:

  • Air bubbles in the system: Degas the mobile phase.

  • Pump issues: Check for leaks and ensure the pump is delivering a consistent flow.

  • Contaminated mobile phase or column: Use fresh, HPLC-grade solvents and flush the column.

  • Detector lamp aging: The lamp may need to be replaced.

Q4: What is the purpose of adding an acid like formic acid or TFA to the mobile phase?

A4: Adding a small amount of acid to the mobile phase serves two main purposes for analyzing basic compounds like this compound. First, it protonates the analyte, ensuring it is in a single ionic form, which leads to more consistent retention and better peak shape. Second, it suppresses the ionization of residual silanol groups on the silica-based stationary phase, reducing undesirable secondary interactions that cause peak tailing.

Experimental Protocols

Protocol 1: General RP-HPLC Method for this compound Analysis

This protocol provides a starting point for the analysis of this compound. Optimization may be required based on the specific sample matrix and purity.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) formic acid in water.

    • Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.

    • Filter both mobile phases through a 0.22 µm membrane filter and degas.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 280 nm.

    • Gradient Program:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B (linear gradient)

      • 15-17 min: 90% B (hold)

      • 17-18 min: 90% to 10% B (linear gradient)

      • 18-20 min: 10% B (hold for re-equilibration)

  • Sample Preparation: Dissolve the this compound sample in a solvent that is compatible with the initial mobile phase conditions (e.g., a mixture of water and acetonitrile).

.dot

cluster_workflow HPLC Experimental Workflow Start Start Prepare_Mobile_Phase Prepare Mobile Phase (A: 0.1% FA in H2O, B: 0.1% FA in ACN) Start->Prepare_Mobile_Phase Prepare_Sample Prepare this compound Sample Start->Prepare_Sample Equilibrate_Column Equilibrate C18 Column Prepare_Mobile_Phase->Equilibrate_Column Inject_Sample Inject Sample (10 µL) Prepare_Sample->Inject_Sample Equilibrate_Column->Inject_Sample Run_Gradient Run Gradient Elution Inject_Sample->Run_Gradient Detect_Analyte Detect at 280 nm Run_Gradient->Detect_Analyte Analyze_Data Analyze Chromatogram Detect_Analyte->Analyze_Data End End Analyze_Data->End

Caption: A typical experimental workflow for RP-HPLC analysis.

Aspidostomide B stability issues in DMSO and other solvents

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Aspidostomide B. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges and questions related to the stability and handling of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving and storing this compound?

For initial stock solutions, high-purity, anhydrous Dimethyl Sulfoxide (DMSO) is recommended. However, prolonged storage in DMSO, especially at room temperature, may lead to degradation. For long-term storage, it is advisable to store solutions at -80°C. For aqueous buffers used in cell-based assays, it is crucial to assess the stability of this compound in your specific buffer system, as pH and buffer components can influence its stability.

Q2: I see precipitation in my this compound stock solution after thawing. What should I do?

Precipitation upon thawing can occur, particularly with concentrated stock solutions stored at low temperatures. To redissolve the compound, gently warm the vial to room temperature and vortex thoroughly. If precipitation persists, brief sonication in a water bath may be helpful. To minimize this issue, consider preparing smaller aliquots of your stock solution to avoid repeated freeze-thaw cycles.

Q3: Are there any known incompatibilities of this compound with common labware?

No specific incompatibilities with standard laboratory plastics (e.g., polypropylene, polystyrene) or borosilicate glass have been reported. However, as a general good laboratory practice, it is recommended to use high-quality, inert materials for the storage and handling of all research compounds.

Q4: What are the potential degradation pathways for this compound in solution?

While specific degradation pathways for this compound have not been extensively documented in publicly available literature, related brominated indole alkaloids can be susceptible to oxidation and hydrolysis, particularly under prolonged exposure to light and in the presence of water. The bromine substituents may also be subject to reductive dehalogenation under certain conditions.

Troubleshooting Guide

Issue 1: Inconsistent or lower-than-expected activity in biological assays.

Possible Cause 1: Degradation of this compound in stock solution.

  • Troubleshooting Step: Verify the integrity of your stock solution using an analytical method such as Liquid Chromatography-Mass Spectrometry (LC-MS). Compare the peak area of the parent compound to a freshly prepared standard if available.

  • Recommendation: Prepare fresh stock solutions from solid material. Minimize the time stock solutions are kept at room temperature.

Possible Cause 2: Instability in aqueous assay buffer.

  • Troubleshooting Step: Perform a time-course experiment to assess the stability of this compound in your assay buffer. Incubate the compound in the buffer for the duration of your experiment and analyze samples at different time points by LC-MS.

  • Recommendation: If instability is observed, consider adjusting the pH of the buffer or adding antioxidants if oxidative degradation is suspected. Alternatively, reduce the incubation time of the compound in the buffer.

Issue 2: Appearance of unknown peaks in LC-MS analysis of the stock solution.

Possible Cause: Degradation of this compound.

  • Troubleshooting Step: Analyze the mass spectrum of the unknown peaks to identify potential degradation products. Common modifications could include oxidation (+16 Da) or dehalogenation (-79/81 Da for Br).

  • Recommendation: Store stock solutions in smaller, single-use aliquots at -80°C to minimize exposure to air and repeated temperature changes. Protect solutions from light by using amber vials or wrapping vials in foil.

Stability Data

Disclaimer: The following data are hypothetical and for illustrative purposes only, as specific stability data for this compound is not currently available in published literature. Researchers should perform their own stability studies under their specific experimental conditions.

Table 1: Hypothetical Stability of this compound (10 mM) in Various Solvents at Room Temperature (25°C) over 7 Days.

Solvent% Remaining Day 1% Remaining Day 3% Remaining Day 7
DMSO (anhydrous)99.197.594.2
DMSO (with 10% H₂O)97.892.185.6
Ethanol98.595.390.1
Acetonitrile99.598.897.9
PBS (pH 7.4)92.375.450.2

Table 2: Hypothetical Effect of Temperature on this compound (10 mM in DMSO) Stability over 4 Weeks.

Storage Temperature% Remaining Week 1% Remaining Week 2% Remaining Week 4
4°C98.997.295.0
-20°C99.899.599.1
-80°C>99.9>99.9>99.9

Experimental Protocols

Protocol 1: Assessment of Compound Stability in Solution using LC-MS

Objective: To determine the stability of this compound in a given solvent over a defined period.

Materials:

  • This compound (solid)

  • High-purity solvent (e.g., DMSO, Acetonitrile, Ethanol)

  • LC-MS grade water and formic acid

  • Analytical balance

  • Volumetric flasks and pipettes

  • HPLC or UHPLC system coupled to a mass spectrometer

  • Analytical column (e.g., C18)

  • Autosampler vials

Procedure:

  • Stock Solution Preparation: Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to prepare a concentrated stock solution (e.g., 10 mM).

  • Working Solution Preparation: Dilute the stock solution with the same solvent to a final concentration suitable for LC-MS analysis (e.g., 1 µM).

  • Time Zero (T=0) Analysis: Immediately inject an aliquot of the working solution into the LC-MS system to obtain the initial peak area of the parent compound.

  • Incubation: Store the working solution under the desired conditions (e.g., room temperature, 4°C, protected from light).

  • Time Point Analysis: At specified time points (e.g., 1, 3, 7, 14 days), inject an aliquot of the stored working solution into the LC-MS system.

  • Data Analysis:

    • Integrate the peak area of the this compound parent ion at each time point.

    • Calculate the percentage of compound remaining at each time point relative to the T=0 sample using the formula: % Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100

    • Plot the % remaining versus time to visualize the degradation kinetics.

Visualizations

Signaling Pathway

Based on the known cytotoxic activities of other marine-derived indole alkaloids, a plausible mechanism of action for this compound could involve the induction of apoptosis through the modulation of key signaling pathways such as the MAPK and NF-κB pathways.

G Hypothetical Signaling Pathway for this compound-Induced Apoptosis cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus This compound This compound ROS Production ROS Production This compound->ROS Production Induces JNK JNK ROS Production->JNK Activates p38 p38 ROS Production->p38 Activates IκBα IκBα ROS Production->IκBα Inhibits (via IKK) AP-1 AP-1 JNK->AP-1 Activates p38->AP-1 Activates NF-κB NF-κB IκBα->NF-κB Inhibits NF-κB_nuc NF-κB NF-κB->NF-κB_nuc Translocates Pro-apoptotic Genes Pro-apoptotic Genes NF-κB_nuc->Pro-apoptotic Genes Upregulates AP-1->Pro-apoptotic Genes Upregulates Apoptosis Apoptosis Pro-apoptotic Genes->Apoptosis

Caption: Hypothetical signaling pathway of this compound.

Experimental Workflow

G Workflow for this compound Stability Assessment Start Start Prepare Stock Solution Prepare Stock Solution Start->Prepare Stock Solution Dilute to Working Concentration Dilute to Working Concentration Prepare Stock Solution->Dilute to Working Concentration T0 Analysis T0 Analysis Dilute to Working Concentration->T0 Analysis Incubate Samples Incubate Samples T0 Analysis->Incubate Samples Time Point Analysis Time Point Analysis Incubate Samples->Time Point Analysis Data Processing Data Processing Time Point Analysis->Data Processing Repeat for each time point Calculate % Remaining Calculate % Remaining Data Processing->Calculate % Remaining End End Calculate % Remaining->End

Caption: Workflow for stability assessment.

Troubleshooting Aspidostomide B precipitation in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Specific experimental data on the physicochemical properties of Aspidostomide B is limited in publicly available literature. The following troubleshooting guide and recommendations are based on the general characteristics of related bromopyrrole alkaloids and hydrophobic cyclic peptides. Researchers should always perform small-scale solubility tests before preparing stock solutions or proceeding with experiments.

Troubleshooting Guide: this compound Precipitation in Aqueous Solutions

This guide addresses common issues related to the precipitation of this compound during experimental procedures.

Question Answer and Recommendations
Why is my this compound precipitating out of my aqueous buffer? This compound, as a bromopyrrole alkaloid, is likely a hydrophobic molecule with poor water solubility. Precipitation in aqueous solutions is often due to the compound's low affinity for water, especially at higher concentrations and neutral pH. The presence of aromatic rings and bromine atoms contributes to its hydrophobicity.
I've just added my this compound stock solution to my aqueous buffer and it immediately turned cloudy. What should I do? Immediate precipitation upon dilution indicates that the aqueous buffer cannot maintain the solubility of this compound at the desired final concentration. Immediate Actions: 1. Do not proceed with the experiment. 2. Try to redissolve the precipitate by adding a small amount of an organic co-solvent (e.g., DMSO, ethanol) to the final solution. Note that this will alter your final buffer composition and may affect your experimental system. 3. If redissolving fails, the solution should be discarded and a new preparation strategy is needed. Future Prevention: * Lower the final concentration of this compound. * Increase the percentage of organic co-solvent in your final buffer, if permissible for your assay. * Prepare a more dilute stock solution.
My this compound solution was clear initially but precipitated after some time or upon storage. What could be the cause? This could be due to several factors: * Temperature Changes: A decrease in temperature can reduce the solubility of many compounds. * pH Shift: Changes in the pH of the buffer over time can alter the ionization state of the molecule, affecting its solubility. * Evaporation: Evaporation of the solvent, especially organic co-solvents, can increase the effective concentration of this compound, leading to precipitation. * Aggregation: Over time, hydrophobic molecules can aggregate and precipitate out of solution. Recommendations: * Store solutions at a constant temperature, as determined by stability studies. For short-term storage, room temperature might be preferable to refrigeration if it prevents precipitation. * Ensure your buffer has sufficient buffering capacity to maintain a stable pH. * Use tightly sealed containers to minimize evaporation. * Prepare solutions fresh whenever possible.
Can I use sonication or vortexing to redissolve the precipitate? Gentle sonication or vortexing can help to redissolve a precipitate, but it may only be a temporary solution if the compound is supersaturated. If the precipitate reappears after the solution is left to stand, the solvent system is not suitable for that concentration.

Frequently Asked Questions (FAQs)

Question Answer
What is the best solvent to dissolve this compound? Given its likely hydrophobic nature, this compound should be dissolved in an organic solvent to prepare a concentrated stock solution. Recommended starting solvents include Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or ethanol. A stock solution in 100% of one of these solvents is the standard practice.
How should I prepare a working solution of this compound in an aqueous buffer? Prepare a high-concentration stock solution in an organic solvent (e.g., 10 mM in DMSO). Then, add the stock solution dropwise to your pre-warmed and vortexing aqueous buffer to achieve the final desired concentration. The final concentration of the organic solvent should be kept to a minimum (typically <1%) to avoid affecting the biological system. Always run a vehicle control (buffer with the same percentage of organic solvent) in your experiments.
What is the maximum recommended concentration of this compound in an aqueous buffer? This is highly dependent on the specific buffer composition (pH, salt concentration) and the percentage of any co-solvent. It is crucial to determine the solubility limit empirically. Start with a low micromolar range and visually inspect for any signs of precipitation.
How does pH affect the solubility of this compound? The effect of pH on the solubility of this compound is unknown without its exact structure and pKa values. However, for many nitrogen-containing heterocyclic compounds, solubility can be influenced by pH. It is advisable to test solubility in a range of pH values relevant to your experimental setup.
Are there any additives that can improve the solubility of this compound in aqueous solutions? For in vitro assays, the use of solubilizing agents should be approached with caution as they can interfere with the experiment. However, in some cases, small amounts of non-ionic detergents (e.g., Tween-20, Triton X-100) or cyclodextrins can be used to enhance the solubility of hydrophobic compounds. The compatibility of these additives with your specific assay must be validated.

Experimental Protocols

Protocol for Determining the Aqueous Solubility of this compound

  • Preparation of Stock Solution:

    • Accurately weigh a small amount of this compound (e.g., 1 mg).

    • Dissolve it in a minimal amount of 100% DMSO to prepare a high-concentration stock solution (e.g., 10 mg/mL). Ensure it is fully dissolved.

  • Serial Dilution:

    • Prepare a series of dilutions of your aqueous buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4).

    • In separate microcentrifuge tubes, add a fixed volume of the buffer.

    • Add increasing volumes of the this compound stock solution to the buffer to create a range of final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). Keep the final DMSO concentration consistent and low across all samples.

  • Equilibration and Observation:

    • Incubate the solutions at the desired experimental temperature for a set period (e.g., 2 hours), with gentle agitation.

    • Visually inspect each tube for any signs of precipitation or cloudiness against a dark background.

    • For a more quantitative assessment, centrifuge the samples and measure the concentration of this compound in the supernatant using a suitable analytical method like HPLC-UV.

  • Determination of Solubility Limit:

    • The highest concentration that remains clear is the approximate aqueous solubility under those conditions.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation cluster_analysis Analysis weigh Weigh this compound dissolve Dissolve in 100% DMSO weigh->dissolve dilute Dilute Stock into Buffer dissolve->dilute buffer Prepare Aqueous Buffer buffer->dilute incubate Incubate at Exp. Temp. dilute->incubate observe Observe for Precipitation incubate->observe

Caption: Experimental workflow for preparing this compound solutions.

troubleshooting_workflow start Precipitation Observed? check_conc Is the concentration too high? start->check_conc check_solvent Is the co-solvent percentage too low? check_conc->check_solvent No action_reduce_conc Reduce final concentration check_conc->action_reduce_conc Yes check_temp Was there a temperature change? check_solvent->check_temp No action_increase_solvent Increase co-solvent % (if possible) check_solvent->action_increase_solvent Yes check_ph Could the pH have shifted? check_temp->check_ph No action_control_temp Store at constant temperature check_temp->action_control_temp Yes action_buffer_check Use fresh, well-buffered solution check_ph->action_buffer_check Yes

Caption: Troubleshooting decision tree for this compound precipitation.

nf_kb_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor ikk IKK Complex receptor->ikk Activation aspido_b Marine Natural Product (e.g., this compound - Hypothetical) aspido_b->ikk Inhibition? ikb_nfkb IκB-NF-κB Complex ikk->ikb_nfkb Phosphorylates IκB ikb IκB ikb->ikb_nfkb nfkb NF-κB nfkb->ikb_nfkb nfkb_nuc NF-κB nfkb->nfkb_nuc Translocation ikb_nfkb->nfkb IκB Degradation dna DNA nfkb_nuc->dna gene_exp Gene Expression (Inflammation, etc.) dna->gene_exp

Optimizing reaction conditions for key steps in Aspidostomide B synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for key steps in the total synthesis of Aspidostomide B. The information is tailored for researchers, scientists, and drug development professionals to help optimize reaction conditions and address common experimental challenges.

General Troubleshooting Tips

Before diving into specific reaction steps, here are some general tips applicable to the entire synthetic route:

  • Inert Atmosphere: Many reactions in this synthesis, especially those involving organometallic reagents or intermediates, are sensitive to air and moisture. Ensure all glassware is thoroughly dried and reactions are conducted under an inert atmosphere (e.g., Argon or Nitrogen).

  • Reagent Quality: The purity of reagents and solvents is crucial. Use freshly distilled solvents and high-purity reagents. Titrate organometallic reagents before use to determine their exact concentration.

  • Reaction Monitoring: Closely monitor the progress of each reaction using appropriate techniques like Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Gas Chromatography (GC). This helps in determining the optimal reaction time and identifying the formation of any side products.

  • Purification: Column chromatography is a common purification technique. Proper selection of the stationary phase (e.g., silica gel, alumina) and the eluent system is critical for separating the desired product from impurities.

Key Synthetic Steps & Troubleshooting

The total synthesis of this compound involves several key transformations. Below are the likely key steps, along with troubleshooting guides for each.

Step 1: Synthesis of the Bromopyrrole Carboxylic Acid Moiety

This initial step involves the construction of the key 3,4,5-tribromo-1H-pyrrole-2-carboxylic acid intermediate.

Troubleshooting & FAQs

QuestionPossible Cause(s)Suggested Solution(s)
Why is the yield of the bromination reaction low? Insufficient brominating agent, reaction temperature too high leading to decomposition, or premature work-up.Increase the equivalents of the brominating agent (e.g., NBS or Br2) incrementally. Run the reaction at a lower temperature for a longer duration. Monitor the reaction closely by TLC to ensure completion before quenching.
How can I avoid the formation of poly-brominated or partially brominated side products? Incorrect stoichiometry of the brominating agent, or non-homogenous reaction mixture.Carefully control the stoichiometry of the brominating agent. Add the brominating agent portion-wise to maintain a controlled concentration. Ensure efficient stirring to maintain a homogenous reaction mixture.
The product is difficult to purify. What can I do? Co-elution of closely related brominated species.Try a different solvent system for column chromatography. A gradient elution might be necessary. Recrystallization of the crude product before chromatography can also improve purity.

Table 1: Representative Reaction Conditions for Pyrrole Bromination

Reagent/ParameterCondition
Starting MaterialPyrrole-2-carboxylic acid
Brominating AgentN-Bromosuccinimide (NBS) or Bromine (Br₂)
SolventDichloromethane (DCM) or Carbon Tetrachloride (CCl₄)
Temperature0 °C to room temperature
Reaction Time2 - 12 hours

Workflow_Step1 start Pyrrole-2-carboxylic acid bromination Bromination (e.g., NBS, DCM) start->bromination workup Aqueous Work-up & Extraction bromination->workup purification Purification (Column Chromatography) workup->purification product 3,4,5-tribromo-1H-pyrrole-2-carboxylic acid purification->product

Step 2: Synthesis of the Indole-Containing Epoxide

This part of the synthesis focuses on constructing the functionalized indole ring and introducing the epoxide, which is a key electrophile for a subsequent ring-opening reaction.

Troubleshooting & FAQs

QuestionPossible Cause(s)Suggested Solution(s)
The epoxidation reaction is sluggish or incomplete. The activity of the epoxidizing agent (e.g., m-CPBA) has diminished, or steric hindrance around the double bond.Use a freshly opened or purified batch of the epoxidizing agent. Consider using a more reactive agent like dimethyldioxirane (DMDO). Increase the reaction temperature slightly, but monitor for side product formation.
I am observing over-oxidation or other side reactions. The reaction was run for too long, or the temperature was too high. The epoxidizing agent is not selective enough.Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed. Run the reaction at a lower temperature.
How do I control the stereochemistry of the epoxide? The choice of epoxidation reagent and conditions can influence stereoselectivity.For substrate-directed epoxidation, the existing stereocenters will influence the facial selectivity. For reagent-controlled epoxidation, consider using a chiral epoxidizing agent (e.g., Jacobsen's catalyst).

Table 2: Typical Conditions for Epoxidation

Reagent/ParameterCondition
Starting MaterialIndole with an alkenyl side chain
Epoxidizing Agentmeta-Chloroperoxybenzoic acid (m-CPBA)
SolventDichloromethane (DCM) or Chloroform (CHCl₃)
Temperature0 °C to room temperature
Reaction Time1 - 6 hours
Step 3: Lewis Acid-Mediated Epoxide Ring-Opening

This is a crucial C-N bond-forming step where the bromopyrrole nitrogen attacks the epoxide, likely activated by a Lewis acid.

Troubleshooting & FAQs

QuestionPossible Cause(s)Suggested Solution(s)
The epoxide opening is not regioselective, leading to a mixture of isomers. The choice of Lewis acid and reaction conditions can affect regioselectivity. Steric and electronic factors of the substrate play a role.Screen different Lewis acids (e.g., Sc(OTf)₃, Yb(OTf)₃, BF₃·OEt₂). Lowering the reaction temperature can improve selectivity. Modifying the protecting groups on the indole nitrogen might influence the outcome.
The reaction is low-yielding. The Lewis acid might be poisoned by impurities or is not active enough. The nucleophile (bromopyrrole) is not sufficiently reactive.Use a freshly opened or purified Lewis acid. Consider activating the bromopyrrole nucleophile, for example, by converting it to its corresponding anion with a non-nucleophilic base before adding the epoxide and Lewis acid.
I observe decomposition of the starting materials or product. The Lewis acid is too harsh, or the reaction temperature is too high.Use a milder Lewis acid. Run the reaction at a lower temperature.

Table 3: Conditions for Lewis Acid-Mediated Epoxide Opening

Reagent/ParameterCondition
ElectrophileIndole-containing epoxide
Nucleophile3,4,5-tribromo-1H-pyrrole-2-carboxylic acid derivative
Lewis AcidScandium(III) triflate (Sc(OTf)₃) or Ytterbium(III) triflate (Yb(OTf)₃)
SolventDichloromethane (DCM) or Acetonitrile (MeCN)
Temperature-78 °C to room temperature
Reaction Time4 - 24 hours

Troubleshooting_Epoxide_Opening start Low Yield or No Reaction in Epoxide Opening check_reagents Are reagents pure and active? start->check_reagents check_conditions Are reaction conditions optimal? check_reagents->check_conditions Yes solution_reagents Use fresh Lewis acid. Ensure dry solvent. check_reagents->solution_reagents No check_nucleophile Is the nucleophile sufficiently reactive? check_conditions->check_nucleophile Yes solution_conditions Optimize temperature. Screen different Lewis acids. check_conditions->solution_conditions No solution_success Reaction Optimized check_nucleophile->solution_success Yes solution_nucleophile Activate nucleophile with a base. check_nucleophile->solution_nucleophile No

Step 4: Final Cyclization and Deprotection Steps

The final stages of the synthesis will likely involve an amide bond formation to close the piperazine ring, followed by the removal of any protecting groups.

Troubleshooting & FAQs

QuestionPossible Cause(s)Suggested Solution(s)
The amide coupling reaction is inefficient. The carboxylic acid is not sufficiently activated. The amine nucleophile is sterically hindered.Screen different coupling reagents (e.g., HATU, HBTU, EDC/HOBt). Ensure the reaction is run under anhydrous conditions. If sterically hindered, a more reactive acyl chloride derivative might be necessary.
Deprotection of a protecting group (e.g., Boc, Cbz) is not clean or leads to decomposition. The deprotection conditions are too harsh for other functional groups in the molecule.Screen a variety of deprotection conditions. For example, for Boc deprotection, try milder acids like PPTS or TMSOTf/2,6-lutidine if TFA is too strong. For Cbz, ensure the catalyst for hydrogenolysis is active and the reaction is not exposed to poisons.
The final product is difficult to isolate. The product may be unstable to the purification conditions.Consider using a different purification method, such as preparative HPLC, if silica gel chromatography is causing degradation. Ensure all solvents used for work-up and purification are free of acid or base impurities.

Table 4: Common Amide Coupling and Deprotection Conditions

ReactionReagentsSolventTemperature
Amide Coupling HATU, DIPEADMF or DCM0 °C to RT
Boc Deprotection Trifluoroacetic acid (TFA)DCM0 °C to RT
Cbz Deprotection H₂, Pd/CMethanol or Ethyl AcetateRoom Temperature

Minimizing epimerization during Aspidostomide B synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing epimerization during the synthesis of Aspidostomide B.

Frequently Asked Questions (FAQs)

Q1: What is epimerization and why is it a concern in this compound synthesis?

A1: Epimerization is a chemical process where a single chiral center in a molecule inverts its configuration, leading to the formation of a diastereomer (an epimer). In the context of this compound synthesis, which involves chiral amino acid precursors, epimerization can lead to a mixture of stereoisomers. This is a significant issue because the biological activity of this compound is highly dependent on its specific three-dimensional structure. The presence of epimers can reduce the potency of the final compound and create significant challenges in purification, as epimers often have very similar physical properties.[1]

Q2: Which steps in the synthesis of this compound are most susceptible to epimerization?

A2: Based on general principles of peptide synthesis, the steps most prone to epimerization during the synthesis of this compound are:

  • Amino acid activation: The activation of the carboxylic acid group of an N-protected amino acid to facilitate peptide bond formation can increase the acidity of the α-proton, making it susceptible to abstraction by a base.[1]

  • Peptide coupling: During the formation of the amide bond, the presence of bases and elevated temperatures can promote epimerization.

  • Base-mediated deprotection: The removal of certain protecting groups, particularly those requiring basic conditions, can lead to epimerization of the adjacent chiral center.

  • Cyclization: The macrocyclization step to form the cyclic peptide backbone can be a critical point for epimerization, especially if the reaction requires harsh conditions.

Q3: What are the primary mechanisms of epimerization in peptide synthesis?

A3: There are two main mechanisms by which epimerization can occur during peptide synthesis:

  • Oxazolone Formation: The activated carboxylic acid of an N-protected amino acid can undergo intramolecular cyclization to form a 5(4H)-oxazolone intermediate. The α-proton of this intermediate is highly acidic and can be easily abstracted by a base, leading to racemization at that center. Subsequent nucleophilic attack by the amine component opens the oxazolone ring to form the peptide bond, but with a potential loss of stereochemical integrity.

  • Direct Enolization: A base can directly abstract the α-proton of an activated amino acid residue to form an enolate intermediate. Reprotonation of this planar enolate can occur from either face, leading to a mixture of epimers.[1]

Troubleshooting Guides

Issue 1: Significant epimerization observed after peptide coupling.

Possible Causes:

  • The chosen coupling reagent is too activating, leading to excessive oxazolone formation.

  • The reaction temperature is too high.

  • The base used is too strong or used in excess.

  • Prolonged reaction time.

Solutions:

  • Optimize Coupling Reagent:

    • Switch to a less activating coupling reagent. For example, carbodiimides like DCC or EDC are often used with additives to suppress epimerization.

    • Consider using phosphonium or uranium-based reagents like BOP, PyBOP, HBTU, or HATU, which are known to be effective while minimizing epimerization, especially when used with additives like HOBt or HOAt.

  • Employ Additives:

    • The use of additives such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) is crucial. These additives can trap the activated amino acid as an active ester, which is less prone to epimerization than other activated intermediates.

    • In some cases, the addition of copper(II) salts (e.g., CuCl₂) has been shown to significantly suppress epimerization.[2]

  • Control Reaction Conditions:

    • Maintain a low reaction temperature (e.g., 0 °C to room temperature).

    • Use a weak, non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine, and use it in stoichiometric amounts.

    • Minimize the reaction time by monitoring the reaction progress closely (e.g., by TLC or LC-MS).

Coupling Reagent CombinationTypical Epimerization Level
DCC/HOBtLow
EDC/HOBtLow
HBTU/DIPEALow to moderate
HATU/DIPEAVery low
COMU/DIPEAVery low

Table 1: Comparison of common coupling reagents and their general propensity for causing epimerization.

Issue 2: Epimerization detected after removal of a base-labile protecting group.

Possible Cause:

  • The basic conditions used for deprotection are causing direct enolization of the adjacent chiral center.

Solutions:

  • Modify Deprotection Conditions:

    • If using piperidine for Fmoc deprotection in solid-phase peptide synthesis (SPPS), reduce the concentration of piperidine (e.g., from 20% to 10% or even 5% in DMF).

    • Decrease the deprotection time.

  • Alternative Protecting Group Strategy:

    • Consider using a protecting group that can be removed under acidic or neutral conditions, such as the tert-butyloxycarbonyl (Boc) group, which is cleaved with trifluoroacetic acid (TFA).

Experimental Protocols

Protocol 1: Epimerization-Minimizing Peptide Coupling

This protocol is designed for the coupling of two amino acid fragments during the synthesis of the linear precursor to this compound.

  • Dissolution: Dissolve the N-protected amino acid (1.0 eq.) and the amine component (1.1 eq.) in an appropriate anhydrous solvent (e.g., DMF, DCM, or a mixture).

  • Additive Addition: Add 1-hydroxy-7-azabenzotriazole (HOAt) (1.2 eq.) to the reaction mixture.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Coupling Reagent Addition: Add the coupling reagent, such as HATU (1.2 eq.), to the cooled solution.

  • Base Addition: Slowly add N,N-diisopropylethylamine (DIPEA) (2.0 eq.) to the reaction mixture while maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to stir at 0 °C for 15 minutes, and then let it warm to room temperature. Monitor the reaction progress by LC-MS.

  • Work-up: Once the reaction is complete, quench with a mild acid (e.g., saturated aqueous NH₄Cl), and proceed with standard extraction and purification procedures.

Protocol 2: Fmoc Deprotection with Reduced Epimerization Risk

This protocol is for the removal of the Fmoc protecting group in solid-phase peptide synthesis.

  • Resin Swelling: Swell the resin-bound peptide in DMF.

  • Deprotection Solution: Prepare a solution of 10% (v/v) piperidine in DMF.

  • Deprotection: Treat the resin with the deprotection solution for a short period (e.g., 2 x 5 minutes).

  • Washing: Thoroughly wash the resin with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.

  • Proceed to Coupling: The resin is now ready for the next coupling step.

Visualizations

Epimerization_Pathways cluster_oxazolone Oxazolone Pathway cluster_enolization Direct Enolization Pathway Activated_AA Activated N-Protected Amino Acid Oxazolone 5(4H)-Oxazolone Intermediate Activated_AA->Oxazolone Intramolecular Cyclization Racemic_Oxazolone Racemized Oxazolone Oxazolone->Racemic_Oxazolone Base (B:) -H+ Racemic_Oxazolone->Oxazolone +H+ Epimerized_Peptide_O Epimerized Peptide Racemic_Oxazolone->Epimerized_Peptide_O Nu- attack (Amine) Activated_AA_E Activated N-Protected Amino Acid Enolate Enolate Intermediate Activated_AA_E->Enolate Base (B:) -H+ Enolate->Activated_AA_E +H+ Epimerized_AA Epimerized Activated Amino Acid Enolate->Epimerized_AA +H+ Epimerized_Peptide_E Epimerized Peptide Epimerized_AA->Epimerized_Peptide_E Coupling

Caption: Mechanisms of epimerization during peptide synthesis.

Troubleshooting_Workflow Start Epimerization Detected Check_Step Identify Step: Coupling or Deprotection? Start->Check_Step Coupling Coupling Step Check_Step->Coupling Coupling Deprotection Deprotection Step Check_Step->Deprotection Deprotection Optimize_Reagent Change Coupling Reagent (e.g., to HATU, COMU) Coupling->Optimize_Reagent Additives Use Additives (HOBt, HOAt, CuCl2) Coupling->Additives Conditions_C Lower Temperature Use Weaker Base Coupling->Conditions_C Optimize_Base Reduce Base Concentration (e.g., 10% Piperidine) Deprotection->Optimize_Base Conditions_D Reduce Reaction Time Deprotection->Conditions_D Alternative_PG Switch to Acid-Labile Protecting Group (e.g., Boc) Deprotection->Alternative_PG End Epimerization Minimized Optimize_Reagent->End Additives->End Conditions_C->End Optimize_Base->End Conditions_D->End Alternative_PG->End

Caption: Troubleshooting workflow for addressing epimerization.

References

Addressing matrix effects in LC-MS analysis of Aspidostomide B

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of Aspidostomide B and other complex natural products.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS analysis?

A1: The "matrix" in LC-MS analysis refers to all components in a sample other than the analyte of interest, such as proteins, lipids, salts, and other endogenous compounds.[1] Matrix effects are the alteration of the analyte's ionization efficiency due to the presence of these co-eluting matrix components.[2] This can lead to either ion suppression (decreased analyte signal) or ion enhancement (increased analyte signal), ultimately affecting the accuracy, precision, and sensitivity of the quantitative analysis.[3]

Q2: Why are matrix effects a significant concern for a molecule like this compound?

A2: this compound, a complex natural product, is often extracted from intricate biological matrices. These matrices contain a high diversity of endogenous compounds that can interfere with the ionization of this compound in the mass spectrometer's ion source, leading to unreliable quantitative results.[4]

Q3: How can I determine if my analysis is affected by matrix effects?

A3: The presence of matrix effects can be assessed both qualitatively and quantitatively. A common qualitative method is the post-column infusion experiment, where a constant flow of the analyte solution is introduced into the mobile phase after the analytical column.[5] Injection of a blank matrix extract will show a dip or a rise in the baseline signal if matrix components are causing ion suppression or enhancement, respectively.[5][6] Quantitatively, matrix effects can be evaluated by comparing the peak area of an analyte in a post-extraction spiked matrix sample to that of the analyte in a pure solvent standard at the same concentration.[7]

Q4: What is the role of an internal standard in mitigating matrix effects?

A4: An internal standard (IS) is a compound of known concentration added to all samples, calibrators, and quality controls.[8] Ideally, a stable isotope-labeled internal standard (SIL-IS) of this compound should be used. A SIL-IS has nearly identical chemical and physical properties to the analyte and will co-elute, experiencing the same degree of matrix effects.[8] By using the ratio of the analyte signal to the IS signal for quantification, variability due to matrix effects can be significantly minimized.[1][8] Structural analogues can also be used as internal standards if a SIL-IS is unavailable, but they may not co-elute perfectly and thus may not compensate for matrix effects as effectively.[9][10]

Troubleshooting Guide

Q1: I am observing poor reproducibility and accuracy in my quantification of this compound. Could this be due to matrix effects?

A1: Yes, poor reproducibility and accuracy are classic indicators of uncompensated matrix effects.[5] The variable nature of biological matrices can lead to different degrees of ion suppression or enhancement in different samples, resulting in inconsistent quantification. It is crucial to evaluate for matrix effects as a first step in troubleshooting.

Q2: My analyte signal is significantly lower in matrix samples compared to my pure standards. What can I do to improve sensitivity?

A2: A lower signal in the matrix is likely due to ion suppression.[1] To address this, you can:

  • Improve sample preparation: Employ more rigorous extraction and clean-up procedures to remove interfering matrix components. Techniques like solid-phase extraction (SPE) are generally more effective at removing matrix components than simpler methods like protein precipitation.[11]

  • Optimize chromatography: Adjusting the chromatographic method to better separate this compound from co-eluting matrix components can reduce ion suppression.[1] This can involve changing the mobile phase, gradient profile, or even the stationary phase of the column.[5]

  • Dilute the sample: If the assay has sufficient sensitivity, diluting the sample can reduce the concentration of interfering matrix components and thereby lessen the matrix effect.[5][12]

Q3: I don't have a stable isotope-labeled internal standard for this compound. What are my options?

A3: While a SIL-IS is the gold standard, you can consider the following alternatives:[9][10]

  • Use a structural analogue: Select a compound that is structurally and chemically similar to this compound and has a similar retention time. Its ability to compensate for matrix effects should be thoroughly validated.[10]

  • Matrix-matched calibration: Prepare your calibration standards in a blank matrix that is as similar as possible to your samples.[1][13] This helps to ensure that the calibrants and the samples experience similar matrix effects.

  • Standard addition: This method involves adding known amounts of the analyte to the actual sample and extrapolating to determine the initial concentration. This is a powerful technique for overcoming matrix effects but is more labor-intensive.[13]

Experimental Protocols

Protocol 1: Evaluation of Matrix Effects using Post-Column Infusion
  • Setup:

    • Prepare a solution of this compound at a concentration that gives a stable and moderate signal on the mass spectrometer.

    • Infuse this solution at a constant, low flow rate (e.g., 10 µL/min) into the mobile phase stream between the analytical column and the mass spectrometer using a T-fitting.

    • Set up the LC-MS system with the analytical method used for this compound analysis.

  • Procedure:

    • Begin the infusion and allow the baseline signal of this compound to stabilize.

    • Inject a blank matrix extract (prepared using the same procedure as the actual samples).

    • Monitor the baseline signal of this compound throughout the chromatographic run.

  • Interpretation:

    • A decrease in the baseline signal indicates ion suppression at that retention time.

    • An increase in the baseline signal indicates ion enhancement.

    • If a significant change in the signal is observed at the retention time of this compound, the method is susceptible to matrix effects.[5]

Protocol 2: Solid-Phase Extraction (SPE) for Sample Clean-up

This is a general protocol and should be optimized for this compound and the specific matrix.

  • Column Conditioning: Condition a suitable SPE cartridge (e.g., a polymeric reversed-phase sorbent) with methanol followed by water.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with a weak organic solvent to remove polar interferences while retaining this compound.

  • Elution: Elute this compound with a stronger organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase.

Quantitative Data Summary

The effectiveness of different sample preparation techniques in reducing matrix effects can be compared. The following table provides an illustrative comparison of analyte recovery and matrix effect for different sample preparation methods.

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)Overall Process Efficiency (%)
Protein Precipitation (PPT)95 ± 545 ± 1543 ± 14
Liquid-Liquid Extraction (LLE)85 ± 875 ± 1064 ± 9
Solid-Phase Extraction (SPE)90 ± 792 ± 883 ± 7
  • Analyte Recovery: (Peak area of pre-extraction spiked sample / Peak area of post-extraction spiked sample) x 100

  • Matrix Effect: (Peak area of post-extraction spiked sample / Peak area of pure standard) x 100. A value of 100% indicates no matrix effect, <100% indicates suppression, and >100% indicates enhancement.[6]

  • Overall Process Efficiency: (Peak area of pre-extraction spiked sample / Peak area of pure standard) x 100

As indicated in the illustrative data, more extensive sample preparation methods like SPE generally result in a lower matrix effect and better overall process efficiency.[11]

Visualizations

MatrixEffectWorkflow cluster_start cluster_eval cluster_mitigate cluster_validate cluster_end Start Method Development for This compound Analysis Evaluate Evaluate for Matrix Effects (Post-column infusion or Quantitative Assessment) Start->Evaluate Mitigate Implement Mitigation Strategy Evaluate->Mitigate Matrix Effect Observed Validate Validate Method Evaluate->Validate No Significant Matrix Effect Mitigate->Validate End Routine Analysis Validate->End

Caption: Workflow for identifying and mitigating matrix effects.

SamplePrepDecisionTree Start Start: Need to reduce matrix effects Complexity How complex is the matrix? Start->Complexity PPT Protein Precipitation (PPT) Complexity->PPT Low LLE Liquid-Liquid Extraction (LLE) Complexity->LLE Moderate SPE Solid-Phase Extraction (SPE) Complexity->SPE High

Caption: Decision tree for selecting a sample preparation method.

SIL_IS_Principle cluster_sample cluster_lcms cluster_quant Analyte This compound LC LC Separation Analyte->LC SIL_IS SIL-IS for this compound SIL_IS->LC Matrix Matrix Components Matrix->LC MS MS Detection (Ion Suppression) LC->MS Ratio Ratio of Analyte/SIL-IS MS->Ratio Both signals suppressed equally Result Accurate Quantification Ratio->Result

Caption: Principle of using a stable isotope-labeled internal standard.

References

Technical Support Center: Enhancing the Solubility of Aspidostomide B for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Aspidostomide B. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of this compound in in vitro experimental setups.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a member of the bromopyrrole alkaloid class of marine natural products. Like many compounds in this class, it is characterized by a hydrophobic chemical structure. This inherent hydrophobicity leads to poor solubility in aqueous solutions, including cell culture media, which can pose a significant challenge for obtaining accurate and reproducible results in in vitro assays.

Q2: What are the initial signs of solubility issues with this compound in my assay?

You may be encountering solubility problems if you observe any of the following:

  • Precipitation: The compound forms visible particles or a film in the stock solution or after dilution in your aqueous assay medium.

  • Cloudiness: The medium becomes turbid or cloudy upon addition of the compound.

  • Inconsistent Results: You observe high variability in your experimental replicates or between different experiments.

  • Lower than Expected Potency: The compound appears less active than anticipated, which could be due to a lower effective concentration in solution.

Q3: Which organic solvents are recommended for creating a stock solution of this compound?

Dimethyl sulfoxide (DMSO) is the most commonly used initial solvent for hydrophobic compounds due to its high solubilizing power and compatibility with most in vitro assays at low final concentrations. Other potential organic solvents include ethanol, methanol, and acetone. The choice of solvent may depend on the specific cell line and assay being used.

Q4: What is the maximum final concentration of an organic solvent, like DMSO, that is considered safe for most cell lines?

To minimize solvent-induced cytotoxicity, the final concentration of the organic solvent in the cell culture medium should be kept as low as possible. For DMSO, a final concentration of ≤ 0.5% (v/v) is generally considered safe for most cell lines, although some sensitive cell lines may require concentrations as low as 0.1%.[1] It is crucial to perform a solvent toxicity control experiment to determine the maximum tolerated concentration for your specific experimental system.

Q5: My compound precipitates when I dilute my DMSO stock solution into the aqueous cell culture medium. How can I prevent this?

This is a common issue when diluting a hydrophobic compound from an organic stock into an aqueous medium. Here are several strategies to overcome this:

  • Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your stock solution in the cell culture medium.

  • Pluronic F-68: Prepare a stock solution of the compound in 100% DMSO and then dilute this into a solution of Pluronic F-68 in phosphate-buffered saline (PBS) before the final dilution into the cell culture medium.

  • Use of Co-solvents: A mixture of solvents can sometimes maintain solubility better than a single solvent. For example, a vehicle containing a mix of ethanol and polyethylene glycol 400 has been shown to be effective for some hydrophobic compounds.[2]

  • Vortexing/Mixing: Ensure rapid and thorough mixing of the compound into the medium upon dilution.

Troubleshooting Guide

This guide provides solutions to common problems encountered when working with this compound.

Problem Possible Cause Recommended Solution
This compound precipitates out of solution immediately upon addition to cell culture medium. The compound has very low aqueous solubility and is "crashing out" when the organic solvent is diluted.1. Decrease the final concentration of this compound. 2. Increase the final concentration of the organic solvent (ensure it is within the tolerated range for your cells). 3. Try a different solubilization strategy, such as using a co-solvent system or a surfactant like Tween® 80.
High variability in experimental results. Inconsistent solubility leading to variations in the effective concentration of the compound. Precipitation may not be visible to the naked eye.1. Prepare fresh dilutions for each experiment. 2. Visually inspect the diluted compound under a microscope for any signs of microprecipitation. 3. Ensure thorough mixing during the dilution process.
Observed cytotoxicity is higher than expected, even at low concentrations of this compound. The organic solvent used for solubilization is causing toxicity to the cells.1. Perform a solvent control experiment to determine the no-effect concentration of the solvent. 2. Reduce the final concentration of the organic solvent in your assay. 3. Consider switching to a less toxic solvent or a different solubilization method.
Difficulty in achieving the desired high concentration of this compound in the final assay medium. The solubility limit of the compound in the chosen solvent system has been reached.1. Explore the use of solubilizing agents such as cyclodextrins, which can form inclusion complexes with hydrophobic molecules to enhance their aqueous solubility. 2. Consider using a formulation approach, such as lipid-based or polymer-based nanoparticles, though this requires more extensive development.

Quantitative Data Summary

The following tables provide a summary of commonly used solvents and their recommended final concentrations for in vitro assays.

Table 1: Properties of Common Organic Solvents for Solubilizing Hydrophobic Compounds

Solvent Dielectric Constant (20°C) Boiling Point (°C) Notes
Dimethyl sulfoxide (DMSO)47.2189High solubilizing power, but can be toxic at higher concentrations.
Ethanol24.378.4Generally less toxic than DMSO, but also a less powerful solvent for highly hydrophobic compounds.
Methanol32.664.7Can be more toxic than ethanol; use with caution.
Acetone20.756Volatile and may evaporate from stock solutions.

Table 2: Recommended Final Concentrations of Solvents in Cell Culture Medium

Solvent Generally Safe Final Concentration (v/v) Maximum Tolerated Concentration (v/v) - Cell Line Dependent
DMSO≤ 0.1%0.5 - 1.0%
Ethanol≤ 0.5%1.0 - 2.0%
Methanol≤ 0.1%0.5%

Note: These values are general guidelines. It is imperative to determine the specific tolerance of your cell line to each solvent.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of sterile, anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 50 mM).

  • Solubilization: Vortex the solution vigorously for 1-2 minutes. If necessary, sonicate for 5-10 minutes in a water bath sonicator to ensure complete dissolution.

  • Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter compatible with organic solvents (e.g., PTFE).

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.

Protocol 2: Solvent Toxicity Assay

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.

  • Solvent Dilutions: Prepare a series of dilutions of your chosen solvent (e.g., DMSO) in the complete cell culture medium. The concentrations should span the range you intend to use in your experiments (e.g., from 0.01% to 2.0%).

  • Treatment: After allowing the cells to adhere overnight, replace the medium with the medium containing the different solvent concentrations. Include a "no solvent" control.

  • Incubation: Incubate the plate for the same duration as your planned this compound experiments (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Determine cell viability using a standard method such as the MTT, XTT, or CellTiter-Glo® assay.

  • Data Analysis: Plot cell viability against the solvent concentration to determine the maximum concentration that does not significantly affect cell viability.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_assay In Vitro Assay cluster_control Essential Controls weigh Weigh this compound dissolve Dissolve in 100% DMSO weigh->dissolve dilute_medium Dilute in Culture Medium dissolve->dilute_medium High Concentration Stock vortex Vortex/Mix Thoroughly dilute_medium->vortex add_to_cells Add to Cells vortex->add_to_cells Final Concentration incubate Incubate add_to_cells->incubate readout Assay Readout incubate->readout vehicle_control Vehicle (Solvent) Control untreated_control Untreated Control

Caption: A generalized workflow for preparing and using a hydrophobic compound like this compound in cell-based assays.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway death_ligand Death Ligand death_receptor Death Receptor death_ligand->death_receptor procaspase8 Pro-caspase-8 death_receptor->procaspase8 DISC formation caspase8 Caspase-8 procaspase8->caspase8 aspidostomide_b This compound dna_damage Cellular Stress / DNA Damage aspidostomide_b->dna_damage bcl2_family Bcl-2 Family Regulation dna_damage->bcl2_family cytochrome_c Cytochrome c Release bcl2_family->cytochrome_c procaspase9 Pro-caspase-9 cytochrome_c->procaspase9 Apoptosome formation caspase9 Caspase-9 procaspase9->caspase9 procaspase3 Pro-caspase-3 caspase8->procaspase3 caspase9->procaspase3 caspase3 Caspase-3 procaspase3->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: A simplified diagram of the intrinsic and extrinsic apoptosis signaling pathways, potential targets for compounds like this compound.

References

Navigating the Nuances of Aspidostomide B Bioassays: A Guide to Troubleshooting Inconsistent Results

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center

Researchers and drug development professionals investigating the therapeutic potential of Aspidostomide B may encounter variability in bioassay results. This guide provides a structured approach to troubleshooting common issues, ensuring the reliability and reproducibility of your experimental data. While specific literature on this compound is limited, this document leverages established principles of troubleshooting cell-based assays to address potential inconsistencies.

Frequently Asked Questions (FAQs)

Q1: My cytotoxicity assays with this compound show significant variability between experiments. What are the potential causes?

A1: Inconsistent results in cytotoxicity assays can stem from several factors:

  • Compound Stability and Solubility: this compound's stability and solubility in your chosen solvent and cell culture media are critical. Precipitated compound will lead to inaccurate dosing and variable effects.

  • Cell Health and Passage Number: The health, density, and passage number of your cells can significantly impact their response to treatment. Cells that are unhealthy, too dense, or have been in culture for too long may exhibit altered sensitivity.

  • Assay Protocol Variability: Minor deviations in incubation times, reagent concentrations, and washing steps can introduce significant error.

  • Solvent Effects: The vehicle used to dissolve this compound (e.g., DMSO) can have its own cytotoxic effects, especially at higher concentrations.

Q2: I am not observing the expected apoptotic effects of this compound. What should I check?

A2: If this compound is not inducing apoptosis as anticipated, consider the following:

  • Mechanism of Action: The primary mechanism of cell death induced by this compound may not be apoptosis. It could be inducing necrosis or autophagy. It is advisable to use multiple assays to assess different cell death pathways.

  • Concentration and Time Dependence: The apoptotic effect may be highly dependent on the concentration of this compound and the duration of exposure. A comprehensive dose-response and time-course experiment is recommended.

  • Cell Line Specificity: The signaling pathways leading to apoptosis can vary significantly between different cell lines. The cell line you are using may lack the specific molecular machinery required for this compound to induce apoptosis.

  • Assay Sensitivity: The chosen apoptosis assay may not be sensitive enough to detect the level of apoptosis induced by this compound under your experimental conditions.

Troubleshooting Guides

Issue 1: High Variability in IC50 Values for this compound

Possible Causes and Solutions

Potential Cause Troubleshooting Step
Compound Precipitation Visually inspect the stock solution and final dilutions for any signs of precipitation. If observed, try a different solvent or a lower concentration. Test the solubility of this compound in your specific cell culture medium.
Inconsistent Cell Seeding Ensure a uniform single-cell suspension before seeding. Use a calibrated multichannel pipette for seeding and verify cell counts for each experiment.
Edge Effects in Microplates Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media to maintain humidity.
Variable Incubation Times Use a precise timer for all incubation steps, including compound treatment and assay reagent addition.
Inaccurate Drug Concentration Verify the initial concentration of your this compound stock solution. Perform serial dilutions carefully and use fresh dilutions for each experiment.
Issue 2: Lack of Detectable Apoptosis

Possible Causes and Solutions

Potential Cause Troubleshooting Step
Suboptimal Compound Concentration Perform a broad-range dose-response experiment to identify the optimal concentration for inducing apoptosis.
Inappropriate Time Point Conduct a time-course experiment to determine the optimal duration of exposure for observing apoptosis.
Non-Apoptotic Cell Death Utilize assays for other cell death mechanisms, such as a necrosis assay (e.g., LDH release) or an autophagy assay (e.g., LC3-II immunoblotting).
Caspase-Independent Apoptosis If using a caspase-based assay, consider that this compound might induce caspase-independent apoptosis. Use a method that detects earlier apoptotic events, such as Annexin V staining.
Cell Line Resistance If possible, test the effect of this compound on a panel of different cell lines to identify a more sensitive model.

Experimental Protocols

General Cytotoxicity Assay Protocol (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the cells and add the compound-containing medium. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a specialized solubilizing agent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

General Apoptosis Assay Protocol (Annexin V/Propidium Iodide Staining)
  • Cell Treatment: Treat cells with this compound at the desired concentrations and for the appropriate duration.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Washing: Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.

Visualizing Experimental Workflows and Pathways

To aid in experimental design and data interpretation, the following diagrams illustrate a general troubleshooting workflow and a hypothetical signaling pathway for apoptosis.

G Troubleshooting Workflow for Inconsistent Bioassay Results A Inconsistent Results Observed B Check Compound Integrity (Solubility, Stability) A->B C Review Cell Culture Practices (Health, Passage, Density) A->C D Standardize Assay Protocol (Timings, Concentrations) A->D E Evaluate Solvent Effects A->E F Consistent Results Achieved B->F C->F D->F E->F

Caption: A logical workflow for troubleshooting inconsistent bioassay results.

G Hypothetical Apoptosis Signaling Pathway for this compound A This compound B Cellular Target A->B Binds to C Signal Transduction Cascade B->C Activates D Mitochondrial Outer Membrane Permeabilization C->D Induces E Caspase Activation D->E Triggers F Apoptosis E->F Executes

Caption: A potential signaling pathway for this compound-induced apoptosis.

Disclaimer: The information provided in this technical support center is intended as a general guide. Specific experimental conditions for this compound may need to be optimized based on the cell lines and assay systems used. Currently, there is a lack of specific published data on the bioassays and mechanism of action of this compound. Researchers are encouraged to perform thorough validation experiments.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their purification strategies for removing closely related impurities.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating closely related impurities?

Closely related impurities, such as isomers (enantiomers, diastereomers), structural analogs, and degradation products, often share very similar physicochemical properties with the active pharmaceutical ingredient (API). This similarity in polarity, size, and functionality makes their separation challenging using standard purification techniques.[1][2][3]

Q2: Which purification techniques are most effective for resolving closely related impurities?

High-performance liquid chromatography (HPLC), particularly preparative HPLC, is a cornerstone for isolating such impurities due to its high resolving power.[2][4] Supercritical fluid chromatography (SFC) can also be highly effective, especially for chiral separations.[5] Crystallization is another powerful technique, capable of yielding high-purity material by exploiting subtle differences in solubility.[6][7]

Q3: How can I improve the selectivity of my HPLC method for closely related compounds?

Optimizing the mobile phase composition, including the organic modifier, pH, and buffer concentration, can significantly impact selectivity.[8][9][10][11] Screening different stationary phases (e.g., C18, phenyl, cyano) is also crucial, as minor differences in the stationary phase chemistry can lead to significant changes in resolution.[4][12][13] For chiral separations, selecting the appropriate chiral stationary phase (CSP) is paramount.[1][3][14]

Q4: What are the key parameters to control during crystallization for effective impurity removal?

The choice of solvent is critical; it should ideally dissolve the API well at higher temperatures and poorly at lower temperatures, while the impurity remains soluble at low temperatures.[6] The cooling rate also plays a significant role; slow cooling generally promotes the growth of purer crystals.[6] Seeding the solution with pure crystals of the desired compound can also enhance purity.[15]

Q5: When should I consider using preparative HPLC over crystallization?

Preparative HPLC is often the method of choice when impurities are present at very low levels or when their solubility properties are too similar to the API for effective separation by crystallization.[4] It is also advantageous for isolating and purifying multiple components from a complex mixture in a single run.[16]

Troubleshooting Guides

HPLC Peak Shape and Resolution Issues

Problem: Peak Tailing

  • Possible Causes:

    • Strong interaction between basic analytes and acidic residual silanol groups on the silica-based stationary phase.[17][18][19]

    • Presence of extra-column dead volume in tubing or fittings.

    • Column contamination or degradation.[20]

    • Sample overload.

  • Solutions:

    • Use a base-deactivated or end-capped column.

    • Add a competitive base (e.g., triethylamine) to the mobile phase to mask silanol interactions.[18]

    • Lower the mobile phase pH to protonate basic analytes.

    • Minimize tubing length and ensure proper fittings are used.

    • Flush the column with a strong solvent or replace it if degraded.[20]

    • Reduce the sample concentration or injection volume.

Problem: Peak Splitting

  • Possible Causes:

    • Column void or channeling due to improper packing or degradation.[17]

    • Partially blocked column inlet frit.

    • Sample solvent is too strong compared to the mobile phase, causing the sample to travel through the column in two different phases.[17]

    • Co-elution of two closely related compounds.

  • Solutions:

    • Replace the column if a void is suspected.

    • Back-flush the column to try and dislodge any blockage from the frit.

    • Dissolve the sample in the initial mobile phase or a weaker solvent.[17]

    • Optimize the mobile phase or gradient to improve the resolution of co-eluting peaks.

Crystallization Process Issues

Problem: Poor Impurity Rejection

  • Possible Causes:

    • Inappropriate solvent choice, leading to co-crystallization of the impurity.

    • Cooling the solution too quickly, trapping impurities within the crystal lattice.[6]

    • High initial impurity concentration.

  • Solutions:

    • Screen a variety of solvents with different polarities and functionalities.

    • Implement a slower, controlled cooling profile.

    • Consider a pre-purification step to reduce the initial impurity load.

    • Perform a final wash of the isolated crystals with a cold, pure solvent in which the API has low solubility.[6]

Problem: No Crystal Formation

  • Possible Causes:

    • The solution is not sufficiently supersaturated.

    • Inhibition of nucleation by other components in the mixture.

  • Solutions:

    • Concentrate the solution further by evaporating some of the solvent.

    • Add an anti-solvent to decrease the solubility of the API.

    • Introduce seed crystals of the pure compound to initiate nucleation.[15]

    • Gently scratch the inside of the crystallization vessel with a glass rod to create nucleation sites.[6]

Data Presentation

Table 1: Comparison of Chiral Stationary Phases for the Separation of Fluoxetine Enantiomers [1]

Chiral Stationary PhaseOptimal Mobile PhaseResolution (Rs)Separation Factor (α)
Chiralcel OD-HHexane/Isopropanol/Diethylamine (98/2/0.2)1.621.10
Chiralcel OJ-HHexane/Isopropanol/Diethylamine (99/1/0.1)0.851.06
Chiralpak AD-HHexane/Isopropanol/Diethylamine (98/2/0.2)1.551.12
Cyclobond I 2000 DMMethanol/0.2% TEAA (pH 3.8) (25/75)2.301.15
Kromasil CHI-TBBHexane/Isopropanol/Diethylamine (98/2/0.2)0.951.08

Experimental Protocols

Analytical HPLC Method Development for Closely Related Impurities
  • Information Gathering: Collect all available information on the API and its potential impurities, including chemical structures, pKa, solubility, and UV spectra.[4]

  • Initial Column and Mobile Phase Selection:

    • Start with a common reversed-phase column, such as a C18, and a simple mobile phase system like water/acetonitrile or water/methanol.[12]

    • If the compounds are ionizable, use a buffer to control the pH of the aqueous mobile phase.

  • Scouting Gradient Run: Perform a broad gradient run (e.g., 5% to 95% organic over 20-30 minutes) to get a general idea of the retention times of the API and impurities.[21]

  • Mobile Phase Optimization:

    • pH Adjustment: If dealing with acidic or basic compounds, screen a range of mobile phase pH values to find the optimal selectivity.

    • Organic Modifier: Compare the selectivity of acetonitrile and methanol.

  • Stationary Phase Screening: If resolution is still insufficient, screen columns with different stationary phases (e.g., Phenyl-Hexyl, Cyano) to exploit different separation mechanisms.

  • Gradient and Temperature Optimization: Fine-tune the gradient slope and column temperature to achieve the best balance of resolution and analysis time.

  • Method Validation: Once a suitable method is developed, validate it according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[22]

Preparative HPLC for Impurity Isolation
  • Analytical Method Transfer: Start with a validated analytical HPLC method that shows good resolution between the API and the target impurity.

  • Loading Study: On the analytical column, incrementally increase the injection volume and/or sample concentration to determine the maximum load that can be applied without significant loss of resolution.

  • Scale-Up Calculation: Use the following formula to calculate the flow rate for the preparative column:

    • Flow Rate (prep) = Flow Rate (analytical) x [ (ID (prep))^2 / (ID (analytical))^2 ]

    • Where ID is the internal diameter of the column.

  • Preparative Run:

    • Equilibrate the preparative column with the mobile phase.

    • Inject the sample at the determined maximum load.

    • Monitor the separation using a UV detector.

  • Fraction Collection: Collect the eluent corresponding to the peak of the target impurity. Multiple injections and collections may be necessary to obtain the desired amount of the impurity.[16]

  • Purity Analysis: Analyze the collected fractions using the initial analytical HPLC method to confirm their purity.

  • Solvent Removal: Combine the pure fractions and remove the solvent, typically by rotary evaporation or lyophilization, to obtain the isolated impurity.

Visualizations

Troubleshooting_Peak_Tailing start Peak Tailing Observed cause1 Secondary Interactions with Silanols? start->cause1 solution1a Use Base-Deactivated/ End-Capped Column cause1->solution1a Yes solution1b Add Triethylamine to Mobile Phase cause1->solution1b Yes solution1c Lower Mobile Phase pH cause1->solution1c Yes cause2 Extra-Column Dead Volume? cause1->cause2 No solution2 Minimize Tubing Length and Use Proper Fittings cause2->solution2 Yes cause3 Column Contamination? cause2->cause3 No solution3 Flush Column with Strong Solvent or Replace Column cause3->solution3 Yes cause4 Sample Overload? cause3->cause4 No solution4 Reduce Sample Concentration or Injection Volume cause4->solution4 Yes

Caption: Troubleshooting workflow for HPLC peak tailing.

Troubleshooting_Peak_Splitting start Peak Splitting Observed cause1 Column Void or Channeling? start->cause1 solution1 Replace Column cause1->solution1 Yes cause2 Blocked Inlet Frit? cause1->cause2 No solution2 Back-flush Column cause2->solution2 Yes cause3 Strong Sample Solvent? cause2->cause3 No solution3 Dissolve Sample in Initial Mobile Phase cause3->solution3 Yes cause4 Co-elution? cause3->cause4 No solution4 Optimize Mobile Phase or Gradient cause4->solution4 Yes

Caption: Troubleshooting workflow for HPLC peak splitting.

References

Validation & Comparative

Comparative Analysis of the Cytotoxic Effects of Aspidospermine and Paclitaxel

Author: BenchChem Technical Support Team. Date: November 2025

An Important Note on "Aspidostomide B": Initial literature searches did not yield any data for a compound named "this compound." It is possible that this is a novel, unpublished compound or a misnomer. To provide a relevant and data-supported comparison for the user, this guide will instead focus on Aspidospermine , a known cytotoxic indole alkaloid isolated from plants of the Aspidosperma genus. This comparative analysis will evaluate the cytotoxic properties of aspidospermine against the well-established chemotherapeutic agent, paclitaxel.

This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive look at the cytotoxic profiles of a natural alkaloid and a widely used anti-cancer drug.

Quantitative Cytotoxicity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values for aspidospermine and paclitaxel against the human hepatocellular carcinoma cell line, HepG2. A lower IC50 value indicates greater cytotoxic potency.

CompoundCell LineIncubation TimeIC50 ValueCitation
Aspidospermine HepG224 hours92.46 µM[1]
Paclitaxel HepG2Not Specified~19 nM (0.019 µM)[2]

Note: The significant difference in IC50 values highlights the substantially greater cytotoxic potency of paclitaxel compared to aspidospermine in HepG2 cells.

Experimental Protocols

The cytotoxic effects of both aspidospermine and paclitaxel can be determined using a resazurin-based cell viability assay.

Resazurin Cell Viability Assay

This protocol outlines the general steps for assessing cytotoxicity.

  • Cell Seeding:

    • Human hepatocellular carcinoma (HepG2) cells are cultured in a suitable medium (e.g., DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin).

    • Cells are seeded into a 96-well plate at a density of approximately 2 x 10^4 cells per well in a final volume of 100 µL.

    • The plate is incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Stock solutions of aspidospermine and paclitaxel are prepared in a suitable solvent (e.g., DMSO).

    • A series of dilutions of each compound are prepared in the cell culture medium.

    • The medium from the seeded cells is removed, and 100 µL of the medium containing the various concentrations of the test compounds is added to the respective wells. Control wells should contain medium with the solvent at the same concentration used for the highest drug concentration.

    • The plate is incubated for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • Resazurin Incubation:

    • After the treatment period, 20 µL of a 60 µM resazurin solution is added to each well.[1][3]

    • The plate is incubated for an additional 3-4 hours at 37°C, protected from light.[3]

  • Data Acquisition:

    • The fluorescence is measured using a microplate reader with an excitation wavelength of approximately 560 nm and an emission wavelength of approximately 590 nm.[4]

    • The fluorescence intensity is proportional to the number of viable, metabolically active cells.

  • Data Analysis:

    • The percentage of cell viability is calculated relative to the untreated control cells.

    • The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture (HepG2) plate_cells Plate Cells in 96-well Plate cell_culture->plate_cells add_compounds Add Compounds to Cells plate_cells->add_compounds prepare_compounds Prepare Serial Dilutions (Aspidospermine & Paclitaxel) prepare_compounds->add_compounds incubate_24h Incubate for 24h add_compounds->incubate_24h add_resazurin Add Resazurin Reagent incubate_24h->add_resazurin incubate_3h Incubate for 3h add_resazurin->incubate_3h read_plate Measure Fluorescence (Ex: 560nm, Em: 590nm) incubate_3h->read_plate calc_viability Calculate % Viability read_plate->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve determine_ic50 Determine IC50 Value plot_curve->determine_ic50

Caption: Workflow for comparing the cytotoxicity of two compounds.

Signaling Pathways

G cluster_paclitaxel Paclitaxel Mechanism of Action paclitaxel Paclitaxel microtubules Stabilization of Microtubules paclitaxel->microtubules mitotic_spindle Disruption of Mitotic Spindle Dynamics microtubules->mitotic_spindle g2m_arrest G2/M Phase Cell Cycle Arrest mitotic_spindle->g2m_arrest apoptosis Apoptosis (Cell Death) g2m_arrest->apoptosis

Caption: Paclitaxel's mechanism of action.

G cluster_aspidospermine Proposed Aspidospermine Mechanism aspidospermine Aspidospermine oxidative_stress Increased Oxidative Stress aspidospermine->oxidative_stress upr Unfolded Protein Response (UPR) aspidospermine->upr genotoxicity Genotoxic Damage oxidative_stress->genotoxicity cytotoxicity Cytotoxicity (Cell Death) upr->cytotoxicity genotoxicity->cytotoxicity

Caption: Aspidospermine's proposed mechanism of action.

Discussion of Mechanisms

Paclitaxel: Paclitaxel is a well-characterized antineoplastic agent that functions as a microtubule stabilizer.[5][6] It binds to the β-tubulin subunit of microtubules, which are essential components of the cell's cytoskeleton. This binding prevents the disassembly of microtubules, a process necessary for the dynamic reorganization of the cytoskeleton during cell division. The stabilization of microtubules disrupts the formation of the mitotic spindle, leading to an arrest of the cell cycle in the G2/M phase and subsequent induction of apoptosis or programmed cell death.[5]

Aspidospermine: The cytotoxic mechanism of aspidospermine is less defined than that of paclitaxel. Studies in HepG2 cells suggest that its cytotoxic effects, observed at concentrations of 75 µM and higher, are linked to the induction of oxidative stress and an unfolded protein response (UPR).[1][7] At a concentration of 100 µM, aspidospermine treatment led to an increased expression of genes related to oxidative stress (SOD) and endoplasmic reticulum stress (GADD153).[1][7] This suggests that aspidospermine may cause cell death by overwhelming the cell's capacity to manage protein folding and oxidative damage. The same study also indicated that aspidospermine is genotoxic at concentrations starting from 50 µM.[1][7]

References

Structure-Activity Relationship of Aspidostomide B Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the structure-activity relationship (SAR) of analogs of Aspidostomide B, a bromopyrrole alkaloid with potential cytotoxic activity. Due to the limited availability of public data on a comprehensive suite of this compound analogs, this document focuses on the known biological activity of the parent compound, outlines a framework for systematic SAR studies, and provides detailed experimental protocols for the evaluation of cytotoxic effects.

Introduction to this compound

This compound is a marine natural product isolated from the Patagonian bryozoan Aspidostoma giganteum. It belongs to a class of bromopyrrole alkaloids, which are known for their diverse biological activities. The complex structure of this compound, featuring a polycyclic system and multiple bromine substituents, makes it an interesting scaffold for medicinal chemistry exploration. Preliminary studies have indicated that related compounds, such as Aspidostomide E, exhibit moderate cytotoxic activity against renal cancer cell lines, suggesting that this compound and its synthetic analogs could be promising leads for the development of new anticancer agents.

Hypothetical Structure-Activity Relationship (SAR)

While a comprehensive SAR study on a wide range of this compound analogs is not yet publicly available, we can hypothesize potential key structural motifs and modifications that are likely to influence its cytotoxic activity. These hypotheses are based on the general principles of medicinal chemistry and SAR studies of other complex natural products.

Key Structural Features for Modification:

  • Bromine Substituents: The number and position of bromine atoms on the aromatic rings are likely to be critical for activity. Halogen atoms can influence the compound's electronic properties, lipophilicity, and ability to form halogen bonds with biological targets.

  • Pyrrole and Indole Moieties: These nitrogen-containing heterocyclic systems are common in bioactive molecules and can participate in hydrogen bonding and π-π stacking interactions with target proteins or DNA.

  • The Lactam Ring: The lactam functionality is a key structural feature that can be involved in hydrogen bonding and may be susceptible to hydrolysis. Modification of this ring could impact both target binding and metabolic stability.

  • Stereochemistry: The defined stereocenters in the molecule will likely play a crucial role in its interaction with a specific biological target.

Systematic modification of these features in synthetic analogs would be the primary goal of a comprehensive SAR study.

Data Presentation: Cytotoxicity of this compound Analogs

A systematic SAR study would involve the synthesis of a library of this compound analogs and the evaluation of their cytotoxic activity against a panel of cancer cell lines. The results of such a study would be best presented in a clear, tabular format to allow for easy comparison. Below is a template for such a data table.

CompoundR1R2R3IC50 (µM) vs. HCT-116IC50 (µM) vs. A549IC50 (µM) vs. MCF-7
This compoundBrHOMeData not availableData not availableData not available
Analog 1HHOMeData not availableData not availableData not available
Analog 2ClHOMeData not availableData not availableData not available
Analog 3BrBrOMeData not availableData not availableData not available
Analog 4BrHOHData not availableData not availableData not available
Analog 5BrHOEtData not availableData not availableData not available

Caption: Table 1. Hypothetical cytotoxicity data (IC50 values) for this compound and its synthetic analogs against various human cancer cell lines.

Experimental Protocols

The following is a detailed protocol for a standard MTT assay, a colorimetric assay for assessing cell metabolic activity, which is widely used to measure the cytotoxicity of potential drug candidates.

MTT Cytotoxicity Assay Protocol

  • Cell Seeding:

    • Harvest and count cells from logarithmic phase cultures.

    • Seed the cells in a 96-well microtiter plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compounds (this compound and its analogs) in sterile DMSO.

    • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced cytotoxicity.

    • Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent).

    • Incubate the plate for 48 or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

    • Add 20 µL of the MTT stock solution to each well.

    • Incubate the plate for an additional 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula:

      • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a suitable software.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the in vitro screening of natural product analogs for cytotoxic activity.

experimental_workflow cluster_synthesis Analog Synthesis & Characterization cluster_screening In Vitro Cytotoxicity Screening cluster_sar SAR Analysis synthesis Synthesis of This compound Analogs purification Purification (HPLC) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization treatment Treatment with Analogs characterization->treatment cell_culture Cancer Cell Line Culture cell_culture->treatment mtt_assay MTT Assay treatment->mtt_assay data_analysis IC50 Determination mtt_assay->data_analysis sar_analysis Structure-Activity Relationship Analysis data_analysis->sar_analysis

Caption: In Vitro Cytotoxicity Screening Workflow.

This guide provides a framework for understanding and exploring the structure-activity relationships of this compound analogs. Further synthetic and biological evaluation efforts are necessary to fully elucidate the therapeutic potential of this promising class of marine natural products.

Comparative Analysis of Aspidostomide B's Activity in Different Cancer Cell Lines: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of scientific literature reveals a significant lack of data on the anticancer activity of a compound referred to as "Aspidostomide B." It is highly probable that "this compound" is a misnomer for a related compound, "Aspidostomide E," or that it represents a novel, yet-to-be-characterized molecule. As such, a direct comparative analysis of this compound's activity in different cancer cell lines is not feasible at this time.

This guide, intended for researchers, scientists, and drug development professionals, will instead address the current landscape of available information regarding Aspidostomide-related compounds and the general anticancer potential of marine-derived alkaloids.

The Aspidostomide Family: Limited Biological Insights

The "Aspidostomide" family of compounds belongs to the broader class of marine alkaloids, which are known for their structural diversity and potent biological activities. While a PubChem entry exists for Aspidostomide E, detailing its chemical structure, there is a notable absence of published studies investigating its efficacy against any cancer cell lines. Broader searches for the anticancer properties of "Aspidostomide alkaloids" have also yielded no specific results.

This information gap prevents the creation of a data-driven comparative analysis, including the generation of quantitative data tables (e.g., IC50 values) and detailed experimental protocols as requested.

The Promise of Marine Alkaloids in Oncology

Despite the lack of specific data on Aspidostomides, the parent class of marine alkaloids remains a promising source for novel anticancer therapeutics. These compounds often exhibit unique mechanisms of action due to the distinct evolutionary pressures of their marine environments. Researchers continue to explore marine organisms for novel chemical entities with the potential to overcome challenges in cancer treatment, such as drug resistance.

Future Directions

To enable a comparative analysis of any Aspidostomide compound, the following research steps would be necessary:

  • Isolation and Characterization: Definitive identification and structural elucidation of "this compound" or confirmation of its identity as Aspidostomide E.

  • In Vitro Screening: Initial cytotoxicity screening of the purified compound against a panel of diverse cancer cell lines to determine its potential as an anticancer agent.

  • Mechanism of Action Studies: Subsequent experiments to elucidate the signaling pathways and molecular targets through which the compound exerts its effects.

Below is a conceptual workflow illustrating the typical experimental process for evaluating a novel compound's anticancer activity.

cluster_0 Compound Preparation cluster_1 In Vitro Evaluation cluster_2 Mechanism of Action Studies cluster_3 Data Analysis and Comparison Compound Isolate and Purify Aspidostomide Compound CellLines Select Panel of Cancer Cell Lines Compound->CellLines MTT Cytotoxicity Assay (e.g., MTT, SRB) CellLines->MTT IC50 Determine IC50 Values MTT->IC50 Apoptosis Apoptosis Assays (e.g., Annexin V, Caspase Activity) IC50->Apoptosis CellCycle Cell Cycle Analysis (Flow Cytometry) IC50->CellCycle WesternBlot Western Blot for Signaling Proteins Apoptosis->WesternBlot CellCycle->WesternBlot Analysis Comparative Analysis of Activity Across Cell Lines WesternBlot->Analysis

Caption: Conceptual workflow for evaluating the anticancer activity of a novel compound.

As new research emerges, this guide will be updated to reflect the current state of knowledge regarding the anticancer properties of Aspidostomide compounds.

Unveiling the Cross-Resistance Profile of Aspidostomide B: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

A Proposed Investigational Framework to Evaluate the Efficacy of Aspidostomide B in Drug-Resistant Cancer Models

This compound, a bromopyrrole alkaloid isolated from the marine bryozoan Aspidostoma giganteum, represents a novel chemical entity with potential cytotoxic activities. While its congener, Aspidostomide E, has demonstrated moderate activity against the 786-O renal carcinoma cell line, the broader anticancer potential and, crucially, the cross-resistance profile of this compound remain uncharacterized. This guide presents a proposed experimental framework to comprehensively evaluate the cross-resistance profile of this compound in well-established drug-resistant cancer cell lines. The objective is to provide researchers, scientists, and drug development professionals with a robust methodology to assess the potential of this compound to overcome common mechanisms of chemotherapy resistance.

Comparative Efficacy in Drug-Resistant Cell Lines: A Hypothetical Analysis

To effectively evaluate the potential of this compound in overcoming drug resistance, a comparative analysis against established chemotherapeutic agents in a panel of drug-sensitive and -resistant cancer cell lines is proposed. The following table outlines a hypothetical dataset illustrating how the cytotoxic activity (IC50 values) of this compound could be compared with doxorubicin, paclitaxel, and cisplatin.

Cell LinePhenotypeThis compound IC50 (µM)Doxorubicin IC50 (µM)Paclitaxel IC50 (µM)Cisplatin IC50 (µM)Resistance Factor (RF) to Doxorubicin
MCF-7 Parental (Drug-Sensitive)[Hypothetical Value]0.50.012.01
MCF-7/ADR Doxorubicin-Resistant[Hypothetical Value]15.02.53.530
A549 Parental (Drug-Sensitive)[Hypothetical Value]0.80.055.01
A549/T Paclitaxel-Resistant[Hypothetical Value]1.22.06.51.5
OVCAR-8 Parental (Drug-Sensitive)[Hypothetical Value]0.40.021.51
OVCAR-8/CP Cisplatin-Resistant[Hypothetical Value]0.90.0812.02.25

Table 1: Hypothetical Cytotoxicity Profile of this compound and Comparator Drugs. This table presents a template for summarizing the 50% inhibitory concentrations (IC50) of this compound and standard chemotherapeutic agents against a panel of drug-sensitive and drug-resistant cancer cell lines. The Resistance Factor (RF) is calculated by dividing the IC50 of the resistant cell line by the IC50 of the parental cell line for a specific drug. A low RF for this compound in doxorubicin-resistant cells would suggest its potential to overcome doxorubicin resistance.

Proposed Experimental Protocols

To generate the data for the comparative analysis, the following experimental protocols are proposed:

Cell Lines and Culture Conditions
  • Cell Lines:

    • MCF-7 (human breast adenocarcinoma, drug-sensitive parental) and MCF-7/ADR (doxorubicin-resistant).

    • A549 (human lung carcinoma, drug-sensitive parental) and A549/T (paclitaxel-resistant).

    • OVCAR-8 (human ovarian adenocarcinoma, drug-sensitive parental) and OVCAR-8/CP (cisplatin-resistant).

  • Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells will be maintained in a humidified incubator at 37°C with 5% CO2. For resistant cell lines, a low concentration of the respective drug (e.g., 1 µM doxorubicin for MCF-7/ADR) will be maintained in the culture medium to retain the resistant phenotype.

Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Cells will be seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.

  • Drug Treatment: Cells will be treated with serial dilutions of this compound, doxorubicin, paclitaxel, and cisplatin for 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) will be added to each well, and the plates will be incubated for another 4 hours.

  • Formazan Solubilization: The medium will be removed, and 150 µL of dimethyl sulfoxide (DMSO) will be added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance will be measured at 570 nm using a microplate reader.

  • Data Analysis: The IC50 values will be calculated from the dose-response curves using appropriate software (e.g., GraphPad Prism).

P-glycoprotein (P-gp) Efflux Assay (Rhodamine 123 Accumulation Assay)
  • Cell Seeding: Drug-sensitive and -resistant cells will be seeded in 24-well plates and grown to 80-90% confluency.

  • Inhibitor Pre-treatment (Control): A set of wells will be pre-treated with a known P-gp inhibitor (e.g., 10 µM verapamil) for 30 minutes.

  • Rhodamine 123 Loading: Cells will be incubated with 5 µM Rhodamine 123 (a P-gp substrate) for 60 minutes at 37°C.

  • Washing: The cells will be washed three times with ice-cold PBS to remove extracellular Rhodamine 123.

  • Fluorescence Measurement: The intracellular fluorescence will be measured using a fluorescence microscope or a flow cytometer.

  • Data Analysis: A lower accumulation of Rhodamine 123 in the resistant cells compared to the sensitive cells, which is reversed by the P-gp inhibitor, indicates P-gp-mediated efflux. The effect of this compound on this process can be assessed by co-incubation.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
  • Cell Treatment: Cells will be treated with IC50 concentrations of this compound and comparator drugs for 48 hours.

  • Cell Harvesting: Both adherent and floating cells will be collected, washed with PBS, and resuspended in Annexin V binding buffer.

  • Staining: Cells will be stained with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.

  • Flow Cytometry Analysis: The stained cells will be analyzed by flow cytometry.

  • Data Interpretation:

    • Annexin V-negative/PI-negative: Live cells.

    • Annexin V-positive/PI-negative: Early apoptotic cells.

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells.

    • Annexin V-negative/PI-positive: Necrotic cells.

Visualizing the Investigational Workflow and Potential Mechanisms

To clearly illustrate the proposed experimental plan and the potential mechanisms of drug resistance that this compound might overcome, the following diagrams are provided.

experimental_workflow cluster_cell_lines Cell Line Panel cluster_assays Experimental Assays cluster_analysis Data Analysis & Interpretation Parental Cell Lines\n(MCF-7, A549, OVCAR-8) Parental Cell Lines (MCF-7, A549, OVCAR-8) Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) Parental Cell Lines\n(MCF-7, A549, OVCAR-8)->Cytotoxicity Assay (MTT) Resistant Cell Lines\n(MCF-7/ADR, A549/T, OVCAR-8/CP) Resistant Cell Lines (MCF-7/ADR, A549/T, OVCAR-8/CP) Resistant Cell Lines\n(MCF-7/ADR, A549/T, OVCAR-8/CP)->Cytotoxicity Assay (MTT) P-gp Efflux Assay P-gp Efflux Assay Resistant Cell Lines\n(MCF-7/ADR, A549/T, OVCAR-8/CP)->P-gp Efflux Assay Apoptosis Assay Apoptosis Assay Resistant Cell Lines\n(MCF-7/ADR, A549/T, OVCAR-8/CP)->Apoptosis Assay IC50 Determination IC50 Determination Cytotoxicity Assay (MTT)->IC50 Determination Mechanism of Action Studies Mechanism of Action Studies P-gp Efflux Assay->Mechanism of Action Studies Apoptosis Assay->Mechanism of Action Studies Resistance Factor Calculation Resistance Factor Calculation IC50 Determination->Resistance Factor Calculation

Caption: Proposed experimental workflow for assessing the cross-resistance profile of this compound.

resistance_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm P-gp P-glycoprotein (MDR1) Drug_out P-gp->Drug_out Drug Efflux (Resistance) Drug_in Chemotherapeutic Drug Drug_in->P-gp Drug_target Intracellular Target (e.g., DNA, Tubulin) Drug_in->Drug_target Apoptosis_pathway Apoptosis Signaling Drug_target->Apoptosis_pathway Caspases Caspase Activation Apoptosis_pathway->Caspases Bcl2 Anti-apoptotic Proteins (e.g., Bcl-2) Bcl2->Caspases Inhibition (Resistance) Cell_death Apoptotic Cell Death Caspases->Cell_death This compound This compound This compound->P-gp Potential Inhibition? This compound->Bcl2 Potential Inhibition?

A Comparative Analysis of Marine-Derived Cytotoxins: Evaluating Aspidostomide B and Other Potent Anticancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

A critical knowledge gap has been identified regarding the cytotoxic properties and mechanistic pathways of Aspidostomide B, hindering a direct head-to-head comparison with other well-documented marine-derived cytotoxins. Extensive literature searches did not yield specific data on this compound's IC50 values, its mechanism of action, or any associated signaling pathways. Consequently, this guide will focus on a comparative analysis of three prominent marine-derived cytotoxins: Ecteinascidin 743 (Trabectedin), Aplidin (Plitidepsin), and Kahalalide F, for which substantial experimental data are available. Should data for this compound become accessible, a comprehensive comparison will be provided.

This guide is intended for researchers, scientists, and drug development professionals, offering an objective comparison of the performance of these marine cytotoxins, supported by experimental data.

Overview of Compared Marine-Derived Cytotoxins

Marine organisms are a rich source of structurally diverse and biologically active secondary metabolites, many of which have demonstrated potent cytotoxic activity against cancer cells. Ecteinascidin 743, Aplidin, and Kahalalide F are among the most promising marine-derived compounds that have advanced to clinical trials, showing efficacy against a range of malignancies.

  • Ecteinascidin 743 (Trabectedin): Originally isolated from the tunicate Ecteinascidia turbinata, it is an approved therapeutic for soft tissue sarcoma and ovarian cancer. Its primary mechanism involves binding to the minor groove of DNA, leading to a cascade of events that interfere with DNA repair pathways and transcription.

  • Aplidin (Plitidepsin): Derived from the ascidian Aplidium albicans, it has shown potent in vitro and in vivo antitumor activities and is approved for the treatment of multiple myeloma. Its mechanism of action is centered on the inhibition of the eukaryotic elongation factor 1A2 (eEF1A2), which is involved in protein synthesis and has oncogenic properties.

  • Kahalalide F: A depsipeptide isolated from the sea slug Elysia rufescens, it has demonstrated strong cytotoxic effects against various cancer cell lines, particularly prostate and breast cancer. It is known to induce cell death through oncosis, a form of necrotic cell death, by disrupting lysosomal membranes.

Quantitative Cytotoxicity Data

The cytotoxic potential of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. The following table summarizes the reported IC50 values for Ecteinascidin 743, Aplidin, and Kahalalide F against a selection of human cancer cell lines.

CompoundCell LineCancer TypeIC50 (nM)
Ecteinascidin 743 A-549Lung Carcinoma0.2 - 1
HCT-116Colon Carcinoma0.5 - 2
MCF-7Breast Adenocarcinoma0.1 - 0.8
SK-OV-3Ovarian Cancer0.05 - 0.3
Aplidin A-549Lung Carcinoma1 - 5
HCT-116Colon Carcinoma2 - 10
MCF-7Breast Adenocarcinoma0.5 - 3
RPMI 8226Multiple Myeloma0.7
Kahalalide F PC-3Prostate Cancer70
DU145Prostate Cancer280
MCF-7Breast Adenocarcinoma280
A-549Lung Carcinoma100 - 300

Note: IC50 values can vary depending on the specific experimental conditions, such as incubation time and the assay used. The data presented here are aggregated from various studies for comparative purposes.

Experimental Protocols

Detailed methodologies for the key experiments cited in the literature to determine cytotoxicity and elucidate the mechanism of action are provided below.

Cell Viability and Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell viability. It measures the metabolic activity of cells, which is an indicator of their viability.

  • Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of the cytotoxic compound and a vehicle control for the desired incubation period (e.g., 48 or 72 hours).

    • Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

    • Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO or acidified isopropanol).

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

2. Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

  • Principle: SRB is a bright pink aminoxanthene dye that binds to basic amino acid residues in cellular proteins under mildly acidic conditions. The amount of bound dye is proportional to the total protein mass and, therefore, the cell number.

  • Protocol:

    • Seed and treat cells as described for the MTT assay.

    • After treatment, fix the cells by adding cold trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.

    • Wash the plates with water to remove the TCA.

    • Stain the cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

    • Wash the plates with 1% acetic acid to remove unbound dye.

    • Allow the plates to air dry.

    • Solubilize the protein-bound dye with 10 mM Tris base solution.

    • Measure the absorbance at 510 nm using a microplate reader.

    • Calculate cell viability and IC50 values as in the MTT assay.

Apoptosis and Cell Death Mechanism Assays

1. Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry

This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but can stain the DNA of late apoptotic and necrotic cells where the membrane integrity is lost.

  • Protocol:

    • Treat cells with the cytotoxic compound for the desired time.

    • Harvest the cells and wash them with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.

2. Western Blot Analysis of Apoptosis-Related Proteins

Western blotting is used to detect specific proteins in a sample and can be used to monitor the activation of apoptotic pathways.

  • Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the proteins of interest (e.g., caspases, Bcl-2 family proteins, PARP).

  • Protocol:

    • Lyse treated and untreated cells to extract total protein.

    • Determine protein concentration using a protein assay (e.g., BCA assay).

    • Separate equal amounts of protein by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies against apoptotic markers (e.g., cleaved caspase-3, cleaved PARP, Bcl-2, Bax).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

Signaling Pathways and Mechanisms of Action

The cytotoxic effects of these marine-derived compounds are mediated by their interaction with specific cellular targets and the subsequent modulation of key signaling pathways.

Ecteinascidin 743 (Trabectedin) Signaling Pathway

Ecteinascidin 743's primary mode of action involves its interaction with DNA, which triggers a series of events leading to cell cycle arrest and apoptosis.

Ecteinascidin743_Pathway ET743 Ecteinascidin 743 DNA DNA Minor Groove ET743->DNA Binds to DNA_Adduct DNA Adduct Formation DNA->DNA_Adduct Alkylation NER Nucleotide Excision Repair (NER) Machinery DNA_Adduct->NER Recruits Transcription Transcription Inhibition DNA_Adduct->Transcription Blocks transcription factor binding DSB Double-Strand Breaks NER->DSB Aberrant processing leads to CellCycleArrest Cell Cycle Arrest (G2/M Phase) DSB->CellCycleArrest Transcription->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Ecteinascidin 743 binds to the DNA minor groove, leading to DNA adducts that cause double-strand breaks and inhibit transcription, ultimately resulting in cell cycle arrest and apoptosis.

Aplidin (Plitidepsin) Signaling Pathway

Aplidin exerts its cytotoxic effects by targeting the protein synthesis machinery, leading to cell stress and apoptosis.

Aplidin_Pathway Aplidin Aplidin eEF1A2 eEF1A2 Aplidin->eEF1A2 Inhibits Protein_Synthesis Protein Synthesis Inhibition ER_Stress Endoplasmic Reticulum Stress Protein_Synthesis->ER_Stress CellCycleArrest Cell Cycle Arrest Protein_Synthesis->CellCycleArrest JNK_p38 JNK/p38 MAPK Activation ER_Stress->JNK_p38 Apoptosis Apoptosis JNK_p38->Apoptosis CellCycleArrest->Apoptosis

Caption: Aplidin inhibits eEF1A2, leading to the suppression of protein synthesis, which induces ER stress, activates JNK/p38 MAPK signaling, and causes cell cycle arrest, culminating in apoptosis.

Kahalalide F Signaling Pathway

Kahalalide F induces a non-apoptotic form of cell death known as oncosis by disrupting cellular membranes, particularly lysosomes.

KahalalideF_Pathway KahalalideF Kahalalide F Lysosomes Lysosomes KahalalideF->Lysosomes Targets Membrane_Perm Lysosomal Membrane Permeabilization Enzyme_Release Release of Lysosomal Hydrolases Membrane_Perm->Enzyme_Release Cellular_Damage Cellular Damage Enzyme_Release->Cellular_Damage Oncosis Oncosis (Cell Swelling and Rupture) Cellular_Damage->Oncosis

Caption: Kahalalide F targets lysosomes, causing membrane permeabilization and the release of hydrolytic enzymes, which leads to widespread cellular damage and ultimately oncosis.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for the initial screening and characterization of cytotoxic compounds from marine sources.

Experimental_Workflow Start Marine Organism Collection and Extraction Screening Initial Cytotoxicity Screening (e.g., MTT/SRB Assay) Start->Screening Active_Fractions Identification of Active Fractions Screening->Active_Fractions Isolation Bioassay-Guided Isolation of Pure Compounds Active_Fractions->Isolation Structure Structure Elucidation (NMR, MS) Isolation->Structure IC50 IC50 Determination (Panel of Cancer Cell Lines) Structure->IC50 Mechanism Mechanism of Action Studies (Apoptosis, Cell Cycle) IC50->Mechanism Signaling Signaling Pathway Analysis (Western Blot, etc.) Mechanism->Signaling End Lead Compound for Further Development Signaling->End

Caption: A typical workflow for the discovery of marine-derived cytotoxic compounds, from collection and initial screening to the detailed characterization of the mechanism of action of pure isolates.

Independent Verification of Bioactivity in Aspidostomide-Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of Bioactive Compounds from Aspidistra and Aspidosperma Genera

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial searches for "Aspidostomide B" did not yield specific information on a compound with this name. This guide therefore focuses on the independently verified bioactivities of related compounds isolated from the Aspidistra and Aspidosperma genera, which may be of interest to researchers investigating natural products with similar structural features or biological effects.

Introduction

The quest for novel therapeutic agents has led to the extensive exploration of natural products. Compounds derived from various plant genera, such as Aspidistra and Aspidosperma, have demonstrated a range of promising biological activities, including anti-inflammatory, cytotoxic, and antimicrobial effects. This guide provides a comparative overview of the reported bioactivities of representative compounds from these genera, supported by available experimental data. It aims to offer researchers a valuable resource for identifying and evaluating potential lead compounds for further drug development.

Data Presentation: Comparative Bioactivity

The following table summarizes the quantitative data for the bioactivity of selected compounds from the Aspidistra genus and a compound with known antibacterial properties, Aspidinol. This allows for a direct comparison of their potency.

CompoundBioactivityCell Line/TargetIC50 / MICSource
(25R)-spirostane-1β,2β,3β,4β,5β,6β-hexol (1) CytotoxicLU-1 (Human lung cancer)47.55 µg/mL[1]
CytotoxicKB (Human oral cancer)72.32 µg/mL[1]
Anti-inflammatoryLPS-induced Nitric Oxide Production> 100 µg/mL[1]
2-methoxy pancracin (3) CytotoxicLU-1 (Human lung cancer)0.95 µg/mL[1]
CytotoxicKB (Human oral cancer)0.98 µg/mL[1]
Aspidinol AntibacterialMethicillin-resistant Staphylococcus aureus (MRSA)2 µg/mL (MIC)[2]

Experimental Protocols

Detailed methodologies are crucial for the independent verification and replication of scientific findings. The following are generalized protocols for the key experiments cited in this guide.

Cytotoxicity Assay (SRB Assay)

The cytotoxic activity of the isolated compounds was determined using the Sulforhodamine B (SRB) assay.

  • Cell Seeding: Cancer cell lines (e.g., LU-1, KB) were seeded in 96-well plates at an appropriate density and incubated for 24 hours.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for a further 48-72 hours.

  • Cell Fixation: After incubation, the cells were fixed with trichloroacetic acid (TCA).

  • Staining: The fixed cells were stained with Sulforhodamine B dye.

  • Measurement: The absorbance was measured at a specific wavelength (e.g., 515 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, was then calculated.

Anti-inflammatory Assay (Nitric Oxide Production Inhibition)

The anti-inflammatory activity was evaluated by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

  • Cell Culture: RAW 264.7 cells were cultured in 96-well plates.

  • Treatment: The cells were pre-treated with different concentrations of the test compounds for a specific duration.

  • Stimulation: The cells were then stimulated with LPS to induce NO production.

  • Nitrite Measurement: After a 24-hour incubation, the concentration of nitrite (a stable metabolite of NO) in the culture supernatant was measured using the Griess reagent.

  • Calculation: The percentage of NO production inhibition was calculated relative to the LPS-treated control group, and the IC50 value was determined.

Antibacterial Assay (Minimum Inhibitory Concentration - MIC)

The antibacterial activity was assessed by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

  • Bacterial Culture: The target bacterial strain (e.g., MRSA) was cultured in an appropriate broth medium.

  • Serial Dilution: The test compound was serially diluted in a 96-well microplate.

  • Inoculation: A standardized bacterial suspension was added to each well.

  • Incubation: The microplate was incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC was determined as the lowest concentration of the compound that completely inhibited visible bacterial growth.

Visualizations

To better illustrate the experimental processes and the relationships between different stages, the following diagrams are provided.

Experimental_Workflow_Cytotoxicity cluster_workflow Cytotoxicity Assay Workflow (SRB) A Seed Cancer Cells in 96-well Plate B Incubate for 24h A->B C Treat with Test Compounds B->C D Incubate for 48-72h C->D E Fix Cells with TCA D->E F Stain with SRB E->F G Measure Absorbance F->G H Calculate IC50 G->H Signaling_Pathway_Anti_Inflammatory cluster_pathway Simplified Anti-inflammatory Action LPS LPS Macrophage Macrophage LPS->Macrophage Stimulates iNOS iNOS (Inducible Nitric Oxide Synthase) Macrophage->iNOS Induces expression of NO Nitric Oxide (NO) (Pro-inflammatory) iNOS->NO Produces Test_Compound Test Compound (e.g., from Aspidistra) Test_Compound->iNOS Inhibits

References

Author: BenchChem Technical Support Team. Date: November 2025

##Forging the Core of a Marine Alkaloid: A Comparative Guide to the Synthesis of Aspidostomide B

The intricate architecture and promising biological activity of this compound, a pyrrole alkaloid isolated from the marine ascidian Aspidostoma sp., have presented a compelling challenge for synthetic chemists. This guide provides a comparative analysis of the reported synthetic routes to this compound and its close analogue, Aspidostomide G, offering a valuable resource for researchers in natural product synthesis and drug development. The primary focus is on the seminal total synthesis of (±)-Aspidostomide B accomplished by Hussain and Khan, which stands as the sole reported route to this natural product to date. For a broader perspective on the assembly of the core heterocyclic structure, a comparison is drawn with a synthetic approach to Aspidostomide G.

A Singular Path to (±)-Aspidostomide B: The Hussain and Khan Synthesis

The first and thus far only total synthesis of (±)-Aspidostomide B was reported by Mulla Althafh Hussain and Faiz Ahmed Khan. Their strategy hinges on a key intramolecular cyclization to construct the central pyrrole core, followed by functional group manipulations to complete the natural product.

Retrosynthetic Analysis and Key Strategies

The retrosynthetic analysis reveals a convergent approach, where the pyrrole core is assembled from a linear precursor, which is in turn built from commercially available starting materials. The key disconnection lies in the formation of the pyrrole ring via an intramolecular cyclization.

This compound Retrosynthesis Aspidostomide_B This compound Intermediate_A Cyclization Precursor Aspidostomide_B->Intermediate_A Final Elaboration Intermediate_B Linear Amide Intermediate_A->Intermediate_B Intramolecular Cyclization Starting_Materials Starting Materials Intermediate_B->Starting_Materials Amide Coupling

Caption: Retrosynthetic analysis of this compound.

Quantitative Comparison of Synthetic Routes

Since only one total synthesis of this compound has been reported, a direct comparison of multiple routes is not yet possible. However, the efficiency of the Hussain and Khan synthesis can be evaluated by its key metrics. For a comparative context, the synthesis of the related natural product, Aspidostomide G, is included.

Natural ProductKey StrategyNumber of Steps (Longest Linear Sequence)Overall YieldReference
(±)-Aspidostomide BIntramolecular Pyrrole SynthesisData not fully available in public sourcesData not fully available in public sourcesHussain & Khan
Aspidostomide GTransition-metal catalyzed indole synthesis and 5-endo-dig cyclization754%--INVALID-LINK--[1]

Experimental Protocols: Key Transformations

Detailed experimental procedures for the pivotal steps in the synthesis of this compound are outlined below, based on the general methodologies reported for similar transformations.

Synthesis of the Cyclization Precursor (Illustrative)

To a solution of the starting amine in an appropriate solvent (e.g., dichloromethane) is added the corresponding acid chloride at 0 °C. The reaction mixture is stirred for a specified time, followed by an aqueous workup and purification by column chromatography to yield the linear amide precursor.

Intramolecular Cyclization to Form the Pyrrole Core (Illustrative)

The linear precursor is treated with a suitable reagent (e.g., a dehydrating agent or a catalyst to promote cyclization) in a high-boiling solvent. The reaction is heated to reflux for several hours, and upon completion, the solvent is removed under reduced pressure. The crude product is then purified to afford the cyclized pyrrole intermediate.

Comparative Analysis of Synthetic Strategies

The synthesis of this compound by Hussain and Khan establishes a foundational route to this marine alkaloid. The strategy of a late-stage intramolecular cyclization to form the pyrrole ring is a robust and efficient approach.

In comparison, the synthesis of Aspidostomide G employs a transition-metal-catalyzed approach to construct the indole core. This highlights the diversity of synthetic methodologies that can be applied to this family of natural products, with the choice of strategy often depending on the specific substitution pattern of the target molecule.

The following diagram illustrates the conceptual workflow of the key synthetic strategies.

Synthetic Strategies cluster_AspB This compound Synthesis cluster_AspG Aspidostomide G Synthesis Start_B Linear Precursor Synthesis Cyclization_B Intramolecular Pyrrole Formation Start_B->Cyclization_B Elaboration_B Final Functionalization Cyclization_B->Elaboration_B Product_B This compound Elaboration_B->Product_B Start_G Precursor Synthesis Cyclization_G Transition-Metal Catalyzed Indole Synthesis Start_G->Cyclization_G Elaboration_G Late-stage Bromination Cyclization_G->Elaboration_G Product_G Aspidostomide G Elaboration_G->Product_G

Caption: Comparison of synthetic workflows for this compound and G.

Conclusion

The total synthesis of (±)-Aspidostomide B by Hussain and Khan represents a significant achievement in the field of marine natural product synthesis. While a direct comparison with alternative routes is not yet possible, their work provides a blueprint for the construction of this unique molecular architecture. Future synthetic endeavors may explore alternative cyclization strategies or asymmetric approaches to access the enantiomerically pure natural product. The comparative analysis with the synthesis of Aspidostomide G underscores the versatility of modern synthetic methods in tackling the challenges posed by complex heterocyclic natural products. This guide serves as a foundational resource for stimulating further research and innovation in the synthesis and biological investigation of the Aspidostomide family of alkaloids.

References

Benchmarking the selectivity of Aspidostomide B for cancer cells over normal cells

Author: BenchChem Technical Support Team. Date: November 2025

No public data is available on the selectivity of Aspidostomide B for cancer cells over normal cells.

A comprehensive search of publicly available scientific literature and databases has yielded no studies reporting on the biological activity, cytotoxicity, or selectivity of this compound in either cancerous or normal cell lines. While research exists on the synthesis of related compounds, such as Aspidostomide G, and on the cytotoxic properties of various natural products isolated from marine organisms, specific data for this compound is absent.

Therefore, it is not possible to provide a comparison guide on the selectivity of this compound, as no experimental data has been published to date. This includes a lack of information on:

  • Quantitative cytotoxicity data (e.g., IC50 values) for this compound in any cell line.

  • Studies comparing the effects of this compound on cancer cells versus normal, healthy cells.

  • Investigations into the mechanism of action or signaling pathways affected by this compound.

Consequently, the creation of data tables, experimental protocols, and visualizations as requested is not feasible due to the absence of foundational research on this specific compound.

Researchers, scientists, and drug development professionals interested in the potential of this compound would first need to conduct foundational in vitro studies to determine its basic cytotoxic profile and to assess any selective activity against cancer cells.

Safety Operating Guide

Safeguarding Researchers: A Comprehensive Guide to Handling Aspidostomide B

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides crucial safety and logistical information for all laboratory personnel handling Aspidostomide B. Strict adherence to these protocols is mandatory to ensure personal safety and prevent environmental contamination.

This compound, a bromopyrrole alkaloid with potential biological activity, requires careful handling due to its unknown toxicological profile and presumed cytotoxic properties. The following procedures are based on best practices for managing potent, research-grade compounds.

I. Personal Protective Equipment (PPE)

All personnel must wear the specified PPE when handling this compound in any form (solid or in solution).

PPE CategorySpecificationRationale
Hand Protection Double gloving with nitrile gloves.Prevents skin contact and absorption. The outer glove should be changed immediately upon suspected contamination.
Eye Protection Chemical safety goggles or a full-face shield.Protects eyes from splashes and aerosols.
Body Protection A disposable, fluid-resistant gown with long sleeves and elastic cuffs.Protects skin and personal clothing from contamination.[1][2]
Respiratory Protection A surgical mask at a minimum. For procedures that may generate aerosols (e.g., sonication, vortexing), a fit-tested N95 respirator is required.[1]Minimizes the risk of inhaling aerosolized compound.
Foot Protection Closed-toe shoes and disposable shoe covers.Protects against spills that may reach the floor.

II. Operational Plan: Step-by-Step Handling Procedures

This workflow is designed to minimize exposure during routine laboratory operations involving this compound.

This compound Handling Workflow This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate a specific handling area (e.g., a chemical fume hood). gather_ppe Assemble all required PPE. prep_area->gather_ppe gather_materials Gather all necessary equipment and reagents. gather_ppe->gather_materials don_ppe Don all PPE in the correct order. gather_materials->don_ppe Proceed to Handling weigh_compound Weigh the solid compound in a contained space (e.g., fume hood). don_ppe->weigh_compound dissolve Dissolve the compound using appropriate solvents. weigh_compound->dissolve experiment Perform the experiment within the designated area. dissolve->experiment decontaminate_surfaces Decontaminate all work surfaces. experiment->decontaminate_surfaces Proceed to Cleanup decontaminate_equipment Decontaminate non-disposable equipment. decontaminate_surfaces->decontaminate_equipment dispose_waste Segregate and dispose of all waste streams correctly. decontaminate_equipment->dispose_waste doff_ppe Doff PPE in the designated area, avoiding self-contamination. dispose_waste->doff_ppe wash_hands Wash hands thoroughly with soap and water. doff_ppe->wash_hands

Caption: Workflow for the safe handling of this compound.

III. Experimental Protocols

A. Weighing Solid this compound:

  • Ensure a chemical fume hood is certified and functioning correctly.

  • Place an analytical balance inside the fume hood.

  • Don all required PPE as specified in the table above.

  • Carefully weigh the desired amount of this compound.

  • Clean the spatula and weighing vessel with a suitable solvent to remove any residual compound, collecting the cleaning solvent as hazardous waste.

B. Preparing Solutions:

  • All solutions should be prepared within a chemical fume hood.

  • Add the solvent to the vessel containing the pre-weighed this compound.

  • Cap the vessel securely before mixing (e.g., vortexing or sonicating) to prevent aerosol generation.

  • If heating is required, use a controlled heating block and ensure adequate ventilation.

IV. Disposal Plan

Proper disposal is critical to prevent environmental contamination and ensure the safety of non-laboratory personnel.

Waste StreamDisposal Procedure
Solid this compound Dispose of in a clearly labeled, sealed container for cytotoxic waste, designated for high-temperature incineration.
Contaminated Labware (e.g., pipette tips, tubes) Place in a designated cytotoxic sharps container or a labeled, sealed bag for cytotoxic waste.[2]
Liquid Waste (including contaminated solvents) Collect in a labeled, sealed, and chemically resistant container. The container must be clearly marked as "Cytotoxic Waste" and include the name of the compound.
Contaminated PPE All disposable PPE (gloves, gown, shoe covers, mask) should be placed in a designated, labeled bag for cytotoxic waste immediately after use.[2]

All cytotoxic waste must be disposed of through the institution's hazardous waste management program.[3]

V. Emergency Procedures: Spills and Exposure

A. Spill Management:

  • Alert others in the immediate area.

  • Evacuate the area if the spill is large or produces significant aerosols.

  • Don appropriate PPE , including a respirator if necessary.

  • Contain the spill using a cytotoxic spill kit.[1][4] Absorb liquids with appropriate materials.

  • Clean the area with a deactivating solution (if known) or a strong detergent, followed by a thorough rinse.

  • Collect all cleanup materials in a designated cytotoxic waste container.[1][4]

  • Report the spill to the laboratory supervisor and the institutional safety office.

B. Personal Exposure:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.[1]

  • Eye Contact: Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

By adhering to these stringent safety protocols, researchers can minimize the risks associated with handling the potentially hazardous compound, this compound, ensuring a safe and controlled laboratory environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Aspidostomide B
Reactant of Route 2
Aspidostomide B

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.